3-(4-Fluorophenoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZPEDBMOXWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074077 | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65295-61-6 | |
| Record name | 3-(4-Fluorophenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65295-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065295616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenoxy)benzaldehyde, a fluorinated aromatic ether, stands as a pivotal intermediate in the landscape of modern medicinal chemistry. Its structural motif, combining a reactive aldehyde functionality with a stable fluorophenoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, safe handling, and its emerging role in the development of novel therapeutics, particularly in the realm of neurological disorders.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65295-61-6 | [2] |
| Molecular Formula | C₁₃H₉FO₂ | [2] |
| Molecular Weight | 216.21 g/mol | [2] |
| Appearance | Predicted to be a solid or oil | N/A |
| Boiling Point | Predicted to be similar to related isomers (e.g., 114-116 °C at 0.7 Torr for 3-(4-fluorophenyl)benzaldehyde) | [3] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of diaryl ethers.[4] A plausible and efficient synthetic route involves the coupling of 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene. To prevent unwanted side reactions with the aldehyde functionality under the reaction conditions, it is prudent to first protect the aldehyde group as an acetal.
Proposed Synthetic Pathway
A logical synthetic approach is a three-step process: protection of the aldehyde, Ullmann condensation, and deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Protection of 3-Hydroxybenzaldehyde
The aldehyde group of 3-hydroxybenzaldehyde is first protected as a 1,3-dioxolane acetal to prevent its participation in subsequent reactions.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-hydroxybenzaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.
-
Step 2: Ullmann Condensation
The protected intermediate undergoes a copper-catalyzed Ullmann coupling with 1-fluoro-4-iodobenzene.
-
Procedure:
-
To a reaction vessel, add 2-(3-hydroxyphenyl)-1,3-dioxolane (1.0 eq.), 1-fluoro-4-iodobenzene (1.1 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq.).
-
Add dimethylformamide (DMF) as the solvent and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(3-(4-fluorophenoxy)phenyl)-1,3-dioxolane.
-
Step 3: Deprotection of the Acetal
The final step is the acidic hydrolysis of the acetal to regenerate the aldehyde functionality.
-
Procedure:
-
Dissolve the purified 2-(3-(4-fluorophenoxy)phenyl)-1,3-dioxolane in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or distillation under reduced pressure.
-
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons.
-
Aldehyde Proton (CHO): A singlet at approximately δ 9.9-10.1 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.[5]
-
Aromatic Protons: A complex multiplet region between δ 7.0 and 7.8 ppm.
-
The protons on the benzaldehyde ring will exhibit splitting patterns influenced by the phenoxy and aldehyde substituents.
-
The protons on the fluorophenoxy ring will appear as two multiplets, characteristic of a para-substituted benzene ring, with coupling to the fluorine atom.
-
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of δ 190-193 ppm, which is highly characteristic of an aldehyde carbonyl carbon.[5][6]
-
Aromatic Carbons: Multiple signals between δ 115 and 165 ppm.
-
The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively.
-
The ether linkage will also influence the chemical shifts of the ipso-carbons.
-
Predicted FT-IR Spectrum
The infrared spectrum will display characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong band typically observed in the 1100-1200 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
[M-H]⁺ (m/z = 215): Loss of the aldehydic hydrogen.
-
[M-CHO]⁺ (m/z = 187): Loss of the formyl radical.
-
Fragments corresponding to the fluorophenoxy cation and the benzoyl cation.
-
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the aldehyde group, which can undergo a wide range of transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.
-
Formation of Imines and Hydrazones: By reaction with primary amines and hydrazines, respectively.
This versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Role in Medicinal Chemistry
The this compound scaffold is of significant interest in the synthesis of neurologically active compounds. For instance, derivatives of the isomeric 4-(4'-fluorophenoxy)benzaldehyde have been identified as potent anticonvulsant agents.[8] These compounds often act as sodium channel blockers. It is highly probable that derivatives of this compound could exhibit similar or complementary biological activities.
Caption: Application of this compound in the synthesis of bioactive molecules.
Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with appropriate safety precautions, assuming it may be an irritant and potentially harmful.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis, achievable through established methods like the Ullmann condensation, provides access to a scaffold that is pre-optimized with a fluorine atom for improved drug-like properties. The reactivity of its aldehyde group allows for extensive derivatization, making it an ideal starting material for the exploration of new chemical space in the quest for novel therapeutics, particularly for neurological disorders. This guide provides a solid foundation for researchers and scientists working with this compound, from its synthesis to its potential applications in drug discovery and development.
References
-
U.S. Environmental Protection Agency. Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. Available at: [Link]
- Supporting Information for publications in Chemical Communications and Organic Letters. (These documents provide typical NMR data for various substituted benzaldehydes).
-
(No direct author). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]
- Royal Society of Chemistry. Electronic Supplementary Information. (This document provides NMR data for various substituted benzaldehydes).
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]
-
IWK Health Centre. 3-(4-Fluorophenyl)benzaldehyde. Available at: [Link]
- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-119.
-
NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
- Arkat USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- (No direct author).
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link]
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
- Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263-286.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
PubChem. 3-Phenoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
- ThalesNano.
-
ResearchGate. FTIR spectrum of benzaldehyde. Available at: [Link]
- G. A. H. W. Wijerathne, et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(3), 1935-1943.
-
PubChem. Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal. National Center for Biotechnology Information. Available at: [Link]
-
NIST. Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Benzaldehyde, 3,4-dihydroxy-. NIST Chemistry WebBook. Available at: [Link]
- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
- Almasir, M., et al. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 84(8), 1-20.
-
PubChem. Benzaldehyde, 3,4-dimethoxy-, methylmonoacetal. National Center for Biotechnology Information. Available at: [Link]
- Fassihi, A., et al. (2016). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Pharmaceutical and Biomedical Research, 2(3), 43-50.
- Bougie, J., & Deslongchamps, G. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molbank, 2011(3), M732.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
An In-depth Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of the Diaryl Ether Scaffold
In the landscape of modern medicinal and materials chemistry, the diaryl ether linkage represents a cornerstone structural motif. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its strategic value.[1] The diaryl ether scaffold imparts a unique combination of conformational flexibility and metabolic stability, making it a privileged structure in drug discovery.[2][3] 3-(4-Fluorophenoxy)benzaldehyde (CAS No. 65295-61-6) emerges as a particularly valuable synthetic intermediate, synergistically combining the robust diaryl ether core with a reactive aldehyde functionality and a strategically placed fluorine atom—a feature known to enhance pharmacokinetic properties.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers engaged in drug development and advanced organic synthesis.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 65295-61-6 | [4][5] |
| Molecular Formula | C₁₃H₉FO₂ | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Solid | [6] |
| Boiling Point | 114-116 °C @ 0.7 Torr | [6] |
| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Analysis: Deciphering the Molecular Signature
-
¹H NMR: The proton spectrum is expected to be complex in the aromatic region (approx. δ 7.0-8.0 ppm). The aldehyde proton will be the most downfield, appearing as a sharp singlet around δ 9.9-10.1 ppm. The protons on the benzaldehyde ring will exhibit splitting patterns influenced by their meta and ortho relationships to the aldehyde and ether groups. The protons on the fluorophenoxy ring will appear as two distinct multiplets, characteristic of a para-substituted system, showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon spectrum will be characterized by a highly deshielded aldehyde carbon signal near δ 191-193 ppm. The aromatic region will display 10 distinct signals (four for the fluorophenoxy ring and six for the benzaldehyde ring), as the molecule is unsymmetrical. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatics. The carbons flanking the ether oxygen will also show characteristic shifts.
-
IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-O-C ether stretches around 1200-1250 cm⁻¹, and C-F bond vibrations.
Synthesis of the Diaryl Ether Core: The Ullmann Condensation
The formation of the diaryl ether C-O bond is the critical step in synthesizing this compound. The copper-catalyzed Ullmann condensation is a classic and robust method for this transformation, coupling an aryl halide with a phenol.[10][11] This approach offers a reliable pathway, particularly when modern ligands and conditions are employed to mitigate the traditionally harsh reaction temperatures.
The logical synthetic disconnection involves reacting 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene (or the more reactive 1-bromo-4-fluorobenzene) in the presence of a copper catalyst and a base.
Caption: Ullmann condensation pathway for synthesis.
Field-Proven Experimental Protocol: Ullmann Condensation
This protocol is adapted from established methodologies for diaryl ether synthesis.[12] The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial for efficiently deprotonating the phenol without interfering with the aldehyde. A copper(I) source is the active catalyst.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Cu(I) catalyst.
-
Reagent Addition: Add copper(I) iodide (CuI, 0.1 eq) and a suitable ligand such as 1,10-phenanthroline (0.2 eq). The ligand accelerates the reaction, allowing for lower temperatures and improving yields.
-
Solvent & Reaction: Add anhydrous, high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or Pyridine) via syringe. Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Purification: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Synthetic Utility
The synthetic versatility of this compound is rooted in the reactivity of its aldehyde group. The phenoxy group at the meta-position exerts a moderate electron-withdrawing inductive effect, which maintains the electrophilicity of the carbonyl carbon, making it an excellent substrate for various transformations.
Caption: Key reactions of the aldehyde group.
Protocol 1: Knoevenagel Condensation for C=C Bond Formation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile.[13][14] This reaction is fundamental for synthesizing precursors to various pharmaceuticals and functional materials.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (approx. 0.1 eq). The base acts to deprotonate the active methylene compound, generating the nucleophile.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Purification: The product, 2-(3-(4-fluorophenoxy)benzylidene)malononitrile, is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
Protocol 2: Reductive Amination for Amine Synthesis
Reductive amination is one of the most effective methods for synthesizing amines.[15][16] It involves the initial formation of an imine or iminium ion, followed by in-situ reduction. This one-pot procedure is highly efficient and is a workhorse reaction in medicinal chemistry for creating compound libraries.
-
Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq). A few drops of acetic acid can be added to catalyze imine formation.[17]
-
Reduction: After stirring for 30-60 minutes at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.[16] This reagent is selective for the iminium ion over the aldehyde, minimizing side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine derivative by flash chromatography.
Applications in Drug Discovery
The 3-(4-fluorophenoxy)phenyl moiety is a key building block for pharmacologically active agents. Derivatives, particularly semicarbazones of the isomeric 4-(4-fluorophenoxy)benzaldehyde, have been identified as potent anticonvulsant agents.[18] This suggests that derivatives of this compound are promising candidates for neurological disorders. The aldehyde handle allows for rapid diversification, enabling the synthesis of libraries of related compounds (e.g., amides, oximes, hydrazones) for structure-activity relationship (SAR) studies.[1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[5]
Conclusion
This compound is a high-value, versatile intermediate for chemical research and drug development. Its synthesis is reliably achieved through established methods like the Ullmann condensation. The reactivity of its aldehyde group opens a gateway to a vast chemical space of complex derivatives, including amines, alkenes, and alcohols. The strategic incorporation of the fluorinated diaryl ether motif makes this compound a compelling starting point for the design of novel therapeutic agents and advanced materials.
References
- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
-
Chen, T., Yang, J., Wu, H., & Yang, S. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10336-10355. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
-
Chen, T., Yang, J., Wu, H., & Yang, S. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, National Center for Biotechnology Information. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Diaryl ether derivatives as anticancer agents - A review. ResearchGate. [Link]
- Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126).
-
SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 11, 2026, from [Link]
-
Dai, B., Zhou, Y., Liu, C., & Zhao, Y. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. ResearchGate. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Autech Industry Co.,Limited. (n.d.). MSDS of 3-(4-Fluoro-phenoxy)-benzaldehyde. Retrieved January 11, 2026, from [Link]
-
Supporting Information for publications. (n.d.). Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved January 11, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]
-
Chemical-Suppliers.com. (n.d.). Product Search. Retrieved January 11, 2026, from [Link]
-
Singh, A., & Singh, J. (2015). Novel Methods of Knoevenagel Condensation. BHU. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, ESI. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 11, 2026, from [Link]
-
The Organic Chem Lab. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (1999). Anticonvulsant activities of 4'-(4'-fluorophenoxy) benzaldehyde semicarbazone. Die Pharmazie, 54(2), 114-116.
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. 164334-74-1 CAS MSDS (3-(4-FLUOROPHENYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. rsc.org [rsc.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
3-(4-Fluorophenoxy)benzaldehyde molecular structure
An In-depth Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: Structure, Synthesis, and Applications
Abstract
This compound is an aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzaldehyde core linked to a fluorinated phenoxy group via an ether bond, offers a unique combination of reactivity and physicochemical properties. The aldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures, while the fluorophenoxy moiety can enhance metabolic stability, binding affinity, and lipophilicity—key attributes in drug design. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, analytical characterization, and applications as a pivotal intermediate in the development of novel therapeutic agents.
Core Molecular Structure and Physicochemical Properties
This compound is a bi-aryl ether derivative. The core structure consists of a benzaldehyde ring substituted at the 3-position with a phenoxy group, which in turn is substituted at its 4-position with a fluorine atom. This arrangement dictates its chemical behavior and potential for biological interactions.
dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="H"]; C9 [label="O"]; O1 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; F1 [label="F"];
// Define positions C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; C8 [pos="-2.6,2!"]; C9 [pos="-2.6,0.4!"]; O1 [pos="2.8,0!"]; C10 [pos="4.2,0!"]; C11 [pos="5.0,1.2!"]; C12 [pos="6.4,1.2!"]; C13 [pos="7.1,0!"]; C14 [pos="6.4,-1.2!"]; C15 [pos="5.0,-1.2!"]; F1 [pos="8.5,0!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C7 -- C9; C2 -- O1; O1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C13 -- F1;
// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C9; C10 -- C15; C11 -- C12; C13 -- C14; } Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | US EPA[1] |
| CAS Number | 65295-61-6 | US EPA[1] |
| Molecular Formula | C₁₃H₉FO₂ | US EPA[1] |
| Molecular Weight | 216.21 g/mol | US EPA[1] |
| Appearance | Colorless oil (Isomer) | ChemicalBook[2] |
| Boiling Point | 102-104 °C at 0.1 mmHg (Isomer) | ChemicalBook[2] |
| Density | 1.209 g/cm³ (Isomer) | ChemBK[3] |
| XLogP3-AA | 3 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Note: Some physical properties listed are for the closely related isomer 4-fluoro-3-phenoxybenzaldehyde due to a greater availability of experimental data for that compound.
Synthesis and Purification
The synthesis of this compound is typically achieved via an Ullmann condensation or a similar nucleophilic aromatic substitution reaction. A common strategy involves the coupling of 3-hydroxybenzaldehyde with 1-fluoro-4-iodobenzene or a related activated aryl halide. The aldehyde group may require protection as an acetal during the coupling reaction to prevent side reactions, followed by deprotection.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Protection of Aldehyde:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxybenzaldehyde acetal.[5]
-
-
Ullmann Coupling:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the crude acetal (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Deprotection and Purification:
-
Dissolve the crude protected product in a mixture of ethanol and water.[2]
-
Add a catalytic amount of concentrated hydrochloric acid.[2]
-
Stir the solution at room temperature for several hours until deprotection is complete (monitored by TLC).[2]
-
Remove the ethanol under reduced pressure. Add toluene and water to the residue.[2]
-
Separate the organic phase, wash with water, dry over sodium sulfate, and evaporate the solvent.[2]
-
Purify the final product, this compound, by vacuum distillation or silica gel column chromatography to yield a colorless oil.[2]
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete profile.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. - Aromatic protons exhibiting complex multiplets in the δ 7.0-8.0 ppm range. The protons on the benzaldehyde ring will show meta and ortho couplings, while the protons on the fluorophenoxy ring will show characteristic patterns due to fluorine coupling. |
| ¹³C NMR | - Aldehyde carbon (C=O) signal around δ 190-192 ppm. - Aromatic carbons in the δ 115-165 ppm range. The carbon directly bonded to fluorine will show a large ¹JC-F coupling constant. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde proton at ~2820 and ~2720 cm⁻¹. - C-O-C (ether) asymmetric stretch around 1240 cm⁻¹. - C-F stretch around 1220-1180 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 216. |
Applications in Drug Discovery and Research
The this compound scaffold is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom and the reactive aldehyde group provides a powerful platform for developing novel bioactive molecules.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction into a drug candidate can block sites of oxidative metabolism, thereby increasing the molecule's half-life and bioavailability.[6][7]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially enhancing binding affinity and potency.[6]
-
Synthetic Handle: The aldehyde group is highly versatile and can be readily converted into a wide range of functional groups or used in coupling reactions (e.g., Wittig, reductive amination, aldol condensation) to build more complex structures.[6][8]
A key example of the utility of this structural class is found in the development of anticonvulsant agents. The semicarbazone derivative of the related isomer, 4-(4'-fluorophenoxy) benzaldehyde, was identified as a potent lead molecule in the search for new antiepileptic drugs.[9] This highlights the potential of the fluorophenoxy benzaldehyde core in generating compounds with significant central nervous system activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS) for this compound and its close isomers.[10][11]
Table 3: Hazard and Safety Information
| Category | Recommendation | Source(s) |
| Hazards | Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. Toxic to aquatic life. | [4][10][11] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. | [10] |
| PPE | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. | [10][12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [10][11] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. | [10][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |
Conclusion
This compound is a strategically important molecule whose value lies in the synergistic combination of its constituent parts. The fluorinated ring offers a means to fine-tune pharmacokinetic properties, while the versatile aldehyde provides a gateway to vast chemical diversity. This technical guide has outlined its fundamental structure, provided a framework for its synthesis and characterization, and underscored its proven potential as a foundational element in the design of next-generation therapeutics. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound provides a reliable tool for molecular innovation.
References
-
Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
-
ChemBK. (2024). 3-(Phenoxy)-4-fluoro-benzaldehyde - Physico-chemical Properties. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. (1981). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
-
IWK Health Centre. (n.d.). 3-(4-Fluorophenyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(2), 248-252.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Supporting Information. (2014).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Supporting Information. (n.d.).
-
ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)benzaldehyde
Introduction
3-(4-Fluorophenoxy)benzaldehyde is a key chemical intermediate whose structural motif is of significant interest in the fields of medicinal chemistry and materials science. As a diaryl ether, it combines the reactivity of an aldehyde functional group—a versatile handle for subsequent chemical transformations—with the pharmacokinetic benefits often conferred by a fluorine substituent, such as enhanced metabolic stability and binding affinity.[1][2][3] Its derivatives have been explored for various therapeutic applications, including the development of novel anticonvulsant agents where related structures have shown considerable promise.[4]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will dissect two core strategies—Nucleophilic Aromatic Substitution (SNAr) and the classic Ullmann Condensation—from both a mechanistic and practical standpoint. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Core Synthetic Strategies: A Comparative Overview
The formation of the central diaryl ether C-O bond is the critical transformation in the synthesis of this compound. The two most robust and scientifically validated methods to achieve this are the Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann Condensation.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is often favored for its efficiency and milder conditions.[5] It relies on the attack of a nucleophile (a phenoxide) on an aryl halide that is "activated" by an electron-withdrawing group.[6] For the synthesis of our target molecule, this typically involves the reaction of 3-hydroxybenzaldehyde with an activated 4-fluorophenyl electrophile.
-
Ullmann Condensation: This is a classic and powerful method for forming C-O bonds, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol.[7][8] While reliable, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, conditions under which sensitive functional groups, like aldehydes, may not be stable.[5][9] This necessitates a protection-deprotection strategy, adding steps to the overall synthesis.
The choice between these routes depends on factors such as starting material availability, scalability, and tolerance to specific reaction conditions.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr mechanism proceeds via an addition-elimination sequence.[6] In the most logical route to this compound, the phenoxide of 3-hydroxybenzaldehyde acts as the nucleophile, attacking an electron-deficient aryl fluoride like 1,4-difluorobenzene. The reaction is facilitated by the presence of a strong base to deprotonate the phenol and a polar aprotic solvent to solvate the cation without hindering the nucleophile. The fluorine atom on the target ring acts as an excellent leaving group in nucleophilic aromatic substitution, a trend opposite to that seen in SN1/SN2 reactions.[10]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-(4-Fluorophenoxy)benzaldehyde (C₁₃H₉FO₂). In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral features. Authored for researchers, scientists, and drug development professionals, this guide offers in-depth theoretical analysis, predicted data, and field-proven, step-by-step protocols for the experimental acquisition and validation of these spectra. The objective is to provide a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its structure, featuring a benzaldehyde core linked to a fluorinated phenyl ring via an ether bridge, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming molecular identity, assessing purity, and understanding its chemical behavior.
While public repositories like PubChem confirm the compound's basic identity, they currently lack comprehensive, experimentally-derived spectroscopic data. This guide addresses this gap by providing a detailed, predictive analysis grounded in fundamental spectroscopic theory, coupled with actionable protocols for researchers to generate and confirm this data in their own laboratories.
Molecular Structure & Predicted Spectroscopic Signatures
The key to interpreting the spectra of this compound lies in understanding its constituent parts: a substituted benzaldehyde ring (Ring A), a p-substituted fluorophenyl ring (Ring B), an ether linkage, an aldehyde functional group, and a carbon-fluorine bond. Each of these components will produce characteristic signals in NMR, IR, and MS analyses.

Figure 1. Chemical Structure of this compound with IUPAC numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The electron-withdrawing nature of the aldehyde and the influence of the ether linkage will dictate the chemical shifts of the aromatic protons.[1]
-
Aldehyde Proton (H-7): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield.[2]
-
Aromatic Protons (Ring A): The four protons on the benzaldehyde ring are chemically distinct. Their shifts are influenced by the ortho, meta, and para relationships to the aldehyde and phenoxy substituents. Protons H-2 and H-6 will be most affected by the aldehyde group, while H-4 will be influenced by the ether linkage.
-
Aromatic Protons (Ring B): The protons on the fluorophenyl ring will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The strong coupling between adjacent protons (H-2'/H-3' and H-5'/H-6') will result in an AA'BB' system, which often simplifies to two apparent doublets.[3] Fluorine coupling may further influence these signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by C=O group.[2] |
| H-2 | 7.6 - 7.7 | Singlet (or narrow t) | 1H | Ortho to CHO, ortho to O-Ar. |
| H-6 | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | Ortho to CHO, meta to O-Ar. |
| H-4 | 7.4 - 7.5 | Triplet (t) | 1H | Meta to CHO, meta to O-Ar. |
| H-5 | 7.2 - 7.3 | Doublet of doublets (dd) | 1H | Para to CHO, ortho to O-Ar. |
| H-2', H-6' | 7.0 - 7.2 | "Doublet" (d) | 2H | Ortho to Fluorine, AA'BB' system.[3] |
| H-3', H-5' | 6.9 - 7.1 | "Doublet" (d) | 2H | Meta to Fluorine, AA'BB' system.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 13 distinct signals, as the molecule has no plane of symmetry. The chemical shifts are highly diagnostic for the carbonyl carbon, the carbons involved in the ether linkage, and the carbon bonded to fluorine.[4]
-
Carbonyl Carbon (C-7): This carbon will have the largest chemical shift, typically appearing between 190-200 ppm for aromatic aldehydes.[4][5]
-
Aromatic Carbons: The carbon atoms of the aromatic rings will resonate in the 110-165 ppm region. The C-F bond will induce a large C-F coupling constant (¹JCF) for C-4', which will appear as a doublet. The carbons attached to the ether oxygen (C-3 and C-1') will also be significantly downfield.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-7 (C=O) | 190 - 194 | Aldehyde carbonyl carbon.[4] |
| C-3 | 158 - 162 | Aromatic carbon attached to ether oxygen. |
| C-4' | 157 - 161 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine.[7] |
| C-1' | 151 - 155 | Aromatic carbon attached to ether oxygen. |
| C-1 | 137 - 139 | Quaternary carbon adjacent to aldehyde. |
| C-5 | 130 - 132 | Aromatic CH. |
| C-2 | 125 - 128 | Aromatic CH. |
| C-6 | 123 - 125 | Aromatic CH. |
| C-2', C-6' | 121 - 124 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to Fluorine. |
| C-4 | 120 - 122 | Aromatic CH. |
| C-3', C-5' | 116 - 119 (d, ²JCF ≈ 23 Hz) | Aromatic CH meta to Fluorine. |
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.[8]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
-
Instrument Setup:
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to 2 seconds.[10]
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (NS) to 1024 or higher, as ¹³C has low natural abundance.[8]
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transformation to the FIDs for both spectra.
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Diagram 1. Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aldehyde, the aromatic rings, the ether linkage, and the C-F bond.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
|---|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on a benzene ring.[11][12] |
| 2850 & 2750 | C-H Stretch | Aldehyde (Fermi doublets) | Weak | Highly diagnostic pair of peaks for an aldehyde C-H bond.[13][14] |
| 1705 - 1690 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a saturated aldehyde.[13][14] |
| 1600 & 1480 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene rings.[12] |
| 1250 - 1200 | C-O-C Stretch | Aryl Ether (asymmetric) | Strong | Characteristic of the asymmetric stretch in diaryl ethers. |
| 1200 - 1150 | C-F Stretch | Aryl Fluoride | Strong | Strong absorption due to the polarity of the C-F bond. |
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.[15][16]
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.[17]
-
Wipe the crystal with a soft tissue dampened with isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR anvil, collect a background spectrum. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.[18]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.[18]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder.
-
Clean the crystal surface thoroughly with a solvent-dampened tissue as in step 1.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a pattern that can be used for structural elucidation.[19][20]
Predicted Mass Spectrum and Fragmentation
The molecular weight of C₁₃H₉FO₂ is 216.06 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 216, with a characteristic fragmentation pattern.[21]
-
Molecular Ion (M⁺˙): The peak at m/z 216 corresponds to the intact molecule minus one electron.
-
M-1 Peak: A peak at m/z 215 is expected from the loss of the aldehydic hydrogen radical, forming a stable acylium ion.[22]
-
Loss of Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the ·CHO radical (29 Da), giving a peak at m/z 187.
-
Ether Cleavage: The ether bond is a likely site for fragmentation. Cleavage can occur on either side of the oxygen, leading to characteristic fragments.
-
Fluorophenyl Cation: A fragment at m/z 95 corresponding to the [F-C₆H₄]⁺ cation.
Table 4: Predicted Key Fragments in EI Mass Spectrum
| m/z Value | Proposed Fragment Ion | Formula | Rationale |
|---|---|---|---|
| 216 | [M]⁺˙ | [C₁₃H₉FO₂]⁺˙ | Molecular Ion |
| 215 | [M-H]⁺ | [C₁₃H₈FO₂]⁺ | Loss of aldehydic H radical.[22] |
| 187 | [M-CHO]⁺ | [C₁₂H₈FO]⁺ | Loss of formyl radical.[22] |
| 121 | [C₇H₄O₂]⁺ | Fragment from cleavage of the ether C-O bond. | |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
| 77 | [C₆H₅]⁺ | | Phenyl cation from secondary fragmentation.[21] |
Diagram 2. Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: EI-MS Data Acquisition
This protocol describes a general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC-MS):
-
Set the GC injector temperature to 250 °C.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program designed to elute the compound, for example, hold at 100 °C for 1 min, then ramp at 20 °C/min to 300 °C.
-
Set the MS transfer line temperature to 280 °C.
-
-
MS Acquisition:
-
Data Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Identify the peak corresponding to this compound in the resulting chromatogram.
-
Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.[24]
-
Conclusion
This guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a benchmark for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the structure, confirm the identity, and assess the purity of this compound, ensuring the integrity and reproducibility of their scientific work.
References
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
R-NMR. SOP data acquisition. Retrieved from [Link]
-
University of Oxford. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Bitesize Bio. (2022, June 14). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 14). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory. Retrieved from [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
University of Rochester. Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
University of Colorado Boulder. IR Chart. Retrieved from [Link]
-
Michigan State University. IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Williams College. 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2020, April 28). Fragmentation pattern of ethers, aldehyde, ketones. Retrieved from [Link]
-
Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 9. r-nmr.eu [r-nmr.eu]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. agilent.com [agilent.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 24. rroij.com [rroij.com]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3-(4-Fluorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive, in-depth analysis of 3-(4-Fluorophenoxy)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships behind experimental choices, offering field-proven insights into sample preparation, spectral acquisition, and detailed structural elucidation. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, we will systematically deconstruct the molecule's spectral signature. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All mechanistic claims and procedural standards are rigorously supported by citations to authoritative literature, culminating in a comprehensive reference list for further exploration.
Introduction: The Significance of this compound
This compound is a key chemical intermediate, particularly in the synthesis of synthetic pyrethroid insecticides. Its molecular architecture, featuring two distinct aromatic rings linked by an ether oxygen and bearing both an aldehyde and a fluorine substituent, presents a rich case study for NMR analysis. A thorough understanding of its structure is paramount for quality control, reaction monitoring, and the rational design of new bioactive molecules. NMR spectroscopy stands as the preeminent technique for unambiguously determining the chemical structure of organic compounds in solution.[1][2] This guide will provide the foundational principles and practical steps to fully characterize this molecule.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon grounded in the magnetic properties of atomic nuclei.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[2][5]
The core of the NMR experiment involves applying a radiofrequency (RF) pulse that excites the nuclei, causing them to transition to a higher energy state.[1][3] As the nuclei relax back to their ground state, they emit a signal that is detected by the spectrometer. The Fourier transform of this signal yields the NMR spectrum.[3][6]
The precise frequency at which a nucleus resonates is its chemical shift (δ) , a cornerstone of NMR analysis.[7] This shift is highly sensitive to the local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[1][2] For instance, the electronegative oxygen of the ether and carbonyl groups in this compound will significantly deshield adjacent protons and carbons, shifting their signals to higher ppm values (downfield).[8][9]
Experimental Design & Rationale
A robust NMR analysis relies on a well-defined experimental workflow. The choices made at each stage are critical for obtaining high-quality, interpretable data.
Experimental Workflow
The logical flow for a comprehensive analysis involves a multi-step approach from sample preparation to advanced 2D NMR experiments for complete structural assignment.
Caption: Experimental workflow for NMR analysis.
Protocol: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[11]
Methodology:
-
Material: Weigh approximately 5-25 mg of purified this compound. This concentration is generally sufficient for standard ¹H and ¹³C NMR experiments.[12]
-
Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃), to avoid large solvent signals that would obscure the analyte peaks. The deuterium signal is also used by the spectrometer for field-frequency locking.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[11] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR probe.[10]
-
Filtration and Transfer: To remove any insoluble particles that can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[13]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[10]
Data Acquisition and Interpretation
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).
Expected ¹H NMR Signals for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde H (H-α) | ~9.9 - 10.1 | Singlet (s) | The aldehyde proton is highly deshielded by the adjacent carbonyl group, placing it far downfield.[14][15][16] It typically shows no coupling to the aromatic protons. |
| Aromatic H's | ~7.0 - 7.8 | Multiplets (m) | Protons on the two aromatic rings will resonate in this region. Their exact shifts and splitting patterns depend on their position relative to the electron-withdrawing aldehyde and the electron-donating/withdrawing ether and fluorine groups. |
-
Benzaldehyde Ring: The protons on this ring will be influenced by both the meta-ether linkage and the strongly deshielding aldehyde group.
-
Fluorophenoxy Ring: The protons on this ring exhibit a characteristic pattern due to the fluorine atom. Protons ortho to the fluorine will couple to it, resulting in additional splitting (a doublet of doublets). Protons meta to the fluorine will show smaller coupling.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Signals for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C (C=O) | ~190 - 193 | The carbonyl carbon is extremely deshielded and is a diagnostic peak for aldehydes.[14][17] |
| Aromatic C's | ~115 - 165 | The 11 aromatic carbons (one is a quaternary carbon attached to the aldehyde) will appear in this range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and a significantly downfield shift. Carbons attached to the ether oxygen will also be shifted downfield.[8][9] |
2D NMR for Unambiguous Assignment
For complex molecules like this, 1D spectra alone may not be sufficient for complete, unambiguous assignment. 2D NMR techniques are invaluable for mapping out the molecular framework.[6][18]
4.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[19][20] The spectrum displays the ¹H spectrum on both axes. Cross-peaks appear off the diagonal, connecting signals from coupled protons.
-
Application: COSY will be instrumental in tracing the connectivity of protons within each aromatic ring. For example, a cross-peak will connect the signal of a proton at the C-4 position of the benzaldehyde ring to its neighbors at C-5 and C-3.
4.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[19][21] The spectrum has a ¹H axis and a ¹³C axis. A cross-peak appears at the coordinates of a proton's chemical shift and its directly bonded carbon's chemical shift.
-
Application: HSQC is the most reliable method for definitively assigning which proton is attached to which carbon.[20] For every C-H bond in the molecule, a correlation peak will be observed, simplifying the assignment of the crowded aromatic region of the ¹³C spectrum.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. ijirset.com [ijirset.com]
- 3. process-nmr.com [process-nmr.com]
- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting | OpenOChem Learn [learn.openochem.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. organomation.com [organomation.com]
- 12. scribd.com [scribd.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. brainly.com [brainly.com]
- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. emerypharma.com [emerypharma.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(4-Fluorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of 3-(4-Fluorophenoxy)benzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust methodology for the structural elucidation and quality control of this and similar diaryl ether compounds. This document outlines the fundamental principles of IR spectroscopy, presents a detailed experimental protocol using Attenuated Total Reflectance (ATR), and offers an in-depth interpretation of the resulting spectral data. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound featuring three key functional moieties: an aldehyde group, a diaryl ether linkage, and a fluorine substituent. This combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. The precise characterization of its molecular structure is paramount for ensuring the purity, reactivity, and ultimate performance of the final products.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds, which act as a unique molecular "fingerprint".[1] This guide will demonstrate the application of FTIR spectroscopy for the unambiguous identification and structural verification of this compound.
Foundational Principles of IR Spectroscopy
Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational frequencies of their bonds.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and its vibration increases in amplitude. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The key vibrational modes relevant to this compound include:
-
Stretching Vibrations: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric and are typically high-energy vibrations.
-
Bending Vibrations: Changes in the angle between two bonds. These are lower-energy vibrations and contribute to the complex "fingerprint region" of the spectrum.[1]
The position, intensity, and shape of the absorption bands in an IR spectrum provide a wealth of information about the molecule's functional groups and overall structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and the minimal sample preparation required.[2][3][4] It is suitable for analyzing solid and liquid samples directly.[5][6]
Methodology Rationale
The ATR technique relies on the principle of total internal reflection.[2] An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). The sample is brought into firm contact with the crystal surface. At the point of reflection, an evanescent wave penetrates a few micrometers into the sample.[5][6] The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated beam is then directed to the detector. This approach ensures high-quality, reproducible spectra with minimal effort.[5]
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself, ensuring they do not appear in the final sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[3]
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, retract the press, remove the sample, and clean the ATR crystal surface as described in step 2.
Spectral Analysis and Interpretation
The IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of its key functional groups. The expected vibrational frequencies are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3070-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2850 & ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1485 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1220 | Strong | C-F Stretch | Fluoroaromatic |
| ~870, ~780 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution |
Detailed Interpretation
-
Aldehyde Group (-CHO): The presence of the aldehyde is unequivocally confirmed by two key sets of absorptions. A strong, sharp band appears around 1705 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration.[7][8] Its position below 1715 cm⁻¹ indicates that the carbonyl group is conjugated with the aromatic ring, which slightly weakens the C=O bond and lowers its vibrational frequency.[7][8][9] Furthermore, two weak but distinct bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ . These are the characteristic C-H stretching vibrations of the aldehyde proton and are often referred to as a "Fermi doublet," providing definitive evidence for an aldehyde over a ketone.[7][8]
-
Aromatic Rings: The presence of the two benzene rings is indicated by several absorptions. Weak to medium bands just above 3000 cm⁻¹ (typically 3070-3030 cm⁻¹ ) are due to the aromatic C-H stretching vibrations.[9][10] A series of sharp, medium-to-strong bands between 1600 cm⁻¹ and 1485 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.[10] The specific pattern of strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region can provide information about the substitution patterns on the rings.
-
Diaryl Ether Linkage (C-O-C): The diaryl ether functional group is identified by a strong absorption band corresponding to the asymmetric C-O-C stretching vibration. For aryl ethers, this band is typically found in the 1250-1200 cm⁻¹ region.[11][12][13][14] This is one of the most intense and diagnostically significant peaks in the fingerprint region of the spectrum for this molecule.
-
Carbon-Fluorine Bond (C-F): The C-F stretching vibration of the fluorinated benzene ring gives rise to a strong and distinct absorption band. This band is typically observed in the range of 1250-1100 cm⁻¹ .[15][16] The high intensity of this band is due to the large change in dipole moment during the C-F bond vibration.
Workflow and Validation
The described protocol constitutes a self-validating system. The structural assignment does not rely on a single peak but on the concurrent observation of multiple characteristic bands. For instance, the identification of the aldehyde group is validated by the presence of both the strong C=O stretch at ~1705 cm⁻¹ and the weaker, but highly characteristic, C-H Fermi doublet. The absence of a broad O-H stretching band (typically 3500-3200 cm⁻¹) confirms the absence of alcohol or carboxylic acid impurities.
IR Spectral Analysis Workflow
The logical flow from sample preparation to final structural confirmation is illustrated below.
Sources
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 3. agilent.com [agilent.com]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical Characteristics of 3-(4-Fluorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(4-Fluorophenoxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds, particularly in the fields of agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its structural, spectroscopic, and physicochemical properties. While experimental data for certain parameters are limited, this guide synthesizes available information, including predicted data and comparative analysis with structurally related molecules, to provide a thorough understanding of this compound. All information is supported by citations to relevant scientific literature and databases.
Introduction
This compound, with the chemical formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol , is an aromatic aldehyde featuring a fluorophenoxy substituent at the meta position of the benzaldehyde ring.[1] The presence of the aldehyde functional group makes it a versatile building block for a variety of chemical transformations, including condensations, oxidations, and reductions. The fluorophenoxy moiety can influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive component in the design of bioactive molecules. Its structural isomers, such as 4-fluoro-3-phenoxybenzaldehyde, are known intermediates in the synthesis of pyrethroid insecticides. A derivative, 4-(4'-fluorophenoxy) benzaldehyde semicarbazone, has been investigated for its anticonvulsant activities.[2] This guide will focus on the intrinsic physical and chemical properties of the this compound isomer.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some of these properties are based on predictions and data from structurally similar compounds due to the limited availability of direct experimental values in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| CAS Number | 65295-61-6 | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 102-104 °C at 0.1 mmHg | [1] |
| Density | Predicted: ~1.21 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, acetone, and benzene. Sparingly soluble in water. | [3] |
| XLogP3-AA | 3.5 | [4] |
Diagram 1: Chemical Structure of this compound
Caption: A simplified workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is primarily governed by the aldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(4-fluorophenoxy)benzoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, [3-(4-fluorophenoxy)phenyl]methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: The aldehyde undergoes condensation reactions with amines and related compounds to form imines (Schiff bases). For example, its reaction with semicarbazide is a known pathway to synthesize semicarbazone derivatives. [2]It can also participate in aldol and related condensation reactions.
Safety and Handling
Based on available safety data sheets for this compound and related compounds, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors. [5]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5] The compound is classified as harmful if swallowed and causes serious eye irritation. [6]
Conclusion
This compound is a valuable synthetic intermediate with physical and chemical properties that make it suitable for a range of applications in organic synthesis. This guide has provided a detailed overview of its known and predicted characteristics, including its physicochemical properties, spectroscopic signatures, synthesis, and reactivity. While there is a need for more comprehensive experimental data in the public domain, the information presented here serves as a robust resource for researchers and professionals working with this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 3-(4-fluorophenoxy)-. Substance Details - SRS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H9FO2). Retrieved from [Link]
-
SINFOO. (n.d.). This compound. Products - Lab Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
- Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hether, A. M., Quail, J. W., Stables, J. P., & Allen, T. M. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug development research, 46(1), 39-45.
- Jumina, J., Purwono, B., & Riyanto, S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2471.
-
Request PDF. (2025, August 9). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Design and Discovery, 3(3), 772-776.
-
Global Substance Registration System. (n.d.). 3-(4-CHLOROPHENOXY)BENZALDEHYDE. Retrieved from [Link]
- Al-Bayati, R. I. H. (2015).
-
Request PDF. (n.d.). Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and characterization of 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde for carbohydrate antigen 125 electrochemical detection and molecular docking modeling. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PubChemLite - this compound (C13H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 6. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Structure and Physicochemical Properties
An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenoxy)benzaldehyde
For drug development professionals, researchers, and scientists, understanding the solubility of a lead compound is a cornerstone of preclinical development. Poor solubility can severely hamper bioavailability, lead to unreliable in vitro assay results, and create significant formulation challenges, ultimately increasing the cost and timeline of development.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS: 65295-61-6), a compound of interest in various chemical synthesis and pharmaceutical intermediate applications.[3][4]
We will move beyond a simple listing of data to explore the causal relationships behind experimental choices, providing field-proven insights into both the prediction and determination of this compound's solubility.
A foundational analysis of the molecular structure is critical for predicting solubility behavior. The widely used principle of "Like dissolves like" serves as our initial guide, which posits that substances with similar polarities are more likely to be soluble in one another.[5][6]
Compound: this compound Molecular Formula: C₁₃H₉FO₂[4] Molecular Weight: 216.21 g/mol [4]
The structure of this compound presents several key features that influence its solubility:
-
Aromatic Rings: The two phenyl rings are large, non-polar, hydrophobic regions, which suggest poor solubility in aqueous media.[7]
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, lending a degree of polarity to the molecule.[7]
-
Ether Linkage (-O-): The ether oxygen can also act as a hydrogen bond acceptor, contributing to potential interactions with protic solvents.
-
Fluorine Atom (-F): The electronegative fluorine atom adds to the molecule's overall polarity, but its effect can be complex and does not guarantee water solubility.
Based on this structure—a significant hydrophobic core with limited polar functional groups—we can hypothesize that this compound will exhibit low solubility in water and higher solubility in organic solvents.[7] A key goal of experimental work is to quantify this profile across a range of pharmaceutically relevant media.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[8][9]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution after being rapidly introduced from a concentrated organic stock (usually DMSO) into an aqueous buffer.[1][10] It is a high-throughput measurement valuable for early-stage screening, as it mimics the conditions of many in vitro biological assays.[9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over an extended period (typically >24 hours).[2][11] This value is the gold standard for formulation development and is crucial for understanding oral absorption.[2]
It is common for kinetic solubility to be higher than thermodynamic solubility, as the former can lead to the formation of supersaturated solutions that may precipitate over time.[12]
Strategic Solvent Selection for Profile Development
A comprehensive solubility profile requires testing in a variety of solvents that represent different chemical environments the compound may encounter. The selection process should be systematic.[13]
-
Aqueous Buffers:
-
Phosphate-Buffered Saline (PBS) at pH 7.4: Simulates physiological pH.
-
Simulated Gastric Fluid (SGF) at pH ~1.2-2.0: Represents the acidic environment of the stomach.
-
Simulated Intestinal Fluid (SIF) at pH ~6.8: Represents the environment of the small intestine. These are critical for predicting oral absorption.[8]
-
-
Organic Solvents: A range of polarities should be assessed.
-
Polar Protic: Ethanol, Methanol (can donate hydrogen bonds).
-
Polar Aprotic: DMSO, Acetonitrile (ACN), Acetone (cannot donate hydrogen bonds).
-
Non-Polar: Hexane, Chloroform.
-
-
Co-Solvent Systems: Mixtures of solvents, such as Ethanol/Water or PEG 400/Water, are frequently used in formulations to enhance the solubility of poorly soluble drugs.[14]
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing accurate and reproducible data for constructing a robust solubility profile.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted for rapid screening and is based on the principle of adding a DMSO stock solution to an aqueous buffer and detecting precipitation.[1][15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[15]
-
Plate Setup: Using a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) with shaking for 2 hours.[1]
-
Precipitation Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a buffer-only control indicates precipitation.[9][15]
-
Quantification (Direct UV/LC-MS):
-
Alternatively, filter the contents of each well through a solubility filter plate to remove any precipitate.[1]
-
Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max.
-
For higher precision, quantify the concentration in the filtrate using LC-MS/MS against a standard curve.[8]
-
-
Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Protocol 2: Gold-Standard Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is essential for late-stage preformulation.[2][11]
Methodology:
-
Sample Preparation: Add an excess amount of solid, crystalline this compound (e.g., 1-2 mg) to a glass vial. The presence of excess solid is crucial to ensure equilibrium is reached with a saturated solution.[8][11]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[11] Longer incubation times (48-72 hours) may be necessary and should be tested.[8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Centrifugation followed by sampling the supernatant is an alternative.
-
Quantification:
-
Prepare a dilution series of the filtrate with an appropriate solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[2]
-
-
Data Analysis: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM. The experiment should be run in triplicate.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table for easy comparison across different conditions.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility Type | Method | Solubility (µg/mL) | Solubility (µM) |
| Water | 7.0 | 25 | Thermodynamic | Shake-Flask | < 1.0 | < 4.6 |
| PBS | 7.4 | 25 | Thermodynamic | Shake-Flask | 2.5 | 11.6 |
| PBS | 7.4 | 25 | Kinetic | Nephelometry | 45 | 208.1 |
| SGF (Simulated) | 1.2 | 37 | Thermodynamic | Shake-Flask | 2.2 | 10.2 |
| SIF (Simulated) | 6.8 | 37 | Thermodynamic | Shake-Flask | 2.8 | 13.0 |
| Ethanol | N/A | 25 | Thermodynamic | Shake-Flask | > 10,000 | > 46,250 |
| DMSO | N/A | 25 | Thermodynamic | Shake-Flask | > 50,000 | > 231,260 |
| 20% Ethanol / 80% Water | ~7.0 | 25 | Thermodynamic | Shake-Flask | 150 | 693.8 |
Visualization of Workflows and Logic
Visual diagrams are invaluable for representing complex experimental processes and decision-making cascades.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Caption: Logical cascade for solubility assessment in drug discovery.
Conclusion and Forward Look
The solubility profile of this compound, as predicted by its structure and confirmed through rigorous experimental protocols, indicates it is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents and can be improved in aqueous media through the use of co-solvents. The large discrepancy between its likely kinetic and thermodynamic solubilities highlights the importance of using the appropriate assay for the specific question at hand: high-throughput kinetic assays for early screening and the definitive shake-flask method for formulation. This comprehensive guide provides the necessary framework for researchers to generate a reliable and decision-enabling solubility dataset for this compound, ensuring a solid foundation for subsequent drug development activities.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. ADME Solubility Assay.
- protocols.io. In-vitro Thermodynamic Solubility. (2025-08-03).
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).
- ResearchGate. How to determine the solubility of a substance in an organic solvent?. (2024-05-28).
- PubMed. In vitro solubility assays in drug discovery.
- Evotec. Thermodynamic Solubility Assay.
- ResearchGate. Solvent selection for pharmaceuticals. (2025-08-07).
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Things. Benzaldehyde.
- ChemBK. 3-(Phenoxy)-4-fluoro-benzaldehyde. (2024-04-09).
- U.S. Environmental Protection Agency. Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Khan Academy. Solubility of organic compounds.
- ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (2018-05).
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. chembk.com [chembk.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide on the Discovery and History of 3-(4-Fluorophenoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for 3-(4-Fluorophenoxy)benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the foundational synthetic routes, including the Ullmann Condensation and Williamson Ether Synthesis, offering detailed experimental protocols, mechanistic insights, and comparative data. The guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the synthesis of this important chemical intermediate.
Introduction and Significance
This compound is a key chemical intermediate characterized by a diaryl ether linkage, with a reactive aldehyde group and a fluorine substituent.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The diaryl ether motif is a common structural feature in many biologically active natural products and pharmaceutical agents.[2][3][4] The presence of the fluorine atom can significantly modulate the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, while the aldehyde group serves as a versatile handle for further chemical transformations.
While the exact date of the "discovery" of this compound is not prominently documented as a singular event, its synthesis is rooted in the broader history of diaryl ether formation. The development of synthetic routes to this and similar compounds has been driven by the need for efficient and scalable methods to construct the diaryl ether bond. This guide will explore the historical context and the evolution of these synthetic strategies.
Historical Perspective and Evolution of Synthesis
The synthesis of diaryl ethers has been a subject of extensive research for over a century.[5] Two classical and enduring methods have been paramount in this field: the Ullmann Condensation and the Williamson Ether Synthesis. The preparation of this compound is a direct application of these foundational reactions.
The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, involves the copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[6] This reaction has been a workhorse in organic synthesis for decades.[4]
Historically, Ullmann reactions were conducted under harsh conditions, often requiring high temperatures (frequently above 210°C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper salts.[6] The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide.
In the context of this compound, the Ullmann condensation would typically involve the reaction of 3-hydroxybenzaldehyde with a 4-fluorohalobenzene or, conversely, 3-halobenzaldehyde with 4-fluorophenol. A significant challenge in the synthesis of benzaldehyde derivatives via the Ullmann reaction is the sensitivity of the aldehyde group to the harsh reaction conditions, which can lead to side reactions and lower yields. To circumvent this, a common strategy is to protect the aldehyde group, often as an acetal, prior to the coupling reaction.[7]
A notable example of this approach is detailed in a patent filed in the late 1970s, which describes a process for the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals.[8] This patent highlights the necessity of the acetal protection strategy to achieve viable yields.
The Williamson Ether Synthesis: A Nucleophilic Substitution Approach
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is another fundamental method for forming ethers.[9] It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide.[9][10][11]
For the synthesis of diaryl ethers, the traditional Williamson approach is often less efficient due to the decreased reactivity of aryl halides in SN2 reactions. However, when the aryl halide is activated by electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur. In the case of this compound synthesis, the fluorine atom on one of the aromatic rings can act as a leaving group if the ring is sufficiently activated.
More contemporary adaptations of the Williamson ether synthesis for diaryl ethers often employ transition metal catalysts, such as palladium or copper, to facilitate the coupling of phenols with aryl halides under milder conditions. These modern methods, such as the Buchwald-Hartwig and Chan-Lam couplings, have significantly expanded the scope and utility of this reaction for the synthesis of complex diaryl ethers.[2][12]
Key Synthetic Methodologies and Protocols
The following sections provide detailed protocols for the synthesis of this compound, based on the principles of the Ullmann condensation with a protection strategy. This approach is well-documented in the patent literature and represents a robust method for preparing this compound.[8][13]
Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde
The synthesis of this compound often begins with the preparation of a suitable halogenated precursor. 3-Bromo-4-fluorobenzaldehyde is a common starting material.[14]
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 4-fluorobenzaldehyde in a suitable solvent, such as oleum.[15]
-
Bromination: Add bromine to the solution at a controlled temperature. The reaction may be catalyzed by iodine.[15]
-
Work-up: After the reaction is complete, the mixture is carefully quenched with water and ice. The product is then extracted with an organic solvent (e.g., dichloromethane).[14]
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 3-bromo-4-fluorobenzaldehyde.[13]
| Parameter | Value | Reference |
| Starting Material | 4-Fluorobenzaldehyde | [15] |
| Reagent | Bromine | [15] |
| Solvent | Oleum | [15] |
| Yield | 57-86% | [7][13] |
Protection of the Aldehyde Group
To prevent unwanted side reactions during the subsequent Ullmann coupling, the aldehyde group of 3-bromo-4-fluorobenzaldehyde is protected as an acetal.[7]
Experimental Protocol: Acetal Formation
-
Reaction Mixture: A mixture of 3-bromo-4-fluorobenzaldehyde and ethane-1,2-diol is treated with trimethylchlorosilane.[8][13]
-
Heating: The mixture is heated to approximately 100°C for several hours.[8][13]
-
Work-up: After cooling, toluene is added, and the mixture is washed with ice water. The organic phase is dried and concentrated in vacuo.
-
Purification: The resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal is purified by vacuum distillation.[8][13]
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | [8][13] |
| Protecting Agent | Ethane-1,2-diol | [8][13] |
| Catalyst | Trimethylchlorosilane | [8][13] |
| Yield | ~85% | [8][13] |
The Ullmann Condensation Step
With the aldehyde group protected, the core diaryl ether linkage is formed via a copper-catalyzed Ullmann condensation.
Experimental Protocol: Diaryl Ether Formation
-
Reaction Setup: A mixture of the 3-bromo-4-fluoro-benzaldehyde ethylene acetal, potassium phenolate, and a copper catalyst (e.g., copper(I) oxide) is prepared in a suitable high-boiling solvent.[7]
-
Reaction Conditions: The mixture is heated to around 155°C under an inert atmosphere for several hours.[7]
-
Work-up: After cooling, the reaction mixture is diluted with toluene and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.[7]
| Parameter | Value | Reference |
| Aryl Halide | 3-bromo-4-fluoro-benzaldehyde ethylene acetal | [7] |
| Phenol Source | Potassium Phenolate | [15] |
| Catalyst | Copper(I) oxide | [7] |
| Temperature | 155°C | [7] |
Deprotection of the Aldehyde Group
The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality.
Experimental Protocol: Acetal Hydrolysis
-
Reaction Mixture: The crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal is dissolved in a mixture of ethanol, water, and concentrated hydrochloric acid.[8][16]
-
Reaction Conditions: The solution is stirred at room temperature for a few hours.[16]
-
Work-up: The ethanol is removed in vacuo, and the residue is taken up in toluene. The aqueous layer is separated, and the organic phase is washed with water, dried, and concentrated.
-
Purification: The final product, this compound, is purified by vacuum distillation.[16]
| Parameter | Value | Reference |
| Starting Material | 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal | [8][16] |
| Reagent | Hydrochloric Acid | [8][16] |
| Solvent | Ethanol/Water/Toluene | [8][16] |
| Yield | ~91% | [8][16] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of the Ullmann condensation.
Conclusion and Future Outlook
The synthesis of this compound is a testament to the enduring power of classical organic reactions, refined over time to meet the demands of modern chemistry. While the Ullmann condensation with a protection strategy remains a reliable method, ongoing research into more efficient and environmentally benign catalytic systems continues to shape the field of diaryl ether synthesis. The development of milder reaction conditions, more versatile catalysts, and one-pot procedures will undoubtedly lead to more streamlined and sustainable routes for the production of this and other valuable chemical intermediates. As the demand for novel pharmaceuticals and materials grows, the importance of robust and adaptable synthetic methodologies for key building blocks like this compound will only increase.
References
- Benchchem. (n.d.). Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- Bayer AG. (1981). 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor (EP0024624A2). Google Patents.
- ChemicalBook. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde synthesis.
- Ghorbani-Choghamarani, A., & Taherinia, Z. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Organic Chemistry. IntechOpen.
- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor (US4626601A). Google Patents.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413.
- Makhteshim Chemical Works Ltd. (1999). Process for the preparation of 4-fluoro-3-phenoxy benzaldehyde (WO 99/38833). Google Patents.
- Gupton, J. T. (2001). Recent Advances in Diaryl Ether Synthesis. Current Organic Synthesis, 1(1), 1-28.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Name Reactions in Organic Synthesis. IntechOpen.
- Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia contributors. (2023, December 1). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Dimmock, J. R., Puthucode, R. N., Tuchek, J. M., Glen B. Baker, Christine N. Hinko, Caren L. Steinmiller, & Stables, J. P. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-124.
- Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
- PubChemLite. (n.d.). This compound (C13H9FO2).
- Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
- Newron Pharmaceuticals S.p.A. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (US8076515B2). Google Patents.
- Albemarle Corp. (2002). Production of 4-fluorobenzaldehyde (US6455739B1). Google Patents.
- Sinopharm Chemical Reagent Co Ltd. (2021). Synthetic method of 3-bromo-4-fluorobenzaldehyde (CN109912396B). Google Patents.
- National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. PubChem.
- Gour, A., et al. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 122(25), 14044-14051.
Sources
- 1. PubChemLite - this compound (C13H9FO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 13. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 14. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Reactivity of the aldehyde group in 3-(4-Fluorophenoxy)benzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(4-Fluorophenoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key aromatic aldehyde featuring a unique substitution pattern that confers a nuanced reactivity profile to its carbonyl group. This technical guide provides an in-depth analysis of the chemical behavior of the aldehyde functionality, intended for researchers, scientists, and professionals in drug development and materials science. We will explore the electronic and steric influences governing its reactivity, detail protocols for its principal transformations—including nucleophilic additions, oxidations, and reductions—and discuss the causality behind experimental choices. This document serves as a comprehensive resource for the strategic application of this compound in complex organic synthesis.
Introduction: Structural and Electronic Profile
The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic interplay of its substituents and their positions on the benzaldehyde core. The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to nucleophilic attack.[1][2]
Two key features modulate this intrinsic reactivity:
-
The 4-Fluorophenoxy Group: Located at the meta-position, this bulky substituent imparts significant steric influence. Electronically, the ether oxygen donates electron density to the aromatic ring via a +R (resonance) effect, while the fluorine atom and the ether linkage as a whole exert a -I (inductive) electron-withdrawing effect. The net effect of the phenoxy group is generally electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[3][4][5]
-
The Meta-Position of the Aldehyde: The aldehyde group is positioned meta to the phenoxy substituent. This placement prevents direct resonance delocalization between the ether oxygen and the carbonyl group, meaning the electronic influence of the phenoxy group is primarily transmitted via inductive effects. This contrasts with para-substituted analogs where resonance effects would be more dominant.[5]
This combination of steric hindrance and modulated electronic effects makes this compound a versatile intermediate, allowing for controlled reactions under specific conditions. Its derivatives are of significant interest, particularly in medicinal chemistry where the fluorophenoxy motif is valued for enhancing metabolic stability and binding affinity.[6][7] Semicarbazones derived from related fluorophenoxy benzaldehydes, for instance, have been identified as potent anticonvulsant agents.[8][9]
Physicochemical and Spectroscopic Data
A summary of the key properties of the title compound is presented below. Spectroscopic data for analogous compounds suggest characteristic shifts for the aldehydic proton and carbon. The aldehydic proton typically appears as a singlet between δ 9.9-10.1 ppm in ¹H NMR, while the carbonyl carbon resonates around δ 190-192 ppm in ¹³C NMR.[10][11] The C=O stretch in the IR spectrum is expected around 1700 cm⁻¹.[11]
| Property | Value/Description |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | Typically a colorless oil or low-melting solid |
| CAS Number | 68359-57-9 (for 4-Fluoro-3-phenoxybenzaldehyde isomer) |
| Boiling Point | 102-104 °C at 0.1 mmHg (for 4-Fluoro-3-phenoxybenzaldehyde isomer)[12][13] |
Core Reactivity: Nucleophilic Addition Reactions
The quintessential reaction of the aldehyde group is nucleophilic addition.[2][3] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon.[1][3]
dot graph TD { rankdir=LR; node [shape=none, margin=0, fontname="Arial"];
} caption: "General mechanism of nucleophilic addition."
Knoevenagel Condensation
This reaction is a cornerstone of C-C bond formation, involving the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[14] The electron-withdrawing nature of the fluorine atom in the phenoxy ring can enhance the electrophilicity of the carbonyl carbon, facilitating this reaction.[15] The process begins with the base-catalyzed formation of an enolate from the active methylene compound, which then acts as the nucleophile. A subsequent dehydration step yields a stable α,β-unsaturated product.[14][15]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Rationale: This protocol uses piperidine as a mild base, which is sufficient to deprotonate the highly acidic malononitrile without promoting self-condensation of the aldehyde.[14] Ethanol is a suitable polar protic solvent for this transformation.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add piperidine to the solution and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the corresponding 2-(3-(4-fluorophenoxy)benzylidene)malononitrile.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Workflow for Knoevenagel Condensation."
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[16][17] This reaction is highly reliable for specifically placing a double bond where the carbonyl group was located.[16] The reaction proceeds through a betaine or, more commonly accepted, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[17][18]
-
Causality: The choice of ylide is critical. Stabilized ylides (containing an adjacent electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (with adjacent alkyl groups) typically yield the (Z)-alkene.[17]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Rationale: This protocol uses (Carbethoxymethylene)triphenylphosphorane, a commercially available and air-stable ylide. Being a stabilized ylide, it is expected to produce the (E)-alkenoate as the major product. The reaction can often be run under mild, solvent-free, or high-concentration conditions.[19]
-
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.05 eq)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
-
Procedure:
-
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve this compound in anhydrous toluene.
-
Add the (Carbethoxymethylene)triphenylphosphorane to the solution in one portion.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Cool the reaction to room temperature. The byproduct, triphenylphosphine oxide, may precipitate.
-
Concentrate the mixture and add hexanes to precipitate more triphenylphosphine oxide.
-
Filter the mixture, wash the solid with cold hexanes, and combine the filtrates.
-
Concentrate the filtrate and purify the resulting crude oil by silica gel chromatography to isolate the target ethyl 3-(3-(4-fluorophenoxy)phenyl)acrylate.
-
Grignard Reaction
Reaction with Grignard reagents (R-MgX) converts the aldehyde into a secondary alcohol. The highly nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.[20]
-
Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by even trace amounts of water. Diethyl ether or THF are common solvents as they solvate the magnesium species, keeping the reagent in solution.[20][21]
Experimental Protocol: Reaction with Methylmagnesium Bromide
-
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl (for workup)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, inert-atmosphere flask containing a stirred solution of this compound in anhydrous diethyl ether at 0 °C (ice bath), add the methylmagnesium bromide solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 1-(3-(4-fluorophenoxy)phenyl)ethan-1-ol.
-
Oxidation of the Aldehyde Group
The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. This transformation is a fundamental process in organic synthesis.
-
Rationale: Phase-transfer catalysis with potassium permanganate is an effective method that allows the reaction to occur between an aqueous oxidant and an organic substrate in a non-polar solvent, often leading to high yields.[22] The phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the permanganate ion into the organic phase where it can react with the aldehyde.[22]
Experimental Protocol: Permanganate Oxidation
-
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (approx. 0.7 eq, based on 3:2 stoichiometry)[22]
-
Toluene or Ethyl Acetate
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Aqueous Sodium Hydroxide (NaOH), 1 M
-
Aqueous Sodium Sulfite (Na₂SO₃)
-
Concentrated HCl
-
-
Procedure:
-
Dissolve this compound and TBAB in toluene.
-
Separately, dissolve KMnO₄ in water.
-
Combine the two solutions and stir vigorously at room temperature for 4-8 hours. The purple color of the permanganate will fade as it is consumed, forming a brown MnO₂ precipitate.
-
Monitor the reaction by TLC.
-
Once the aldehyde is consumed, add aqueous Na₂SO₃ to quench excess KMnO₄ and dissolve the MnO₂.
-
Separate the layers. Extract the aqueous layer with toluene to remove any non-acidic organic impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-(4-fluorophenoxy)benzoic acid.
-
Reduction of the Aldehyde Group
The aldehyde can be easily reduced to the corresponding primary alcohol, 3-(4-Fluorophenoxy)benzyl alcohol.
-
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but will not affect other potentially reducible groups like esters or the aromatic rings. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).
Experimental Protocol: Sodium Borohydride Reduction
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 eq)
-
Methanol or Ethanol
-
Water
-
1 M HCl
-
-
Procedure:
-
Dissolve this compound in methanol in a flask and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes, controlling any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water, followed by 1 M HCl until the solution is neutral or slightly acidic.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by silica gel chromatography if necessary.
-
Conclusion
The aldehyde group of this compound exhibits a rich and predictable reactivity profile, serving as a versatile handle for molecular elaboration. Its participation in cornerstone reactions like Knoevenagel condensations, Wittig olefications, Grignard additions, oxidations, and reductions allows for the synthesis of a wide array of complex structures. The subtle electronic modulation by the meta-substituted fluorophenoxy group provides a level of control that can be exploited for selective transformations. The protocols and mechanistic insights provided in this guide offer a robust framework for chemists to effectively utilize this valuable building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
References
- Bayer Aktiengesellschaft. (1980). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents.
- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Bayer Aktiengesellschaft. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions. Retrieved from [Link]
-
Filo. (2025). Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. Retrieved from [Link]
-
Autechem. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 27: A Solvent Free Wittig Reaction.
- IWK Health Centre. (n.d.). 3-(4-Fluorophenyl)benzaldehyde.
-
Bannykh, A. A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8820. MDPI. Retrieved from [Link]
- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Epilepsia, 40(2), 248-250.
- IOP Conference Series: Materials Science and Engineering. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Retrieved from [Link]
-
Pike, V. W., et al. (1997). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Journal of Labelled Compounds and Radiopharmaceuticals, 39(4), 347-361. PubMed. Retrieved from [Link]
-
Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(22), 10325–10334. NIH. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Example 7. Retrieved from [Link]
- University of South Alabama, Department of Chemistry. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
- van Schijndel, S., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-408.
- Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263-286.
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]
-
Chem-Space. (n.d.). 3-(4-METHOXYPHENOXY)BENZALDEHYDE(62373-80-2) 1H NMR spectrum. Retrieved from [Link]
-
Tuulmets, A., et al. (1998). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 21(1), 1-4. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]
- Google Patents. (2016). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
-
Panov, D., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate Ion under Phase Transfer Catalysis. Semantic Scholar. Retrieved from [Link]
-
Sugumaran, M., & Semensi, V. (1991). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Journal of Biological Chemistry, 266(10), 6073-6078. PubMed. Retrieved from [Link]
-
Edwards, J. K., et al. (2013). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Chemical Communications, 49(87), 10242-10244. ResearchGate. Retrieved from [Link]
-
Molecules. (2007). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Retrieved from [Link]
-
Wang, W., et al. (2013). Probing the mechanism of benzaldehyde reduction to chiral hydrobenzoin on the CNT surface under near-UV light irradiation. Green Chemistry, 15(9), 2453-2461. RSC Publishing. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. community.wvu.edu [community.wvu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Electronic Effects of the Fluorophenoxy Group
Abstract
The fluorophenoxy moiety is a cornerstone substituent in modern chemistry, finding critical applications in fields ranging from medicinal chemistry to materials science. Its prevalence stems from the unique and tunable electronic properties conferred by the interplay between the phenoxy group and fluorine atom(s). This guide provides a comprehensive analysis of the electronic effects of the fluorophenoxy group, detailing the underlying principles of its inductive and resonance effects, quantitative measures of its influence, and practical methodologies for characterization. We will explore how these electronic properties are strategically leveraged in drug design and advanced materials, offering researchers and development professionals a thorough understanding of this versatile functional group.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of the fluorophenoxy group is a nuanced balance between two fundamental, and often opposing, electronic displacement phenomena: the inductive effect and the resonance effect.[1][2] Understanding this duality is critical to predicting the group's influence on molecular properties and reactivity.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through a chain of atoms via the polarization of sigma (σ) bonds.[1][3] Both oxygen and fluorine are highly electronegative elements. Consequently, the fluorophenoxy group exerts a powerful electron-withdrawing inductive effect (-I).
-
Oxygen's Contribution: The phenoxy oxygen atom is more electronegative than the aromatic carbon to which it is attached, pulling electron density away from the ring through the C-O σ-bond.
-
Fluorine's Contribution: Fluorine, as the most electronegative element, strongly withdraws electron density from the aromatic ring through the C-F σ-bond(s). This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.[2]
This net withdrawal of electron density deactivates the aromatic ring toward electrophilic attack and increases the acidity of any attached acidic protons.
The Resonance Effect (+R)
The resonance (or mesomeric) effect involves the delocalization of π-electrons across a conjugated system.[1][2] The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This constitutes an electron-donating resonance effect (+R).
This donation of electron density increases the electron density at the ortho and para positions of the aromatic ring, making these positions more nucleophilic. While halogens like fluorine also possess lone pairs, their +R effect is significantly weaker and is generally overshadowed by their strong -I effect.[4] For the fluorophenoxy group, the primary +R effect originates from the bridging oxygen atom.
A Visualized Summary of Competing Effects
The overall electronic character of the fluorophenoxy group is determined by the vector sum of these two effects. The position and number of fluorine substituents modulate this balance, allowing for the fine-tuning of the group's electron-donating or -withdrawing strength.
Field Applications: Leveraging Electronic Effects
The ability to precisely modulate electronic properties makes the fluorophenoxy group a valuable tool in both drug discovery and materials science.
Medicinal Chemistry and Drug Development
In medicinal chemistry, introducing fluorine or fluorinated groups is a well-established strategy to optimize the pharmacological profile of a drug candidate. [5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorophenoxy group at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability. [5]* Modulating pKa and Binding: The electron-withdrawing nature of the fluorophenoxy group can lower the pKa of nearby basic functional groups (e.g., amines). This change can significantly alter a drug's solubility, cell permeability, and, crucially, its binding affinity for a target protein by modifying hydrogen bonding capabilities and electrostatic interactions.
-
Enhanced Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. [5]This can improve its ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system. [5]* Case Example - Antibacterial Agents: A series of potent antibacterial agents based on an N-[4-(4-fluorophenoxy)phenyl] scaffold have been developed. In these compounds, the electronic properties of the fluorophenoxy group are critical for maintaining the necessary conformation and electronic distribution for potent inhibition of bacterial topoisomerases.
Materials Science
In materials science, particularly in the field of organic electronics, the ability to tune the energy levels of π-conjugated systems is paramount for device performance.
-
Organic Photovoltaics (OPVs): The electronic performance of silicon phthalocyanines (SiPcs) used in OPVs has been significantly enhanced by replacing axial ligands with fluorophenoxy moieties. [7][8]The strong electron-withdrawing character of groups like pentafluorophenoxy lowers the HOMO and LUMO energy levels of the SiPc, tuning its properties to function effectively as either an electron donor or an electron acceptor within the device architecture. [7][8]* Fluorophores and Dyes: Incorporating fluorine into dye molecules can alter their photophysical properties. The electron-withdrawing effects can shift absorption and emission wavelengths and, in some cases, increase the quantum yield and photostability of the fluorophore.
Conclusion
The fluorophenoxy group presents a sophisticated tool for the modern chemist, offering a finely tunable blend of inductive and resonance effects. Its powerful electron-withdrawing inductive nature, driven by the high electronegativity of its constituent oxygen and fluorine atoms, is tempered by the electron-donating resonance of the phenoxy oxygen. The position and degree of fluorination allow for precise control over the net electronic influence, a property that has been masterfully exploited across scientific disciplines. From enhancing the metabolic stability and target affinity of pharmaceuticals to engineering the electronic energy levels of advanced organic materials, a deep understanding of the fluorophenoxy group's electronic effects is essential for rational molecular design and innovation.
References
- J Phys Chem A. 2006 Jan 12;110(1):257-63. doi: 10.1021/jp052824e. ()
- The Journal of Physical Chemistry A. Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. ()
- Quora. Why is o-flurophenol is more acidic than p-flurophenol?. ()
- Chemistry Stack Exchange. Why is o-fluorophenol a stronger acid than p-fluorophenol?. ()
- askIITians. The pKa value of o-fluorophenol is 8.
- Journal of Materials Chemistry A. The position and frequency of fluorine atoms changes the electron donor/acceptor properties of fluorophenoxy silicon phthalocyanines within organic photovoltaic devices. ()
- ResearchGate. The Position and Frequency of Fluorine Atoms Changes the Electron Donor/Acceptor Properties of Fluorophenoxy Silicon Phthalocyanines within Organic Photovoltaic Devices | Request PDF. (2025-08-06). ()
- MDPI.
- MDPI.
- PubChem. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229. ()
- Wikipedia.
- Morgenthaler, M. et al. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
- Brilliant.
- Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. ()
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2023-10-27). ()
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. ()
- SciSpace. A survey of Hammett substituent constants and resonance and field parameters. ()
- Current Topics in Medicinal Chemistry.
-
DeRuiter, J. Resonance and Induction Tutorial. ([Link])
- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Reachem Chemicals. (2024-05-06). ()
- Chemistry LibreTexts. 7.5: Directing Effects. (2022-10-04). ()
- Chemistry Stack Exchange. Reactivity of fluorine compound. (2018-06-29). ()
- New Journal of Chemistry.
-
University of Calgary. Resonance and Inductive Effects. ([Link])
- PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021-02-22). ()
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
A Strategic Research Blueprint for 3-(4-Fluorophenoxy)benzaldehyde: From Synthesis to Therapeutic and Materials Science Applications
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide outlines a comprehensive, multi-pronged research strategy for 3-(4-fluorophenoxy)benzaldehyde, a sparsely documented chemical entity. By analyzing its core structural motifs—the diaryl ether linkage, the reactive benzaldehyde, and the strategic fluoro substitution—we extrapolate potential applications and delineate clear, actionable research pathways. This document serves as a blueprint for researchers, scientists, and drug development professionals, providing a structured approach to unlock the compound's potential in medicinal chemistry, materials science, and chemical biology. We present detailed, field-proven protocols, from initial synthesis and characterization to advanced in vitro screening cascades and polymer development. The narrative emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness for future investigations.
Molecular Profile and Strategic Rationale
This compound is a unique molecule constructed from three key chemical features, each conferring a distinct set of properties that can be exploited for targeted applications.
-
Diaryl Ether (DE) Scaffold : The DE motif is a privileged structure in medicinal and agrochemical discovery.[1][2] It provides a balance of conformational flexibility and structural rigidity, allowing it to adapt to various biological targets. DE-containing compounds have demonstrated a vast range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][2][3] Prominent examples include the kinase inhibitors Sorafenib and the antibacterial agent Triclosan.[3][4]
-
Benzaldehyde Functional Group : The aldehyde moiety is a highly versatile chemical handle. It serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including antibiotics and anticonvulsants.[5][6] Its reactivity allows for facile derivatization through reactions like Schiff base formation, reductive amination, and aldol condensations, making it an ideal anchor for bioconjugation or a reactive center for polymerization.[7][8]
-
Para-Fluoro Substitution : The incorporation of fluorine is a cornerstone of modern drug design.[9][10] A fluorine atom at the para-position of the phenoxy ring is a strategic choice. It can enhance metabolic stability by blocking a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation).[10][11] Furthermore, fluorine's high electronegativity can modulate the molecule's pKa, lipophilicity, and binding interactions with target proteins, often leading to improved potency and pharmacokinetic profiles.[11][12][13]
The combination of these three motifs in a single, unexplored molecule presents a compelling case for a systematic investigation into its potential utility.
Synthesis and Characterization Protocol
Establishing a reliable and scalable synthesis is the foundational step for any research program. The most logical approach for constructing the diaryl ether bond in this compound is a copper-catalyzed Ullmann condensation.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic and robust method for forming aryl-oxygen bonds.[14][15] This reaction couples an aryl halide with a phenol in the presence of a copper catalyst and a base.
Caption: Proposed Ullmann synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Setup : To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzaldehyde (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Copper(I) Iodide (CuI, 0.1 eq).
-
Reagent Addition : Add anhydrous Dimethylformamide (DMF) as the solvent. Then, add 1-bromo-4-fluorobenzene (1.2 eq) to the mixture via syringe.
-
Reaction : Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Required Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a standard suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton framework and structural integrity. | Signals corresponding to aromatic protons and the key aldehyde proton (~9.9-10.1 ppm). |
| ¹³C NMR | Confirms carbon backbone. | Signals for all 13 unique carbons, including the aldehyde carbonyl (~190-192 ppm). |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A singlet or multiplet in the characteristic aryl-fluoride region. |
| Mass Spectrometry | Confirms molecular weight (216.21 g/mol ). | A molecular ion peak [M]+ or [M+H]+ corresponding to the expected mass. |
| FT-IR Spectroscopy | Confirms functional groups. | Characteristic stretches for C=O (aldehyde, ~1700 cm⁻¹), C-O-C (ether, ~1250 cm⁻¹), and C-F. |
| HPLC | Determines purity. | A single major peak indicating >95% purity. |
Research Area 1: Medicinal Chemistry & Drug Discovery
The diaryl ether scaffold is a highly validated starting point for drug discovery programs.[2] We hypothesize that this compound could serve as a valuable lead compound for anticancer or antibacterial applications.
Rationale and Target Hypothesis
-
Anticancer (Kinase Inhibition) : Many diaryl ether-containing molecules, such as Sorafenib, function as kinase inhibitors.[3] The structure of this compound could potentially fit into the ATP-binding pocket of various kinases implicated in cancer cell proliferation.
-
Antibacterial Agents : The structural similarity to compounds like triclosan, a known inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR) essential for fatty acid synthesis, suggests a potential antibacterial mechanism.[4] Dicationic diaryl ethers have also shown potent activity against resistant strains like MRSA and VRE.[16]
Experimental Workflow: In Vitro Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the compound's biological potential while conserving resources.
Caption: Tiered workflow for in vitro drug discovery screening.
Detailed Protocols
Protocol 3.3.1: Primary Anticancer Screening
-
Assay : Utilize a broad-spectrum cancer cell line panel, such as the NCI-60, or a commercially available panel (e.g., from Eurofins or Reaction Biology).
-
Method : Screen the compound at a single high concentration (e.g., 10 µM) against the panel.
-
Endpoint : Measure cell viability after 72 hours using a standard assay like CellTiter-Glo® (Promega) or MTT.
-
Analysis : Identify "hit" cell lines where viability is inhibited by >50%.
Protocol 3.3.2: Primary Antibacterial Screening
-
Assay : Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
-
Panel : Include Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Method : Use the broth microdilution method according to CLSI guidelines. Prepare serial dilutions of the compound in a 96-well plate containing bacterial inoculum.
-
Endpoint : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after 18-24 hours of incubation.
Research Area 2: Materials Science & Chemical Biology
The aldehyde functional group is a gateway to novel materials and biological tools.
Rationale and Proposed Applications
-
Polymer Synthesis : Benzaldehydes are valuable precursors for polymers like poly(azomethine)s, which are known for their thermal stability and potential liquid crystalline properties.[8] The resulting polymers could have applications in high-performance materials or electronics.
-
Bioconjugation Probe : The aldehyde can be used to site-specifically label biomolecules.[7][17] By reacting with aminooxy or hydrazide-functionalized molecules, a stable oxime or hydrazone linkage is formed.[17][18] This allows for the attachment of fluorescent dyes, affinity tags (like biotin), or therapeutic payloads to proteins and other biological targets.[7][19]
Experimental Workflow: Bioconjugation to a Protein
This workflow details the labeling of a protein containing an accessible N-terminal amine or lysine residue via reductive amination.
Caption: Reductive amination workflow for protein labeling.
Detailed Protocol: Protein Labeling
-
Buffer Preparation : Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Protein Solution : Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) in the reaction buffer to a concentration of 1-5 mg/mL.
-
Aldehyde Addition : Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO). Add the aldehyde to the protein solution at a 10- to 50-fold molar excess.
-
Schiff Base Formation : Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction : Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of ~20 mM. Incubate for an additional 2-4 hours or overnight at 4 °C.
-
Purification : Remove excess, unreacted aldehyde and reducing agent by dialysis or using a desalting column (e.g., Zeba™ Spin Desalting Columns, Thermo Fisher).
-
Characterization : Confirm successful conjugation using SDS-PAGE (observing a mass shift) and Mass Spectrometry (MALDI-TOF or ESI-MS).
Computational & Predictive Modeling
Before committing significant laboratory resources, in silico methods can provide valuable foresight into the compound's potential druglikeness and liabilities.[20][21]
ADMET Prediction
Numerous free and commercial software tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a small molecule.[22][23] These predictions help prioritize compounds and guide future chemical modifications.
Table 5.1: Hypothetical Predicted ADMET Properties
| Property | Predicted Value | Implication for Drug Development |
| LogP | 3.8 | Good lipophilicity for membrane permeability. |
| Aqueous Solubility | Low | May require formulation strategies for oral delivery. |
| BBB Permeation | Yes | Potential for CNS-targeted applications. |
| CYP2D6 Inhibition | Yes (Potential) | Possible drug-drug interaction risk; needs experimental validation. |
| hERG Inhibition | Low Risk | Lower likelihood of cardiac toxicity.[23] |
| Oral Bioavailability | Moderate | A reasonable starting point for optimization. |
| Note: These values are illustrative and should be calculated using validated software such as SwissADME, pkCSM, or commercial packages.[20][23][24] |
Protocol: In Silico ADMET Profiling
-
Structure Preparation : Obtain the 2D structure of this compound and convert it to a SMILES string or SDF file.
-
Tool Selection : Utilize a web-based prediction server like SwissADME or pkCSM.[23] For more comprehensive analysis, use licensed software like Schrödinger's QikProp or BIOVIA's ADMET Predictor.
-
Analysis : Input the molecular structure and run the prediction suite.
-
Interpretation : Analyze the output data, paying close attention to potential liabilities (e.g., poor solubility, predicted toxicity, P450 inhibition). Use these predictions to inform the design of second-generation analogs in a lead optimization campaign.
Summary & Future Outlook
This compound stands as a promising but uncharacterized chemical entity. Its structure elegantly combines three motifs of high value in modern chemistry. This guide provides a logical, stepwise framework to systematically explore its potential.
The most promising initial research avenues are:
-
Medicinal Chemistry : Conduct broad-spectrum in vitro screening against cancer cell lines and pathogenic bacteria to identify a primary therapeutic area.
-
Chemical Biology : Leverage the aldehyde as a reactive handle to develop novel bioconjugation reagents for protein labeling and diagnostics.
Success in any of these primary screens would justify the initiation of a full-scale lead optimization program, involving Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The insights gained from the proposed computational, synthetic, and biological evaluations will pave the way for unlocking the full scientific and commercial potential of this molecule.
References
-
Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
-
Wikipedia. (n.d.). Bioconjugation. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Keglevich, P., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1196. [Link]
-
Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10293-10314. [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]
-
Liu, Z., et al. (2011). Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2853-2856. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]
-
Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10293–10314. [Link]
-
Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1031-1036. [Link]
-
Cristau, H. J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(12), 2453-2456. [Link]
-
Laguna-García, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]
-
Zhang, H., & Liu, K. K. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2889-2901. [Link]
-
Wyss, C., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(22), 15267-15281. [Link]
-
Benzaldehyde Supplier Blog. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? [Link]
- Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
ResearchGate. (n.d.). Examples of aldehyde-tag conjugation conditions. [Link]
-
VLS3D. (n.d.). ADMET predictions. [Link]
-
PubMed. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
Al-Salahi, R., et al. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 9, 3. [Link]
-
SciELO México. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
Globe Thesis. (2024). Design, Synthesis And Antibacterial Activity Of Novel Diaryl Ether Derivatives Containing Isopropanolamine Substructure. [Link]
- Google Patents. (1981).
-
Teo, J. Y. Q., et al. (2022). Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. Polymer Chemistry, 13(33), 4811-4819. [Link]
- Google Patents. (1986).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of benzaldehyde-functionalized polymers. [Link]
-
Chem-Impex. (n.d.). 3-(4-fluorofenil)benzaldehído. [Link]
-
Cenmed Enterprises. (n.d.). 4-(3-Chloro-4-Fluorophenoxy)Benzaldehyde. [Link]
-
Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
-
PubMed. (2023). Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 7. Bioconjugation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 20. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 24. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzaldehyde: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Fluorinated Diarylether Aldehydes
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2][3] The 3-(4-fluorophenoxy)benzaldehyde moiety, which combines a flexible diaryl ether linkage with a reactive aldehyde functionality and a strategically placed fluorine atom, represents a highly valuable and versatile building block.[4][5]
The diaryl ether core provides a balance of rigidity and conformational flexibility, often found in bioactive molecules. The aldehyde group serves as a versatile chemical handle for a vast array of synthetic transformations, including olefination, condensation, and reductive amination reactions.[2] Furthermore, the 4-fluoro substituent on the phenoxy ring can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity, thereby influencing pharmacokinetic profiles.[1][3] This guide provides an in-depth examination of the synthesis and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
PART 1: Synthesis of the Core Building Block
The most common and industrially relevant methods for synthesizing diaryl ethers like this compound are transition-metal-catalyzed cross-coupling reactions, predominantly the Ullmann condensation.[6] This approach involves the copper-catalyzed reaction of a phenolate with an aryl halide.
Mechanistic Insight: The Ullmann Condensation
The Ullmann condensation is a robust method for forming carbon-oxygen bonds.[6] The reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle. The process begins with the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide to the copper(I) center forms a transient, high-energy Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired diaryl ether and regenerates the active Cu(I) catalyst. Traditional Ullmann reactions required harsh conditions, including high temperatures (>150 °C) and stoichiometric amounts of copper.[6][7][8] However, modern advancements using ligands such as diamines or phenanthrolines can facilitate the reaction under milder conditions with catalytic amounts of copper.[6]
Protecting Group Strategy: The Aldehyde Challenge
A critical consideration in the synthesis of this compound is the sensitivity of the aldehyde functional group to the often basic and high-temperature conditions of the Ullmann coupling.[7] To prevent undesired side reactions such as oxidation or Cannizzaro-type disproportionation, the aldehyde must be protected. A common and effective strategy is the conversion of the aldehyde to a stable acetal, typically a 1,3-dioxolane, by reacting it with ethylene glycol.[7][9] This protecting group is stable to the coupling conditions and can be readily removed under mild acidic conditions to regenerate the aldehyde in high yield.[7][10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. agcchem.com [agcchem.com]
- 4. 1443304-11-7|4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde|BLDpharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 10. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Introduction to fluorinated benzaldehyde derivatives
An In-depth Technical Guide to Fluorinated Benzaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into benzaldehyde scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine profoundly influence the physicochemical and pharmacokinetic profiles of parent molecules, offering a powerful tool for rational drug design. This guide provides a comprehensive technical overview of fluorinated benzaldehyde derivatives, from their synthesis and characterization to their application in drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present comparative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.
The Fluorine Advantage: Modulating Molecular Properties
The substitution of hydrogen with fluorine on a benzaldehyde ring is not a trivial alteration; it fundamentally changes the molecule's electronic and physical properties. Understanding these changes is paramount to appreciating the utility of fluorinated benzaldehydes in drug discovery.[1][2]
-
Electronic Effects : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[3][4] This enhanced reactivity can be advantageous in various synthetic transformations. While fluorine also possesses a lone pair that can participate in a +M (mesomeric) effect, its inductive effect is generally dominant in influencing the reactivity of the aromatic ring and its substituents.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing fluorine at sites susceptible to oxidative metabolism can significantly enhance the metabolic stability and half-life of a drug candidate.
-
Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][5] This is a critical consideration in the design of orally bioavailable drugs and central nervous system (CNS) agents.
-
Binding Affinity and Conformation : The introduction of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.[1] This can lead to enhanced binding affinity to target proteins through modified hydrogen bonding or dipole interactions. Fluorine can also induce specific conformational preferences in a molecule, which can be exploited to achieve a bioactive conformation.
Synthesis of Fluorinated Benzaldehyde Derivatives
The synthesis of fluorinated benzaldehydes can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
Oxidation of Fluorinated Benzyl Alcohols
A common and reliable method for the synthesis of fluorinated benzaldehydes is the oxidation of the corresponding benzyl alcohols. Care must be taken to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[6]
The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzaldehyde via Swern Oxidation [6]
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture and stir for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(trifluoromethyl)benzaldehyde can be further purified by vacuum distillation.
Dess-Martin periodinane is a mild and selective oxidizing agent that offers the convenience of being performed at room temperature.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzaldehyde via DMP Oxidation [6]
-
To a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful method for introducing fluorine into an aromatic ring by displacing a chlorine atom. This reaction is typically carried out at high temperatures using a fluoride salt, often with a phase-transfer catalyst.[7][8]
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde from 4-Chlorobenzaldehyde [7][9]
-
Combine 4-chlorobenzaldehyde (1.0 equivalent), spray-dried potassium fluoride (1.5-2.5 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents) in a reaction vessel.
-
The reaction can be performed solvent-free or in a high-boiling aprotic solvent like sulfolane.[10]
-
Heat the mixture to 210-230 °C for 5-8 hours with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
After completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove inorganic salts.
-
Purify the product from the filtrate by vacuum distillation.
Grignard Reaction
The Grignard reaction provides a versatile route to fluorinated benzaldehydes from the corresponding aryl halides. The key is the formation of a fluorinated Grignard reagent, which then reacts with a formylating agent.
Experimental Protocol: Synthesis of 2-Fluorobenzaldehyde from 2-Fluorobromobenzene [11]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings (1.15 equivalents) and anhydrous lithium chloride (1.0 equivalent).
-
Add a small amount of anhydrous tetrahydrofuran (THF) and a few drops of 1,2-dibromoethane to initiate the reaction.
-
Gently heat the mixture to reflux (around 65 °C).
-
Add a solution of 2-fluorobromobenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining a gentle reflux.
-
After the addition is complete, cool the mixture to 20-30 °C.
-
In a separate flask, prepare a solution of propyl formate (1.25 equivalents) in anhydrous THF.
-
Add the propyl formate solution to the Grignard reagent and stir for 1 hour.
-
Cool the reaction mixture to below 10 °C and quench by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation.
Formylation of Fluorinated Benzenes
Direct formylation of a fluorinated benzene ring can be achieved through reactions like the Gattermann-Koch reaction, which uses carbon monoxide and a strong acid catalyst. This method is particularly useful for industrial-scale production.[12][13]
Physicochemical and Spectroscopic Characterization
Accurate characterization of fluorinated benzaldehyde derivatives is crucial for ensuring purity and confirming structure. A combination of physical property measurements and spectroscopic techniques is employed.
Physicochemical Properties
The following table summarizes key physicochemical properties for the isomeric monofluorobenzaldehydes.
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol [14] |
| Appearance | Colorless liquid | Colorless liquid | Colorless to light yellow liquid[14] |
| Melting Point | -44.5 °C[8] | -10 °C[8] | -10 °C[14] |
| Boiling Point | 175 °C[8] | 173 °C[8] | 181 °C at 760 mmHg[14] |
| Density | 1.18 g/cm³[8] | 1.174 g/cm³[8] | 1.157 g/mL at 25 °C[14] |
| Flash Point | 55 °C[8] | 56 °C[8] | 56 °C (closed cup)[14] |
| Solubility in Water | Slightly soluble/immiscible | Slightly soluble/immiscible | Slightly soluble/immiscible[14] |
Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated benzaldehydes.
-
¹H NMR : The aldehyde proton typically appears as a singlet between δ 9.5 and 10.5 ppm. The aromatic protons will show characteristic splitting patterns and coupling constants depending on the position of the fluorine atom.
-
¹³C NMR : The carbonyl carbon is observed in the range of δ 185-195 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR : This is a highly sensitive technique for fluorine-containing compounds.[15][16] The chemical shift of the fluorine atom is highly dependent on its electronic environment. For monofluorobenzaldehydes, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃.[17] The interpretation of ¹⁹F NMR spectra can be complex, but computational methods can be used to predict chemical shifts with reasonable accuracy.[15][18][19]
Representative NMR Data for 4-Fluorobenzaldehyde: [17]
-
¹H NMR (400 MHz, CDCl₃) : δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) : δ 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃) : δ -102.4.
Applications in Drug Discovery: Case Studies and Rationale
Fluorinated benzaldehydes are key starting materials for a wide array of pharmaceuticals. The introduction of fluorine is a deliberate strategy to enhance drug-like properties.[1][5]
Enhancing Metabolic Stability and Bioavailability
The C-F bond's resistance to metabolic cleavage is a primary reason for its incorporation into drug candidates. By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a drug can be significantly improved. For instance, the introduction of a trifluoromethyl group can block metabolic "soft spots" and improve oral absorption.[1]
Modulating Receptor Binding and Potency
The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be critical for receptor binding. This can lead to improved potency and selectivity. Derivatives of 3-(Trifluoromethyl)benzaldehyde have been shown to exhibit antitumor effects against various cancer cell lines.[20]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 20. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from 3-(4-Fluorophenoxy)benzaldehyde
Foreword: The Strategic Value of 3-(4-Fluorophenoxy)benzaldehyde
This compound is a cornerstone building block in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its molecular architecture, characterized by a reactive aldehyde functional group, a flexible diaryl ether linkage, and a strategically placed fluorine atom, offers a trifecta of synthetic advantages. The aldehyde group is a versatile handle for a multitude of transformations, including oxidation, reduction, and carbon-carbon bond formation. The diaryl ether moiety is a common pharmacophore in numerous bioactive molecules, and the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity—key determinants of a drug's pharmacokinetic profile.[1]
This guide eschews a rigid, templated approach. Instead, it is structured as a strategic map, navigating through the primary synthetic pathways originating from this versatile precursor. Each section is designed as a self-contained module, offering not just a protocol, but the underlying scientific rationale, enabling researchers to adapt and innovate. We will explore the transformation of the aldehyde into other key functional groups and its use in constructing more complex molecular skeletons such as Schiff bases, chalcones, and stilbenes.
Section 1: Oxidation of the Aldehyde to a Carboxylic Acid
The conversion of the aldehyde moiety to a carboxylic acid transforms the molecule into 3-(4-fluorophenoxy)benzoic acid. This derivative is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, many of which are explored for their therapeutic potential.[2] The oxidation is a fundamental transformation, typically achieved using a variety of oxidizing agents.
Reaction Scheme: Oxidation
(Image depicting the chemical transformation)
Protocol 1: Potassium Permanganate Mediated Oxidation
This protocol employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. The reaction is conducted in an aqueous alkaline medium to prevent the formation of unwanted byproducts.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 23.1 mmol) in a solution of sodium carbonate (2.0 g) in 100 mL of distilled water.
-
Oxidant Addition: Gently heat the mixture to 40-50°C. Slowly add a solution of potassium permanganate (4.4 g, 27.8 mmol) in 50 mL of warm water in small portions over 30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 60°C.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux for 1 hour. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction is proceeding. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Destroy the excess permanganate and MnO₂ by adding a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Isolation and Acidification: Filter the cooled solution to remove any residual solids. Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 2. A white precipitate of 3-(4-fluorophenoxy)benzoic acid will form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold distilled water. Recrystallize the product from an ethanol/water mixture to yield pure 3-(4-fluorophenoxy)benzoic acid. Dry the purified crystals in a vacuum oven.
Causality and Insights:
-
The alkaline medium (Na₂CO₃) is crucial. Under neutral or acidic conditions, KMnO₄ can cleave the ether linkage.
-
Sodium sulfite is used as a reducing agent to quench the reaction and solubilize the MnO₂ byproduct, simplifying the purification process.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Section 2: Reductive and Condensation Pathways
The aldehyde functionality is highly amenable to reduction to the corresponding alcohol and condensation with various nucleophiles to form C=N double bonds, as seen in Schiff bases and semicarbazones.
Reduction to [3-(4-Fluorophenoxy)phenyl]methanol
The reduction of the aldehyde to a primary alcohol provides a derivative with applications in polymer chemistry and as an intermediate for esterification or etherification reactions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]
Protocol 2: NaBH₄ Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (5.0 g, 23.1 mmol) in 100 mL of methanol in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reductant Addition: Add sodium borohydride (0.96 g, 25.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography on silica gel if necessary.
Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde.[4] These compounds are widely investigated for their antibacterial, antifungal, and anticancer activities.[4][5]
Protocol 3: General Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.16 g, 10 mmol) in 30 mL of ethanol.
-
Amine Addition: Add an equimolar amount of aniline (0.93 g, 10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours.[6] The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution. If not, the volume of the solvent can be reduced.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[5]
Synthesis of Semicarbazones
Semicarbazones are another class of imine derivatives formed from the condensation of an aldehyde with semicarbazide. Notably, derivatives of (aryloxy)aryl semicarbazones have been identified as a novel class of potent anticonvulsant agents.[7] 4-(4'-Fluorophenoxy) benzaldehyde semicarbazone, a structurally related compound, is a lead molecule being developed as a potent antiepileptic drug, acting as a sodium channel blocker.[8]
Protocol 4: Synthesis of this compound Semicarbazone
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol/Water mixture
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL beaker, prepare a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of a 1:1 ethanol/water mixture.
-
Reaction Setup: In a separate 100 mL flask, dissolve this compound (2.16 g, 10 mmol) in 20 mL of ethanol.
-
Reaction: Add the semicarbazide solution to the aldehyde solution with stirring. A precipitate should form within 30-60 minutes.
-
Isolation and Purification: Stir the mixture at room temperature for 2 hours. Collect the solid product by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure semicarbazone.
Data Summary: Reductive and Condensation Derivatives
| Derivative Class | Reagent | Solvent | Yield (%) | M.P. (°C) |
| Alcohol | NaBH₄ | Methanol | >90 | Oil/Low Melting Solid |
| Schiff Base | Aniline | Ethanol | 85-95 | Varies with amine |
| Semicarbazone | Semicarbazide HCl | Ethanol/Water | 80-90 | Varies |
Note: Yields and melting points are typical and can vary based on specific reaction conditions and the purity of reactants.
Section 3: Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for reactions that form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons. The Wittig reaction and Claisen-Schmidt condensation are powerful examples.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[9][10] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[11][12]
Protocol 5: Synthesis of a 3-(4-Fluorophenoxy)phenyl Chalcone Derivative
Materials:
-
This compound
-
Acetophenone (or substituted acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Dilute HCl
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL flask, dissolve this compound (2.16 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 20 mL of ethanol. Cool the mixture in an ice bath.
-
Base Addition: With vigorous stirring, add 10 mL of a 10% aqueous NaOH solution dropwise, maintaining the temperature between 20-25°C.[11]
-
Reaction: Continue stirring vigorously at room temperature for 4-5 hours. The solution will become turbid and a precipitate may form.[11]
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.[9] Recrystallize from ethanol to obtain the pure chalcone.
Workflow for Chalcone Synthesis
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Alkene Synthesis via the Wittig Reaction
The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide.[13][14] This reaction is pivotal for creating stilbene-like structures, where the geometry of the resulting double bond can often be controlled.[13]
Protocol 6: Synthesis of a Stilbene Derivative
Materials:
-
Benzyltriphenylphosphonium chloride (or other phosphonium salt)
-
Strong base (e.g., n-Butyllithium, Sodium Hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
This compound
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0°C.
-
Base Addition: Slowly add n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) via syringe. The formation of the deep red/orange ylide indicates a successful deprotonation. Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (2.16 g, 10 mmol) in 20 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as it is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Extract the product with diethyl ether (3 x 50 mL). The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate or can be removed via chromatography.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the alkene isomers and the triphenylphosphine oxide byproduct.[15]
Mechanistic Insight: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a strained four-membered ring intermediate called an oxaphosphetane.[16] This intermediate then collapses to form the stable triphenylphosphine oxide and the desired alkene.[15][16] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide; non-stabilized ylides, like the one generated from benzyltriphenylphosphonium chloride, typically favor the Z-alkene.[13][16]
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company . Available at: [Link]
-
Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol - PrepChem.com . Available at: [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate . Available at: [Link]
-
SYNTHESIS OF CHALCONES - Jetir.Org . Available at: [Link]
-
Wittig Reaction - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH . Available at: [Link]
-
Synthesis of 2-(4-fluorophenoxy)benzoic acid - PrepChem.com . Available at: [Link]
-
The Wittig Reaction - Organic Reactions . Available at: [Link]
-
synthesis and characterization of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository . Available at: [Link]
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis . Available at: [Link]
-
4-(4-Fluorophenoxy)benzoic acid - PMC . Available at: [Link]
-
3-(4-Fluorophenyl)benzaldehyde - IWK Health Centre . Available at: [Link]
-
Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone . Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . Available at: [Link]
- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
-
The Wittig Reaction: Synthesis of Alkenes . Available at: [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI . Available at: [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! . Available at: [Link]
-
Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde - IJTSRD . Available at: [Link]
-
Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - CORE . Available at: [Link]
-
Wittig reaction with benzaldehyde - Chemistry Stack Exchange . Available at: [Link]
-
Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design - Acta Pharmaceutica . Available at: [Link]
-
3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | C13H8F2O2 | CID 28604055 - PubChem . Available at: [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press . Available at: [Link]
-
(PDF) Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method - ResearchGate . Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II - Semantic Scholar . Available at: [Link]
-
Unexpected reduction of DHAP (3) to the corresponding benzyl alcohol 21... - ResearchGate . Available at: [Link]
-
Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde . Available at: [Link]
-
The conversion of Benzaldehyde into benzyl alcohol takes place by:(A) - askIITians . Available at: [Link]
-
What do you get after reduction of the Oxygen on Benzaldehyde? : r/chemistry - Reddit . Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Chalcones Using 3-(4-Fluorophenoxy)benzaldehyde
Introduction: The Significance of Fluorinated Chalcones in Modern Drug Discovery
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry. These α,β-unsaturated ketones are not only key precursors in the biosynthesis of flavonoids but also exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of fluorine atoms into the chalcone framework can significantly enhance their therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides a comprehensive guide for the synthesis of novel chalcones utilizing 3-(4-fluorophenoxy)benzaldehyde as a key starting material, tailored for researchers, scientists, and professionals in drug development.
The strategic placement of a fluorophenoxy group on one of the aromatic rings introduces unique electronic and steric properties, making the resulting chalcones attractive candidates for screening in various disease models. This guide will detail the synthesis via the robust Claisen-Schmidt condensation, offering both fundamental mechanistic insights and practical, field-proven protocols.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.[2][3] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.
Reaction Mechanism
The generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation involves the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
Aldol Adduct Formation: This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of chalcones derived from this compound.
Protocol 1: Conventional Synthesis in Ethanolic Solution
This standard protocol is widely applicable for the synthesis of a variety of chalcone derivatives.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in a minimal amount of ethanol with stirring.
-
Base Addition: While stirring the solution in an ice bath, slowly add a solution of NaOH or KOH (2-3 equivalents) in water or ethanol dropwise. Maintain the temperature below 25°C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.[4]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with glacial acetic acid or dilute HCl until it is neutral to litmus paper.
-
Filtration and Washing: Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach minimizes solvent waste and can often lead to shorter reaction times and high yields.[5][6]
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
Grinding of Reactants: In a mortar, combine this compound (1 equivalent), the substituted acetophenone (1 equivalent), and solid NaOH pellets (1-1.2 equivalents).
-
Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and may solidify.[5]
-
Isolation: Add cold water to the mortar and break up the solid mass.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Drying: Dry the crude product.
Purification and Characterization
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying crude chalcones.[7]
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point. Ethanol is a commonly used and effective solvent for the recrystallization of many chalcones.[5][7] For chalcones with ether linkages, a mixed solvent system like ethanol-water or ethyl acetate-hexane might also be effective.[8]
General Recrystallization Protocol:
-
Dissolve the crude chalcone in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
Characterization
The structure and purity of the synthesized chalcones should be confirmed by various analytical techniques.
Melting Point: A sharp melting point range is indicative of a pure compound.
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the final product and to monitor the progress of the reaction. A typical eluent system is a mixture of hexane and ethyl acetate.
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically in the range of 1630-1690 cm⁻¹, and the C=C double bond stretch around 1550-1620 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinylic protons of the enone moiety will appear as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming a trans configuration.[10] The aromatic protons will show characteristic splitting patterns.
-
¹³C NMR: The carbonyl carbon typically resonates around 185-195 ppm.[11] The signals for the vinylic carbons and the aromatic carbons will also be present in their expected regions.[10][11]
-
Data Presentation
The following table provides a template for summarizing the results of the synthesis of various chalcone derivatives from this compound and different substituted acetophenones.
| Compound ID | Acetophenone Substituent (R') | Yield (%) | Melting Point (°C) | Appearance |
| 1a | H | |||
| 1b | 4'-Cl | |||
| 1c | 4'-OCH₃ | |||
| 1d | 4'-NO₂ |
Visualizing the Workflow and Reaction
Chalcone Synthesis Workflow
Caption: A flowchart illustrating the key stages of chalcone synthesis.
Claisen-Schmidt Condensation Mechanism
Caption: The mechanistic pathway of the Claisen-Schmidt condensation.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure that the temperature during the base addition was kept low to minimize side reactions. The reaction time can also be extended and monitored by TLC.
-
Oily Product: If the product "oils out" instead of crystallizing during work-up or recrystallization, it may be due to impurities or the use of an inappropriate solvent. Try a different recrystallization solvent or a mixed solvent system.
-
Incomplete Reaction: Ensure the stoichiometry of the reactants and the base is correct. The quality of the aldehyde is also crucial, as it can oxidize over time.
-
Side Reactions: The Cannizzaro reaction of the aldehyde can be a competing side reaction, especially with prolonged reaction times or high temperatures.[12]
Conclusion
The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a robust and efficient method for generating novel compounds with significant potential in drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently synthesize, purify, and characterize a diverse library of fluorinated chalcones for further biological evaluation. The ease of synthesis and the potential for structural diversification make this a valuable tool in the development of new therapeutic agents.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Bioorganic & Medicinal Chemistry, 20(21), 6244–6253.
-
Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
Reddit. (2023, August 31). Chalcone Synthesis. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR; (b) 13C-NMR spectra of chalcone 1 (CDCl3). Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chalcone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
-
PubMed. (n.d.). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation with 3-(4-Fluorophenoxy)benzaldehyde
Abstract
This comprehensive guide provides detailed application notes and robust experimental protocols for the synthesis of a fluorinated chalcone, specifically (E)-1-phenyl-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation. Chalcones, as precursors to flavonoids, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a fluorophenoxy moiety is a strategic approach to modulate the physicochemical and pharmacological properties of the resulting chalcone. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction: The Significance of the Claisen-Schmidt Condensation and Fluorinated Chalcones
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable and efficient pathway for the formation of carbon-carbon bonds.[2] This base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone or another aldehyde (with α-hydrogens) is a classic method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[2][3] The reaction proceeds through an initial aldol addition followed by a rapid dehydration, driven by the formation of a highly conjugated and thermodynamically stable product.[4]
Chalcones and their derivatives are a prominent class of compounds in drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic introduction of fluorine atoms or fluorine-containing moieties into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The 3-(4-fluorophenoxy)benzaldehyde serves as an excellent starting material for synthesizing novel chalcones with potential therapeutic applications.
This guide details a validated protocol for the synthesis of (E)-1-phenyl-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one, a promising fluorinated chalcone, using this compound and acetophenone.
Reaction Mechanism and Workflow
The base-catalyzed Claisen-Schmidt condensation follows a well-established mechanism. The hydroxide ion (from NaOH or KOH) deprotonates the α-carbon of the ketone (acetophenone) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone (chalcone).
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
The overall experimental workflow involves the reaction setup, monitoring, workup, and purification of the final product.
Caption: Experimental Workflow for Chalcone Synthesis.
Detailed Experimental Protocols
This section provides two detailed protocols for the synthesis of (E)-1-phenyl-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₁₃H₉FO₂ | 216.21 | 65295-61-6 |
| Acetophenone | C₈H₈O | 120.15 | 98-86-2 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 64-17-5 |
| Hydrochloric Acid (HCl), dilute | HCl | 36.46 | 7647-01-0 |
| Distilled Water | H₂O | 18.02 | 7732-18-5 |
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely applicable method for Claisen-Schmidt condensation.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.16 g, 10 mmol) and acetophenone (1.20 g, 1.2 mL, 10 mmol) in 30 mL of 95% ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes.
-
Base Addition: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of distilled water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 25 °C.
-
Reaction: After the complete addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 200 g of crushed ice. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 2-3. A yellow solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with copious amounts of cold distilled water until the filtrate is neutral to pH paper.
-
Drying: Allow the crude product to air-dry or dry it in a desiccator.
Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)
This method minimizes the use of organic solvents, often leading to faster reaction times and a simpler work-up.[4]
Procedure:
-
Mixing Reactants: In a porcelain mortar, combine this compound (1.08 g, 5 mmol), acetophenone (0.60 g, 0.6 mL, 5 mmol), and finely ground sodium hydroxide pellets (0.20 g, 5 mmol).
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely turn into a paste and then solidify.
-
Isolation: Add approximately 20 mL of cold water to the mortar and continue to grind to break up the solid.
-
Filtration and Washing: Transfer the contents to a beaker and collect the crude product by vacuum filtration. Wash the solid with cold water.
-
Neutralization: Suspend the crude product in water and neutralize with dilute hydrochloric acid.
-
Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with water, and dry.
Purification and Characterization
Purification by Recrystallization
Recrystallization is a crucial step to obtain a high-purity chalcone product.[1] Ethanol is generally a suitable solvent for the recrystallization of chalcones.[5]
Protocol for Recrystallization from Ethanol:
-
Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator.
Characterization of (E)-1-phenyl-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one
The structure and purity of the synthesized chalcone should be confirmed using various analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Yellow crystalline solid |
| Melting Point | To be determined experimentally |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O, chalcone), ~1590 (C=C), ~1240 (C-F)[5] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons and the vinylic protons of the α,β-unsaturated system (~7.0-8.2 ppm). The two vinylic protons should appear as doublets with a coupling constant (J) of ~15-16 Hz, indicative of the trans configuration. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon signal around 190 ppm, signals for the aromatic carbons, and the α and β carbons of the enone system. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight (C₂₁H₁₅FO₂ = 330.34 g/mol ). |
Safety and Handling Precautions
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns.[8] Handle with extreme care. Always add NaOH pellets to water slowly, never the other way around, as the dissolution is highly exothermic.[8] Wear chemical-resistant gloves, safety goggles, and a face shield.
-
Acetophenone: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.
-
Ethanol: Highly flammable liquid and vapor.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient reaction time- Incorrect stoichiometry | - Use fresh, high-quality NaOH.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure accurate measurement of reactants. |
| Oily product instead of solid | - Impurities present- Product has a low melting point | - Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Purify by column chromatography. |
| Multiple spots on TLC | - Incomplete reaction- Side reactions (e.g., self-condensation of ketone) | - Allow the reaction to proceed for a longer duration.- Ensure slow, controlled addition of the base at a low temperature. |
Conclusion
The Claisen-Schmidt condensation provides an effective and versatile method for the synthesis of fluorinated chalcones, such as (E)-1-phenyl-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one. The protocols outlined in this guide, including both conventional and solvent-free approaches, offer reliable procedures for obtaining this class of compounds. Careful adherence to the experimental details, purification techniques, and safety precautions is essential for a successful synthesis. The resulting fluorinated chalcones can serve as valuable scaffolds for the development of novel therapeutic agents.
References
-
ChemBK. (2024, April 9). 3-(Phenoxy)-4-fluoro-benzaldehyde. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
Chemical Label. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with.... Retrieved from [Link]
-
Yogeshwari Mahavidyalaya, et al. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Retrieved from [Link]
-
MDPI. (2022, January 13). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
-
US EPA. (n.d.). Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde. Retrieved from [Link]
-
Desklib. (2021, April 24). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts.. Retrieved from [Link]
-
Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in Various Experimental Seizure Models in Mice. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Synthesis and Utility of Schiff Bases from 3-(4-Fluorophenoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of Fluorinated Schiff Bases
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), represent a cornerstone in synthetic chemistry since their discovery by Hugo Schiff in 1864.[1][2] These compounds are formed through the condensation of primary amines with active carbonyl compounds.[2][3] Their structural versatility and the synthetic accessibility of the imine linkage have established them as privileged scaffolds in medicinal chemistry and materials science.[1][4] Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][5]
This guide focuses on the synthesis of Schiff bases using 3-(4-Fluorophenoxy)benzaldehyde as the aldehyde precursor. The incorporation of a fluorophenoxy moiety is a strategic choice in drug design. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes or receptors. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for biological interactions. Consequently, Schiff bases derived from this particular aldehyde are promising candidates for the development of novel therapeutic agents and functional materials.
Part 1: Reaction Mechanism and Rationale
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by either an acid or a base.[2] The use of a catalytic amount of a weak acid, such as glacial acetic acid, is common as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully deactivating the amine nucleophile.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer, resulting in the formation of a neutral intermediate known as a carbinolamine or hemiaminal.[6]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the lone pair on the nitrogen, leads to the formation of a carbon-nitrogen double bond, yielding the final Schiff base (imine).[6]
The following diagram illustrates this mechanistic pathway.
Caption: General mechanism for acid-catalyzed Schiff base synthesis.
Part 2: Detailed Experimental Protocol
This protocol provides a generalized method for synthesizing a Schiff base from this compound and a generic primary amine. Researchers should adapt molar equivalents and solvent volumes based on the specific amine used.
Materials and Equipment
-
Reagents:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
-
Equipment:
-
50 mL or 100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.
-
Rationale: Ethanol is a common solvent that effectively dissolves both the aldehyde and many primary amines, facilitating a homogeneous reaction mixture.
-
-
Amine Addition: In a separate beaker, dissolve 10 mmol (1.0 molar equivalent) of the selected primary amine in 15 mL of absolute ethanol. Add this solution dropwise to the stirred aldehyde solution in the round-bottom flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Rationale: The acid catalyst protonates the carbonyl group, making it more susceptible to nucleophilic attack by the amine, thereby accelerating the reaction.[7]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78-80°C for ethanol) using a heating mantle. Continue refluxing for 2-4 hours.[7][8]
-
Rationale: Heating the reaction provides the necessary activation energy for the dehydration step and increases the reaction rate, ensuring the reaction proceeds to completion.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the reactant spots.
-
Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate or crystallize out of the solution upon cooling. For enhanced crystallization, the flask can be placed in an ice bath for 30 minutes.[8]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2-4 mL) to remove any unreacted starting materials or impurities.[8]
-
Rationale: Using a cold solvent for washing minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Drying: Air-dry the purified product on the filter paper or in a desiccator. Determine the final yield and melting point.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of Schiff bases.
Part 3: Data Summary and Product Characterization
The successful synthesis of the target Schiff base must be confirmed through spectroscopic analysis.
Typical Reaction Parameters
| Parameter | Value / Description | Rationale |
| Aldehyde:Amine Ratio | 1:1 molar ratio | Stoichiometric requirement for condensation. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Increases the rate of nucleophilic addition. |
| Temperature | ~78-80°C (Reflux) | Provides energy to overcome the activation barrier for dehydration. |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to reach completion. |
| Expected Yield | 70-95% | Varies depending on the specific primary amine used.[9] |
| Appearance | Crystalline Solid | Schiff bases are commonly crystalline solids at room temperature.[1] |
Spectroscopic Characterization
-
FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the imine (C=N) stretching vibration, typically found in the 1600-1650 cm⁻¹ region.[10][11][12] Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should be absent in the product spectrum.[11]
-
¹H NMR Spectroscopy: The formation of the azomethine group (-N=CH-) gives rise to a characteristic singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm.[3][11] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons further confirms the reaction.
-
¹³C NMR Spectroscopy: The carbon of the imine group (C=N) will show a characteristic signal in the range of δ 145-165 ppm.
-
Mass Spectrometry: Analysis by mass spectrometry should show a molecular ion peak [M]⁺ that corresponds to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
Part 4: Application Notes
Schiff bases derived from this compound are molecules of significant interest for researchers in drug discovery and materials science due to their diverse potential applications.
-
Antimicrobial and Anticancer Agents: The core structure of Schiff bases is frequently associated with potent biological activity.[1] The imine linkage is often crucial for interacting with biological targets.[1] Numerous studies have demonstrated that Schiff base derivatives possess significant antibacterial, antifungal, and anticancer properties.[4][9][13] The presence of the fluorophenoxy group can further enhance this activity by improving lipophilicity and bioavailability.
-
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group has a lone pair of electrons, making Schiff bases excellent chelating ligands for a wide variety of metal ions.[3][4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and can also be used as catalysts in various organic transformations.[5]
-
Fluorescent Sensors: Aromatic Schiff bases often possess fluorescent properties. This characteristic can be exploited to develop chemosensors for the detection of specific metal ions, as the coordination of an ion can cause a measurable change in the fluorescence spectrum (e.g., enhancement or quenching).[7]
References
- Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI.
- Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr.
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). J. Chem. Soc. Nigeria.
- Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. (2024). International Journal of Research and Innovation in Applied Science (IJRIAS).
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central.
- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). (2023). Semantic Scholar.
- Synthesis and Characterization of Tetradentate Schiff Base Ligand Containing 3,4-Diamino Benzophenone and Investigation of Complex Formation with Ni (II), Cu (II) and Co (II) metal ions. (n.d.). Cumhuriyet Science Journal.
- schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.
- Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.). Journal of Chemical Sciences.
- The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. (2015). PubMed.
- Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. (2011). CORE.
- Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- (PDF) Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. (2025). ResearchGate.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PubMed Central.
- Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. (n.d.). E3S Web of Conferences.
- Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2025). ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. jetir.org [jetir.org]
- 4. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. ionicviper.org [ionicviper.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition to 3-(4-Fluorophenoxy)benzaldehyde
Introduction: The Strategic Importance of 3-(4-Fluorophenoxy)benzaldehyde in Synthesis
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. This compound stands as a valuable and versatile building block.[1][2][3] Its structure, featuring a diaryl ether linkage and an electrophilic aldehyde, offers a strategic entry point for constructing molecules with potential pharmaceutical applications. The fluorophenoxy moiety, in particular, is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or modulate binding affinity.
The aldehyde functional group is a cornerstone of carbon-carbon bond formation, primarily through nucleophilic addition reactions.[4][5] This class of reactions allows for the direct and powerful construction of new stereocenters and the elaboration of molecular complexity from a relatively simple precursor. Aromatic aldehydes like this compound, while slightly less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group, readily participate in these transformations under optimized conditions.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the mechanistic principles, experimental design considerations, and detailed, field-proven protocols for two of the most fundamental and widely utilized nucleophilic addition reactions involving this compound: the Grignard and Wittig reactions.
Pillar 1: Mechanistic Causality and Reaction Design
A successful synthesis is built upon a solid understanding of the underlying reaction mechanisms. The choices made in solvent, temperature, and reagents are not arbitrary; they are deliberate decisions designed to favor the desired reaction pathway and maximize yield and purity.
The Fundamental Event: Nucleophilic Attack on the Carbonyl Carbon
The carbon-oxygen double bond of the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[4] The reaction proceeds via a two-step mechanism: nucleophilic attack followed by protonation.[5]
-
Nucleophilic Attack: The nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. This results in the formation of a new carbon-nucleophile sigma bond and a tetrahedral alkoxide intermediate.[5]
-
Protonation: In a subsequent workup step, a proton source (typically a mild acid) is added to protonate the negatively charged oxygen atom, yielding the final alcohol product.[7]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Specific Mechanisms: Grignard vs. Wittig
Grignard Reaction: This reaction employs an organomagnesium halide (R-MgX), a potent source of nucleophilic carbon.[8] The highly polar carbon-magnesium bond behaves essentially as a carbanion, which readily adds to the aldehyde to form a secondary alcohol.[9][10] The driving force is the formation of a stable new carbon-carbon bond.
Wittig Reaction: This powerful method converts aldehydes into alkenes.[11] It utilizes a phosphorus ylide (a neutral species with adjacent positive and negative charges) as the nucleophile. The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[11] The stereochemical outcome (E or Z alkene) is heavily influenced by the nature of the substituents on the ylide.[11]
Pillar 2: Self-Validating Protocols & Experimental Design
The following protocols are designed to be robust and include critical checkpoints for reaction monitoring, ensuring trustworthiness and reproducibility.
Core Experimental Considerations
-
Inert Atmosphere and Anhydrous Conditions: This is the most critical parameter for success, especially in Grignard reactions. Organometallic reagents like Grignard and organolithium compounds are extremely strong bases and will be instantly quenched by protic sources like water or alcohols.[8][12] All glassware must be rigorously flame- or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[9][12]
-
Temperature Control: Nucleophilic additions are often exothermic. Maintaining a low temperature (e.g., 0 °C or -78 °C) during the addition of reagents is crucial to control the reaction rate, prevent side reactions, and ensure selectivity.[13][14]
-
Reaction Monitoring with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for validating reaction progress.[12] By spotting the reaction mixture alongside the starting aldehyde, one can visually track the consumption of the starting material and the formation of a new, typically less polar, product spot. The reaction is considered complete when the starting material spot is no longer visible.[15]
Caption: A self-validating experimental workflow for nucleophilic addition.
Protocol A: Grignard Addition of Phenylmagnesium Bromide
Objective: To synthesize (4-Fluorophenyl)(3-phenoxyphenyl)methanol, a diaryl methanol derivative, via Grignard addition. Diaryl methanols are important structural motifs in many pharmaceutical compounds.[16]
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Bromobenzene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and cooled under a positive pressure of nitrogen, equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.[9] Gently warm the flask with a heat gun until purple iodine vapors are observed; this activates the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.
-
Grignard Reagent Formation: Add anhydrous THF via syringe to cover the magnesium. In a separate flame-dried flask, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gray, cloudy appearance). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: In another flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the aldehyde solution to the Grignard reagent via syringe over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[14]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system).
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[14]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove inorganic salts.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure diaryl methanol product.
-
Protocol B: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
Objective: To synthesize Ethyl 3-(3-(4-fluorophenoxy)phenyl)acrylate, an α,β-unsaturated ester, via a Wittig reaction using a stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
This compound
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
Step-by-Step Methodology:
-
Apparatus Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Reaction Execution: Add anhydrous toluene to the flask. Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously. The use of a stabilized ylide often allows for milder conditions and higher temperatures without significant side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the aldehyde.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, is often insoluble in non-polar solvents and may begin to precipitate.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the crude residue and stir vigorously. Triphenylphosphine oxide has low solubility in hexanes, while the desired alkene product is typically soluble.[17]
-
Filter the mixture through a pad of silica gel or celite, washing with additional hexanes, to remove the precipitated triphenylphosphine oxide.
-
Combine the filtrates and concentrate under reduced pressure.
-
If further purification is needed, the crude product can be purified by flash column chromatography on silica gel.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol A: Grignard Reaction | Protocol B: Wittig Reaction |
| Nucleophile | Phenylmagnesium Bromide | (Carbethoxymethylene)triphenylphosphorane |
| Substrate | This compound | This compound |
| Product Type | Secondary Alcohol | E-Alkene (α,β-unsaturated ester) |
| Equivalents (Nu:Substrate) | ~1.2 : 1.0 | ~1.1 : 1.0 |
| Solvent | Anhydrous THF | Toluene or DCM |
| Temperature | 0 °C to Room Temp | Reflux (~110 °C) |
| Typical Reaction Time | 2-3 hours | 2-4 hours |
| Work-up Key Step | Quench with aq. NH₄Cl | Precipitation/Filtration of Ph₃PO |
| Expected Yield | 75-90% | 80-95% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Grignard Reaction Yield | 1. Wet glassware or solvents.[12] 2. Magnesium surface is not activated.[12] 3. Grignard reagent was quenched prematurely. | 1. Rigorously dry all glassware and use anhydrous solvents.[12] 2. Use an activating agent like iodine or 1,2-dibromoethane.[12] 3. Ensure the reaction is under a strict inert atmosphere. |
| Persistent Emulsion During Extraction | Formation of fine magnesium salt precipitates that stabilize the aqueous/organic interface.[12] | 1. Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.[12] 2. Filter the entire mixture through a pad of Celite before separation.[12] |
| Wittig Reaction Stalls | The stabilized ylide may be less reactive than required; temperature may be too low. | Increase the reaction temperature or allow for a longer reaction time. Ensure starting materials are pure. |
| Difficulty Removing Triphenylphosphine Oxide | The byproduct is co-eluting with the product during chromatography. | Try precipitating the byproduct from a minimally polar solvent (e.g., hexanes, ether) before chromatography. Adjusting the polarity of the chromatography eluent can also help improve separation. |
References
-
Grignard Reaction Purification: Homework.Study.com. Available from: [Link]
-
Grignard Reaction Purification Guide: Scribd. Available from: [Link]
-
Organolithium reagent: Wikipedia. Available from: [Link]
-
Addition of Organolithiums To Aldehydes and Ketones: Master Organic Chemistry. Available from: [Link]
-
Enantioselective additions to aldehydes using TADDOL organocerium reagents: The University of Liverpool Repository. Available from: [Link]
-
Addition of Grignard and OrganoLithiums: OpenOChem Learn. Available from: [Link]
-
Synthesis of Chiral Diaryl Methanols via RuPHOX‐Ru Catalyzed Asymmetric Hydrogenation: ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure: Organic Syntheses. Available from: [Link]
-
Synthesis of O-Benzyl-Protected Diarylmethanol: ResearchGate. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery: UWSpace. Available from: [Link]
-
A Solvent Free Wittig Reaction: Department of Chemistry, University of Wisconsin-Madison. Available from: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction: Science and Education Publishing. Available from: [Link]
-
Benzaldehyde, 3-(4-fluorophenoxy)-: US EPA Substance Registry Services. Available from: [Link]
-
Wittig Reaction: Organic Chemistry Portal. Available from: [Link]
-
How to purify tertiary alcohol?: ResearchGate. Available from: [Link]
-
Synthesis of alcohols using Grignard reagents I: Khan Academy. Available from: [Link]
-
Solvent Free Wittig Reactions: Department of Chemistry, University of California, Irvine. Available from: [Link]
-
4-Fluoro-3-Phenoxy Benzaldehyde: ChemBK. Available from: [Link]
-
4-Fluoro-3-phenoxybenzaldehyde: PubChem. Available from: [Link]
-
Nucleophilic Addition and Biological Roles of Aldehydes/Ketones: Filo. Available from: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones: Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones: Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Additions to Ketones and Aldehydes: YouTube. Available from: [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1. Nucleophilic Addition and Biological Roles of Aldehydes/Ketones (i) .. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Addition of Grignard and OrganoLithiums | OpenOChem Learn [learn.openochem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. www1.udel.edu [www1.udel.edu]
Wittig reaction protocol using 3-(4-Fluorophenoxy)benzaldehyde
Application Note & Protocol
Topic: High-Efficiency Olefination of 3-(4-Fluorophenoxy)benzaldehyde via the Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting carbonyls into alkenes with precise control over the double bond's position.[1] This guide provides a detailed protocol for the olefination of this compound, a substrate of increasing interest in medicinal chemistry due to the prevalence of the fluorophenoxy moiety in bioactive molecules.[2] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure using a semi-stabilized ylide, and provide a comprehensive troubleshooting guide. This document is designed to equip researchers with the expertise to successfully synthesize complex alkene products, facilitating advancements in drug discovery and materials science.
Part I: The Wittig Reaction - Principles and Mechanism
The Wittig reaction, a Nobel Prize-winning transformation, facilitates the synthesis of an alkene from an aldehyde or ketone and a phosphorus ylide (the Wittig reagent).[3][4] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]
The currently accepted mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[6][7] This forms a transient, four-membered ring intermediate known as an oxaphosphetane.[6][8] This intermediate then collapses in a syn-elimination fashion to yield the final alkene and triphenylphosphine oxide.[9]
The stereochemical outcome (E/Z isomerism) of the Wittig reaction is largely dictated by the nature of the phosphorus ylide.[10]
-
Non-stabilized Ylides (e.g., R = alkyl) are highly reactive and typically lead to (Z)-alkenes under kinetic, salt-free conditions.[10]
-
Stabilized Ylides (e.g., R = CO₂R, CN) are less reactive due to resonance delocalization of the negative charge. They tend to form the thermodynamically more stable (E)-alkenes.[4][11]
-
Semi-stabilized Ylides (e.g., R = aryl, as in this protocol) often provide a mixture of (E)- and (Z)-isomers, though conditions can be optimized to favor one over the other.
Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.
Part II: Protocol for the Synthesis of 1-(4-Fluorophenoxy)-3-styrylbenzene
This protocol details the reaction between this compound and the ylide generated from benzyltriphenylphosphonium chloride. The procedure is divided into two main stages: the in situ generation of the Wittig reagent and the subsequent olefination reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 2.5 | 1.2 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.3 | 1.1 |
| This compound | C₁₃H₉FO₂ | 216.21 | 2.08 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~40 mL | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine | NaCl (aq.) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure
A. Ylide Generation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (972 mg, 2.5 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the resulting suspension.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add n-Butyllithium (1.44 mL of a 1.6 M solution in hexanes, 2.3 mmol) dropwise via syringe over 5 minutes.[1]
-
Causality Insight: n-BuLi is a strong, non-nucleophilic base ideal for deprotonating the acidic α-proton of the phosphonium salt to form the ylide.[8] The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Ylide Formation: Upon addition of n-BuLi, the white suspension will turn into a characteristic deep orange or reddish solution, indicating the formation of the phosphorus ylide.[12] Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.
B. Wittig Reaction and Workup
-
Aldehyde Addition: Dissolve this compound (450 mg, 2.08 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirring ylide solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexane:Ethyl Acetate. Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot is consumed. Allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality Insight: Quenching with a weak acid like NH₄Cl protonates and neutralizes any remaining reactive ylide or base, ensuring a safe workup.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Causality Insight: Washing with brine helps to remove residual water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
C. Purification
-
Chromatography: The resulting crude oil contains the desired alkene product and the triphenylphosphine oxide byproduct. Purify the product using flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is typically effective. The less polar alkene will elute before the more polar triphenylphosphine oxide.
-
Self-Validation: Fractions should be analyzed by TLC to identify and combine those containing the pure product.
-
-
Final Product: Concentrate the pure fractions to yield 1-(4-Fluorophenoxy)-3-styrylbenzene as a solid or viscous oil. Determine the final yield and proceed with characterization.
Caption: Experimental workflow for the Wittig olefination protocol.
Part III: Characterization and Data Analysis
The final product, 1-(4-Fluorophenoxy)-3-styrylbenzene, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons (typically between 6.0-8.0 ppm) and aromatic protons. The coupling constant (J-value) between the vinyl protons can help determine the E/Z isomeric ratio.
-
¹³C NMR: Will show distinct peaks for the sp² carbons of the aromatic rings and the newly formed double bond.
-
¹⁹F NMR: A singlet peak confirming the presence of the fluorine atom.
-
FT-IR: Look for C=C stretching of the alkene and aromatic rings. The characteristic C=O stretch from the starting aldehyde should be absent.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₂₁H₁₅FO, MW = 302.34 g/mol ).
Part IV: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (old n-BuLi).2. Wet solvent or glassware.3. Unstable ylide.[13] | 1. Titrate n-BuLi before use or use a fresh bottle.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Generate the ylide in the presence of the aldehyde.[13] |
| Starting Aldehyde Recovered | 1. Incomplete ylide formation.2. Ylide is too sterically hindered or not reactive enough for the aldehyde. | 1. Allow more time for ylide formation or use a stronger base.2. Consider using the Horner-Wadsworth-Emmons reaction as an alternative for less reactive substrates.[9] |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | 1. Optimize chromatography conditions (try different solvent systems).2. If the product is a solid, recrystallization may effectively remove the byproduct.[14][15] |
| Complex Product Mixture | 1. Formation of both E and Z isomers.2. Side reactions due to reactive impurities or excess heat. | 1. This is common for semi-stabilized ylides. Isomers can often be separated by careful chromatography.2. Maintain strict temperature control during ylide generation. |
Conclusion
The Wittig reaction is a highly effective and versatile method for synthesizing specific alkene structures from this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of an active base, researchers can achieve high yields of the desired stilbene derivative. The protocol and troubleshooting guide provided herein serve as a robust framework for professionals in drug development and organic synthesis to leverage this powerful reaction for creating novel molecules with significant therapeutic potential.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
University of Missouri–St. Louis. The Wittig reaction is nicely complementary to the aldol condensation. [Link]
- Google Patents.
-
Royal Society of Chemistry. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
-
Organic Reaction Data. Wittig Reaction - Common Conditions. [Link]
-
University of Central Arkansas. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
Reddit. Problems with wittig reaction : r/Chempros. [Link]
-
University of Wisconsin-River Falls. A Solvent Free Wittig Reaction. [Link]
-
Reddit. Problems with wittig reaction : r/chemistry. [Link]
-
University of Pittsburgh. The Wittig Reaction. [Link]
-
Chad's Prep. The Wittig Reaction. [Link]
-
IWK Health Centre. 3-(4-Fluorophenyl)benzaldehyde. [Link]
-
Semantic Scholar. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. [Link]
-
J-Stage. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Canadian Science Publishing. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]
-
Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
-
Sinclair Community College. A Solvent Free Wittig Reaction. [Link]
Sources
- 1. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Knoevenagel Condensation of 3-(4-Fluorophenoxy)benzaldehyde: A Detailed Guide for Synthetic and Medicinal Chemists
This comprehensive guide provides detailed application notes and protocols for the Knoevenagel condensation of 3-(4-fluorophenoxy)benzaldehyde with various active methylene compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and a thorough examination of the resulting products' potential applications.
Introduction: The Strategic Importance of Fluorinated Chalcone Analogues
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds.[1][2] When applied to aromatic aldehydes, this reaction yields chalcone-like structures, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a fluorine atom into these scaffolds can significantly enhance their pharmacological profiles by modulating factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
This guide focuses on the Knoevenagel condensation of this compound, a substrate that combines the structural features of a chalcone precursor with a strategically placed fluorine atom. The resulting products are of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Reaction Mechanism: The Base-Catalyzed Pathway
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A weak base, such as piperidine, is typically employed to deprotonate the active methylene compound, generating a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent dehydration yields the final α,β-unsaturated product.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed procedures for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and diethyl malonate. These protocols are based on established methodologies and can be adapted for specific research needs.[5]
Protocol 1: Synthesis of 2-(3-(4-Fluorophenoxy)benzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (approximately 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction (disappearance of the aldehyde spot on TLC), add cold deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-(4-fluorophenoxy)benzylidene)malononitrile.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis of 2-(3-(4-fluorophenoxy)benzylidene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-Cyano-3-(3-(4-fluorophenoxy)phenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC apparatus
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting malononitrile with ethyl cyanoacetate (1.1 equivalents).
-
The reaction may require a slightly longer reaction time or gentle heating to proceed to completion.
-
After precipitation with cold water, the product may be an oil or a low-melting solid. If an oil forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure ethyl 2-cyano-3-(3-(4-fluorophenoxy)phenyl)acrylate.
Protocol 3: Synthesis of Diethyl 2-(3-(4-fluorophenoxy)benzylidene)malonate
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC apparatus
Procedure:
-
Follow the general procedure outlined in Protocol 1, using diethyl malonate (1.2 equivalents) as the active methylene compound.
-
This reaction typically requires heating under reflux for several hours to achieve a good conversion.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain pure diethyl 2-(3-(4-fluorophenoxy)benzylidene)malonate.
Product Characterization
Table 1: Comparative Spectroscopic Data for Benzylidene Malononitrile Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| 2-Benzylidenemalononitrile | 7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H)[5] | 159.97, 134.54, 130.77, 130.61, 113.62, 112.47, 82.56[5] | ~2220 (C≡N), ~1600 (C=C) |
| 2-(4-Chlorobenzylidene)malononitrile | 7.85 (d, 2H), 7.73 (s, 1H), 7.52 (d, 2H) | 158.25, 141.18, 131.84, 130.10, 129.28, 113.43, 112.33, 83.42 | ~2225 (C≡N), ~1590 (C=C) |
| Expected for 2-(3-(4-Fluorophenoxy)benzylidene)malononitrile | Aromatic protons (m), vinylic proton (s) | Aromatic carbons, vinylic carbons, nitrile carbons | ~2220 (C≡N), ~1590 (C=C), ~1240 (C-O-C) |
Table 2: Comparative Spectroscopic Data for Ethyl Cyanoacrylate Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| Ethyl 2-cyano-3-phenylacrylate | 8.26 (s, 1H), 8.00 (d, 2H), 7.59-7.49 (m, 3H), 4.40 (q, 2H), 1.41 (t, 3H)[6] | 162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0, 62.8, 14.2[6] | ~2220 (C≡N), ~1720 (C=O), ~1600 (C=C) |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 8.20 (s, 1H), 7.93 (d, 2H), 7.48 (d, 2H), 4.29 (q, 2H), 1.40 (t, 3H)[6] | 162.2, 153.3, 139.6, 132.2, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1[6] | ~2220 (C≡N), ~1725 (C=O), ~1590 (C=C) |
| Expected for Ethyl 2-cyano-3-(3-(4-fluorophenoxy)phenyl)acrylate | Aromatic protons (m), vinylic proton (s), ethyl protons (q, t) | Aromatic carbons, vinylic carbons, nitrile carbon, carbonyl carbon, ethyl carbons | ~2220 (C≡N), ~1720 (C=O), ~1600 (C=C), ~1240 (C-O-C) |
Table 3: Comparative Spectroscopic Data for Diethyl Malonate Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| Diethyl benzylidenemalonate | 7.75 (s, 1H), 7.40 (m, 5H), 4.30 (q, 4H), 1.30 (t, 6H) | 166.8, 163.9, 141.1, 133.3, 130.5, 129.0, 128.8, 61.9, 14.1 | ~1725 (C=O), ~1630 (C=C) |
| Expected for Diethyl 2-(3-(4-fluorophenoxy)benzylidene)malonate | Aromatic protons (m), vinylic proton (s), ethyl protons (q, t) | Aromatic carbons, vinylic carbons, carbonyl carbons, ethyl carbons | ~1725 (C=O), ~1630 (C=C), ~1240 (C-O-C) |
Potential Applications in Drug Discovery and Materials Science
The products derived from the Knoevenagel condensation of this compound are structurally related to chalcones and other biologically active α,β-unsaturated systems. This structural similarity suggests a range of potential applications, particularly in the field of drug discovery.
-
Anticancer Activity: Many chalcone analogues and benzylidenemalononitrile derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways.[7] The presence of the 4-fluorophenoxy moiety may enhance the cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Chalcones are known to possess significant antibacterial and antifungal properties.[3][4] The fluorinated derivatives synthesized from this compound could exhibit enhanced antimicrobial potency, potentially overcoming drug resistance mechanisms.
-
Enzyme Inhibition: The α,β-unsaturated ketone moiety is a known Michael acceptor and can covalently interact with nucleophilic residues in the active sites of various enzymes, leading to their inhibition. This makes these compounds interesting candidates for targeting enzymes implicated in various diseases.
-
Materials Science: The conjugated π-system of these molecules can impart interesting photophysical properties, suggesting potential applications in the development of organic electronic materials, dyes, and fluorescent probes.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated compounds with significant potential in medicinal chemistry and materials science. The protocols and comparative characterization data presented in this guide offer a solid foundation for researchers to synthesize and explore the properties of these promising fluorinated molecules. Further investigation into the biological activities of these specific compounds is warranted to fully elucidate their therapeutic potential.
References
- De Resende, J. B. M., et al. (2018). Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Rev. Virtual Quim., 10(2), 362-374.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
- Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review.
- Singh, P., et al. (2014). A comprehensive review on the anticancer potential of chalcones. Current Cancer Drug Targets, 14(7), 654–686.
- Royal Society of Chemistry. (2014). Supplementary Information for [Article Title].
Sources
- 1. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
Synthesis of semicarbazones from 3-(4-Fluorophenoxy)benzaldehyde
An In-Depth Guide to the Synthesis and Characterization of 3-(4-Fluorophenoxy)benzaldehyde Semicarbazone
Abstract
Semicarbazones represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3][4][5] Notably, the structural isomer 4-(4-fluorophenoxy)benzaldehyde semicarbazone has been identified as a lead molecule with potent anticonvulsant effects, surpassing some clinically used drugs in protective index.[1][6] This application note provides a comprehensive, field-proven protocol for the synthesis of its structural isomer, this compound Semicarbazone. We detail the underlying reaction mechanism, a step-by-step synthesis workflow, rigorous characterization techniques, and a discussion of its potential applications in drug discovery. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking to explore this promising chemical scaffold.
Scientific Foundation: The Chemistry of Semicarbazone Formation
The synthesis of a semicarbazone is a classic condensation reaction in organic chemistry.[7] It proceeds via the reaction of a carbonyl compound (an aldehyde or ketone) with semicarbazide, forming a C=N double bond, characteristic of an imine derivative.[7][8]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon of this compound. It is critical to understand why only this specific nitrogen acts as the nucleophile. The other two nitrogen atoms in semicarbazide have their lone pairs of electrons delocalized through resonance with the adjacent carbonyl group, significantly reducing their nucleophilicity.[9]
The mechanism proceeds in two main stages under mildly acidic conditions:
-
Nucleophilic Addition: The terminal nitrogen of semicarbazide attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation yields the stable semicarbazone product.
The overall transformation is a reversible reaction, but it can be driven to completion by removing water or by precipitating the typically crystalline semicarbazone product from the reaction medium.
Caption: General workflow of semicarbazone formation.
Detailed Experimental Protocol
This protocol is optimized for the reliable synthesis and purification of this compound Semicarbazone.
Materials and Equipment
Reagents:
-
This compound (≥97% purity)
-
Semicarbazide hydrochloride (NH₂NHCONH₂·HCl) (≥99% purity)[10]
-
Sodium acetate anhydrous (CH₃COONa) (≥99% purity)
-
Ethanol (95% or absolute)
-
Deionized water
-
Glacial acetic acid (catalyst)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
Standard laboratory glassware
Synthesis Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure
-
Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of 95% ethanol. Gentle warming may be required to ensure complete dissolution.
-
Semicarbazide Solution: In a separate beaker, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of anhydrous sodium acetate in a mixture of 15 mL of water and 10 mL of 95% ethanol. Stir until a clear solution is obtained. The sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide nucleophile.
-
Reaction Initiation: Add the semicarbazide solution to the aldehyde solution in the round-bottom flask with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[11][12]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold water while stirring vigorously. A white or off-white precipitate of the crude semicarbazone should form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Reaction Data
| Parameter | Value/Description | Rationale |
| Aldehyde | This compound | Starting carbonyl compound. |
| Semicarbazide HCl | 1.1 eq. | Slight excess ensures complete consumption of the aldehyde. |
| Sodium Acetate | 1.5 eq. | Acts as a base to liberate free semicarbazide from its salt. |
| Solvent | Ethanol/Water | Co-solvent system ensures solubility of all reactants. |
| Catalyst | Glacial Acetic Acid (catalytic) | Facilitates the dehydration of the carbinolamine intermediate. |
| Temperature | Reflux (~80-85 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2-3 hours | Typical duration for complete conversion. |
| Expected Yield | >85% | Semicarbazone formation is generally a high-yielding reaction. |
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound Semicarbazone.
Analytical Techniques
-
Melting Point (M.P.): A sharp and defined melting point is a primary indicator of purity for a crystalline solid.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The spectrum should confirm the disappearance of the aldehyde C-H stretch and the appearance of C=N and amide N-H and C=O stretches.[13][14]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the chemical environment of protons. Key diagnostic signals include the azomethine proton (-CH=N), the amide protons, and the disappearance of the aldehyde proton.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak.
Expected Characterization Data
| Analysis | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Characteristic of pure semicarbazone products. |
| Melting Point | Specific, sharp range | Indicates high purity. |
| FT-IR (cm⁻¹) | ~3450 (N-H), ~3200 (N-H), ~1680 (Amide C=O), ~1590 (C=N) | Confirms the formation of the semicarbazone functional group. |
| ¹H-NMR (ppm) | ~10.5 (s, 1H, -NH-CO), ~8.1 (s, 1H, -CH=N-), ~7.0-7.8 (m, Ar-H), ~6.5 (s, 2H, -NH₂) | Presence of characteristic semicarbazone protons and absence of aldehyde proton (~9.9 ppm). |
| Mass Spec (m/z) | C₁₄H₁₂FN₃O₂ = 273.26 | Molecular ion peak corresponding to the product's molecular weight. |
Note: Exact spectral values may vary depending on the solvent and instrument used.
Potential Applications in Drug Discovery
Semicarbazones are a "privileged scaffold" in medicinal chemistry, known for a wide array of pharmacological activities.[4][16][17][18]
-
Anticonvulsant Activity: The primary rationale for this synthesis is the known high potency of its isomer, 4-(4-fluorophenoxy)benzaldehyde semicarbazone.[1][6] Therefore, the title compound is a high-priority candidate for evaluation in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.
-
Anticancer and Antimicrobial Potential: Many semicarbazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines and inhibitory effects against bacterial and fungal strains.[2][3][19] This compound should be screened against panels of cancer cells and pathogenic microbes.
-
Enzyme Inhibition: The semicarbazone moiety can act as a pharmacophore for inhibiting various enzymes.[4]
-
Coordination Chemistry: Semicarbazones are excellent chelating ligands for metal ions.[13][20] The resulting metal complexes often show enhanced biological activity compared to the free ligand, opening another avenue for therapeutic development.[4]
Safety and Handling
-
Semicarbazide hydrochloride is toxic if swallowed and causes skin and eye irritation. It is also a suspected carcinogen.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound should be handled as a potential irritant.
-
All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
PrepChem.com. Preparation of semicarbazide hydrochloride. Available at: [Link]
- Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. (Source not specified in search results)
-
Química Organica.org. Semicarbazone formation. Available at: [Link]
-
PubMed. Semicarbazone analogs as anticonvulsant agents: a review. Available at: [Link]
-
Taylor & Francis Online. An Efficient Synthesis of Novel Semicarbazones and Their Biological Activities. Published 2024-07-05. Available at: [Link]
-
Journal of Environmental Nanotechnology. Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand. Published 2021-06-30. Available at: [Link]
-
PMC - PubMed Central. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Available at: [Link]
- Google Patents. Process for preparing semicarbazide hydrochloride. US4482738A.
-
PharmaTutor. SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION. Published 2013-08-11. Available at: [Link]
-
Scribd. Synthesis, Spectral and Structural Characterization of Semicarbazone Ligands. Available at: [Link]
- Semicarbazones Synthesis Using Ethyl Lactate or Dimethyl Isosorbide as a Green Solvent. (Source not specified in search results)
-
ResearchGate. Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications | Request PDF. Available at: [Link]
-
Sathyabama Institute of Science and Technology. SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Available at: [Link]
-
Revista Bionatura. Synthesis, Structural Characterisation and Biological Activity; New Metal Complexes Derived from Semicarbazone Ligand. Published 2023-06-15. Available at: [Link]
-
Wikipedia. Semicarbazone. Available at: [Link]
-
ResearchGate. The Wide Pharmacological Versatility of Semicarbazones, Thiosemicarbazones and Their Metal Complexes | Request PDF. Available at: [Link]
- 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. (Source not specified in search results)
-
ResearchGate. Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. Available at: [Link]
-
PubMed. Synthesis and spectroscopic characterization of 13C4-labeled 4-cyano-2-oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Published 2023-12-03. Available at: [Link]
- Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone. (Source not specified in search results)
-
YouTube. Formation of semicarbazone | Aldehyde and ketone | class12 | Organic chemistry. Published 2021-06-24. Available at: [Link]
-
Journal of the American Chemical Society. A QUANTITATIVE STUDY OF SEMICARBAZONE FORMATION. Available at: [Link]
-
YouTube. When semicarbazide reacts with a ketone (or aldehyde) to form semic.... Published 2023-02-13. Available at: [Link]
-
Acta Pharmaceutica. Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Available at: [Link]
-
KnightScholar. Green synthesis of semicarbazones: A comparison of two green solvents. Available at: [Link]
- Google Patents. 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. EP0024624A2.
-
Wikipedia. Semicarbazide. Available at: [Link]
-
Sathyabama Institute of Science and Technology. synthesis and characterization of semicarbozone. Available at: [Link]
- Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. (Source not specified in search results)
- Google Patents. Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. US4626601A.
-
International Journal of Sciences and Applied Research (IJSAR). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. Available at: [Link]
-
PubChem. 4-Fluoro-3-phenoxybenzaldehyde. Available at: [Link]
Sources
- 1. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Technology - Semicarbazones Synthesis Using Ethyl Lactate or Dimethyl Isosorbide as a Green Solvent [suny.technologypublisher.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Semicarbazone - Wikipedia [en.wikipedia.org]
- 8. Semicarbazone formation [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Semicarbazide Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijsar.in [ijsar.in]
- 13. revistabionatura.com [revistabionatura.com]
- 14. Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone – Oriental Journal of Chemistry [orientjchem.org]
- 15. scribd.com [scribd.com]
- 16. ajchem-b.com [ajchem-b.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nanoient.org [nanoient.org]
- 20. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application Notes & Protocols: Leveraging 3-(4-Fluorophenoxy)benzaldehyde in the Development of Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of the Diphenyl Ether Scaffold
The diphenyl ether moiety, characterized by two phenyl rings linked by an oxygen atom, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. 3-(4-Fluorophenoxy)benzaldehyde, a specific embodiment of this scaffold, offers a unique starting point for the development of novel anti-inflammatory drugs. The presence of a reactive aldehyde group provides a handle for diverse chemical modifications, while the fluorinated phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with biological targets. This document provides a comprehensive guide for researchers on utilizing this compound as a precursor for synthesizing and evaluating new anti-inflammatory compounds.
The rationale for exploring derivatives of this scaffold lies in their potential to modulate key inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.[1][2] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a validated strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Furthermore, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by activated macrophages are critical targets for anti-inflammatory intervention.[5][6]
This guide will detail a representative synthetic pathway to a novel anti-inflammatory candidate from this compound, followed by robust protocols for in vitro and in vivo evaluation of its therapeutic potential.
Part 1: Synthesis of a Chalcone Derivative from this compound
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including potent anti-inflammatory effects. The synthesis of a chalcone derivative from this compound via a Claisen-Schmidt condensation is a straightforward and efficient method to generate a library of potential anti-inflammatory agents.
Principle of the Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (a substituted acetophenone). The base deprotonates the α-carbon of the ketone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, i.e., the chalcone.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-(4-fluorophenoxy)phenyl)prop-2-en-1-one
This protocol describes the synthesis of a representative chalcone derivative.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber (e.g., ethyl acetate/hexane mixture)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, dissolve this compound (1.0 eq) and 4-Methoxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Initiation of Reaction: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy.
-
Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL). A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Drying and Characterization: Dry the crude product in a desiccator. The product can be further purified by recrystallization from ethanol. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
A critical step in drug discovery is the in vitro screening of synthesized compounds to assess their biological activity and mechanism of action. For anti-inflammatory agents, key assays involve the use of macrophage cell lines, such as RAW 264.7 or BV-2, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[7][8]
Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle:
LPS stimulation of macrophages induces the expression of iNOS, leading to the production of large amounts of NO, a pro-inflammatory mediator.[6] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO is unstable and quickly oxidizes to nitrite in the cell culture medium. The Griess reagent is used to quantify the nitrite concentration, which serves as an indirect measure of NO production.[8]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle:
This assay determines the ability of the test compound to selectively inhibit the COX-2 enzyme. Commercially available COX inhibitor screening kits are often used for this purpose. These kits typically provide purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a detection system to measure the product (prostaglandin).
Materials:
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
Test compound
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)[3]
-
Non-selective COX inhibitor as a control (e.g., Indomethacin)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol provided with the COX inhibitor screening kit.
-
Typically, the procedure involves incubating the COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
After a defined incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified, often through an ELISA-based method.
-
The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 are determined. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[4]
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle:
LPS stimulation of macrophages also leads to the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[9][10] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatant from LPS-stimulated and compound-treated RAW 264.7 cells (from Protocol 1).
-
ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Follow the detailed instructions provided with the commercial ELISA kits.
-
The general principle involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants and standards are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added, which binds to the captured cytokine.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The absorbance is measured, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole organism.
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle:
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[11] Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound at different doses.
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Measure the initial paw volume of the right hind paw of each rat using a pletysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation and Visualization
Table 1: In Vitro Anti-inflammatory Activity of a Hypothetical Chalcone Derivative
| Assay | Parameter | Test Compound | Reference Drug (Indomethacin) |
| NO Production | IC₅₀ (µM) | 15.2 ± 1.8 | 25.5 ± 2.1 |
| COX-1 Inhibition | IC₅₀ (µM) | >100 | 5.2 ± 0.7 |
| COX-2 Inhibition | IC₅₀ (µM) | 8.9 ± 1.1 | 0.8 ± 0.1 |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | >11.2 | 6.5 |
| TNF-α Inhibition | % Inhibition at 20 µM | 65.4 ± 4.3 | 72.1 ± 5.6 |
| IL-6 Inhibition | % Inhibition at 20 µM | 58.9 ± 3.9 | 68.5 ± 4.8 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | 0 |
| Test Compound (25 mg/kg) | 35.8 ± 3.1 |
| Test Compound (50 mg/kg) | 52.4 ± 4.5 |
| Indomethacin (10 mg/kg) | 60.1 ± 5.2* |
*p < 0.05 compared to vehicle control
Diagrams
Caption: Workflow for in vitro anti-inflammatory screening.
Sources
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural-Derived COX-2 Inhibitors as Anticancer Drugs: A Review of their Structural Diversity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3-(4-Fluorophenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 3-(4-fluorophenoxy)benzaldehyde as a versatile starting material. The strategic incorporation of the fluorophenoxy moiety is of significant interest in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide details experimentally validated protocols for the synthesis of benzimidazoles and pyrimidines, classes of heterocyclic compounds renowned for their broad spectrum of biological activities. The methodologies presented are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
This compound is a diaryl ether that serves as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates a reactive aldehyde group, essential for a variety of condensation and cyclization reactions, and a fluorinated phenoxy group, which imparts desirable pharmacokinetic properties to the resulting compounds.[1] The diaryl ether linkage is a common motif in many biologically active molecules.[2]
The synthesis of the this compound precursor itself is typically achieved via an Ullmann condensation, a copper-catalyzed coupling reaction between an aryl halide and a phenol.[3][4] This reaction is a cornerstone of diaryl ether synthesis, offering a reliable method for forming the C-O-C bond.[5][6]
This guide will focus on the subsequent transformations of this compound into two important classes of heterocycles: benzimidazoles and pyrimidines. Benzimidazoles are key components in a range of pharmaceuticals, including antiulcer and antihypertensive agents. Pyrimidines are fundamental to the structure of nucleic acids and are found in numerous therapeutic agents.[7][8]
Synthesis of this compound: The Ullmann Condensation
A foundational step in the creation of our target heterocyclic compounds is the synthesis of the starting aldehyde. The Ullmann condensation provides an effective route.[3]
Protocol 1: Synthesis of this compound
Reaction: 3-Bromobenzaldehyde + 4-Fluorophenol → this compound
Materials:
-
3-Bromobenzaldehyde
-
4-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1 equivalent), 4-fluorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzaldehyde.
-
Add anhydrous pyridine (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data:
-
Molecular Formula: C₁₃H₉FO₂[9]
-
Molecular Weight: 216.21 g/mol [10]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 7.68-7.50 (m, 3H, Ar-H), 7.35 (d, J = 7.6 Hz, 1H, Ar-H), 7.15-7.05 (m, 4H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.9, 160.2 (d, J=245.5 Hz), 158.1, 152.9, 138.0, 130.5, 124.6, 122.5 (d, J=8.5 Hz), 120.3, 116.8 (d, J=23.6 Hz), 116.2.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -118.4.
Table 1: Quantitative Data for the Synthesis of this compound
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
|---|---|---|---|
| 3-Bromobenzaldehyde | 1 | 185.02 | (user defined) |
| 4-Fluorophenol | 1.2 | 112.10 | (user defined) |
| Copper(I) iodide | 0.1 | 190.45 | (user defined) |
| Potassium carbonate | 2 | 138.21 | (user defined) |
| Pyridine | 2 | 79.10 | (user defined) |
Caption: Workflow for the Ullmann Condensation Synthesis.
Synthesis of Novel Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The condensation of an o-phenylenediamine with an aldehyde is a common and effective method for their synthesis.[11][12]
Protocol 2: Synthesis of 2-(3-(4-Fluorophenoxy)phenyl)-1H-benzo[d]imidazole
Reaction: this compound + o-Phenylenediamine → 2-(3-(4-Fluorophenoxy)phenyl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) or a Lewis acid catalyst (e.g., Er(OTf)₃)[12]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired benzimidazole.
Rationale for Catalyst Choice: The condensation reaction is acid-catalyzed. While various acids can be employed, p-TSA is effective and easily handled.[13] Alternatively, Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to be efficient catalysts for this transformation, sometimes offering improved selectivity.[12]
Caption: Workflow for Benzimidazole Synthesis.
Synthesis of Novel Pyrimidines
Pyrimidines are another important class of nitrogen-containing heterocycles. A common synthetic route involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen source like urea or thiourea.[7][14] A well-known variation is the Biginelli reaction. Another approach involves the reaction of chalcones with a nitrogen-containing reagent.
Protocol 3a: Synthesis of 1-(3-(4-Fluorophenoxy)phenyl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone Intermediate)
First, a chalcone intermediate is synthesized via a Claisen-Schmidt condensation.[15][16]
Reaction: Substituted Acetophenone + this compound → Chalcone
Materials:
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-20% in water)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add the sodium hydroxide solution dropwise with stirring.
-
Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Table 2: Representative Chalcone Synthesis Data
| Acetophenone Substituent | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| H | (Typical >80%) | (Varies) |
| 4-Cl | (Typical >80%) | (Varies) |
| 4-OCH₃ | (Typical >80%) | (Varies) |
Protocol 3b: Synthesis of 4-(3-(4-Fluorophenoxy)phenyl)-6-(substituted-phenyl)pyrimidin-2-amine
The synthesized chalcone is then cyclized with guanidine to form the pyrimidine ring.[7]
Reaction: Chalcone + Guanidine Hydrochloride → Pyrimidine
Materials:
-
Chalcone from Protocol 3a
-
Guanidine hydrochloride
-
Sodium ethoxide (prepared from sodium metal and absolute ethanol)
-
Absolute ethanol
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal (1.2 equivalents) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add the chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure pyrimidine derivative.
Caption: Two-Step Workflow for Pyrimidine Synthesis.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound may be harmful if swallowed and can cause eye irritation.[10]
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
-
Sodium metal is highly reactive with water and should be handled with extreme caution.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of benzimidazoles and pyrimidines provide a solid foundation for researchers in medicinal chemistry and drug discovery. The strategic incorporation of the fluorophenoxy moiety offers a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope for the synthesis of benzimidazoles from aromatic aldehydes. Retrieved from [Link]
-
Cristau, H.-J., et al. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 4(15), 2573–2575. Retrieved from [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. Retrieved from [Link]
-
Cimarelli, C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2284–2292. Retrieved from [Link]
-
SlideShare. (2015, December 2). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]
-
ResearchGate. (2015, August 5). The Ullmann Ether Condensation. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1249. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H9FO2). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 75-92. Retrieved from [Link]
-
Supporting Information. (n.d.). 4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2022, August 2). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT, 4(2). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
IWK Health Centre. (n.d.). 3-(4-Fluorophenyl)benzaldehyde. Retrieved from [Link]
-
Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 112-124. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]
-
JETIR. (2019, June). SYNTHESIS OF CHALCONES. JETIR, 6(6). Retrieved from [Link]
-
Acta Pharmaceutica. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(2), 133-153. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
MDPI. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 16(3), 2134-2140. Retrieved from [Link]
-
Chemija. (2025, June 27). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2). Retrieved from [Link]
-
National Institutes of Health. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14234–14259. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. synarchive.com [synarchive.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. growingscience.com [growingscience.com]
- 9. PubChemLite - this compound (C13H9FO2) [pubchemlite.lcsb.uni.lu]
- 10. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone, a compound of significant interest in medicinal chemistry for its potential anticonvulsant properties.[1][2] The synthesis is presented in two distinct stages: the formation of the diaryl ether intermediate, 4-(4'-fluorophenoxy) benzaldehyde, via an Ullmann condensation reaction, followed by the conversion to the final semicarbazone product through a condensation reaction with semicarbazide. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction: The Significance of Semicarbazones in Drug Discovery
Semicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with semicarbazide.[3][4] They represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] The biological efficacy of these compounds is often attributed to the pharmacophoric semicarbazone moiety (-CH=N-NH-C(=O)NH2), which can participate in hydrogen bonding and coordinate with metal ions within biological systems.[7][9]
The target molecule, 4-(4'-fluorophenoxy) benzaldehyde semicarbazone, has been identified as a potent anticonvulsant agent, demonstrating protective effects in various preclinical models of epilepsy.[1][2] The presence of the fluorophenoxy group can enhance metabolic stability and bioavailability, making this compound a promising candidate for further drug development.
This guide details a reliable two-step synthetic route, beginning with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, a common and effective method for constructing such structures.[10][11][12] The subsequent reaction with semicarbazide hydrochloride is a classic and high-yielding transformation.[13][14]
Overall Synthetic Workflow
The synthesis of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone is achieved through a sequential two-step process. The first step involves the creation of the core diaryl ether structure, followed by the functionalization of the aldehyde group to yield the final semicarbazone product.
Sources
- 1. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Semicarbazone - Wikipedia [en.wikipedia.org]
- 4. What is meant by the semicarbazone Give an example class 12 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. connectjournals.com [connectjournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 14. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-(4-Fluorophenoxy)benzaldehyde Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic transformation. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor to pyrethroid insecticides.[1] Achieving high yields and purity can be challenging due to potential side reactions and the sensitive nature of the aldehyde functional group under typical coupling conditions.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will explore the nuances of the primary synthetic routes, focusing on troubleshooting common problems to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs): Synthetic Routes & Core Concepts
Q1: What are the primary synthetic routes to this compound?
A1: The most established and industrially relevant method for synthesizing this diaryl ether is the Ullmann Condensation .[2][3] This copper-catalyzed reaction typically involves coupling an aryl halide (e.g., 3-bromobenzaldehyde or 3-chlorobenzaldehyde) with an alkali salt of 4-fluorophenol. A common variation involves starting with 3-bromo-4-fluorobenzaldehyde and coupling it with phenol.[1] Milder, modern alternatives like the Buchwald-Hartwig C-O cross-coupling reaction also exist, utilizing palladium catalysts, but the Ullmann approach remains prevalent in patent literature for this specific molecule.[4][5]
Q2: Why is it often necessary to protect the aldehyde group before the coupling reaction?
A2: The aldehyde functional group is highly susceptible to degradation under the conditions required for many coupling reactions, particularly the high temperatures (often >150°C) and basic environments characteristic of the Ullmann condensation.[6] Without protection, several side reactions can drastically lower the yield, including:
-
Cannizzaro-type reactions: In the presence of a strong base, the aldehyde can undergo disproportionation.[6]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-(4-fluorophenoxy)benzoic acid), which can be a significant impurity.[7]
-
Aldol condensations and polymerizations: Base-catalyzed self-condensation can lead to polymeric byproducts.
To circumvent these issues, the aldehyde is typically protected as an acetal (e.g., a dioxolane using ethylene glycol).[1][8] This protecting group is robust under the basic, high-temperature coupling conditions and can be readily removed in a subsequent high-yield hydrolysis step using a dilute acid.[1][9]
Troubleshooting Guide: The Ullmann Condensation Pathway
This section addresses the most common challenges encountered when using the Ullmann condensation for the synthesis of this compound, specifically via the reaction of a protected 3-halobenzaldehyde with 4-fluorophenol or 3-bromo-4-fluorobenzaldehyde with phenol.
Q3: My coupling reaction has stalled or shows very low conversion. What are the likely causes?
A3: Low conversion is a frequent issue in Ullmann reactions. The following factors are critical to investigate:
-
Copper Catalyst Inactivity: Traditional Ullmann reactions often used stoichiometric amounts of copper powder.[2] The surface of copper metal can be passivated by an oxide layer, rendering it inactive. It is crucial to use activated copper or a reliable copper(I) salt like CuI, CuBr, or Cu₂O.[1][3] In modern protocols, soluble copper catalysts supported by ligands are preferred.[10]
-
Sub-optimal Solvent: Polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone (NMP) are essential.[11] They effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide anion. Ensure the solvent is anhydrous, as water can hydrolyze the phenoxide and interfere with the catalyst.
-
Incorrect Base: A base is required to deprotonate the phenol, generating the active nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or for pre-formed phenolates, sodium hydride (NaH) to ensure complete dehydration.[1][6] The base must be strong enough to deprotonate the phenol but not so strong that it promotes decomposition or side reactions.
-
Insufficient Temperature: Ullmann condensations are notorious for requiring high temperatures, often in the range of 140-210°C.[2][11] If the reaction temperature is too low, the rate of reaction will be impractically slow. Carefully review literature procedures for the specific substrates being used.
Q4: I've formed the product, but the yield is poor and purification is difficult due to byproducts. What are these impurities and how can I avoid them?
A4: Byproduct formation is a key challenge in optimizing yield. The most common impurities include:
-
Unreacted Starting Materials: This points to the issues described in Q3. Re-evaluate your catalyst, solvent, base, and temperature.
-
Homocoupling Product (Biphenyl Derivatives): The aryl halide can couple with itself in a process also catalyzed by copper, leading to biaryl impurities. This is often more of an issue with more reactive aryl iodides.[11] Using the minimum effective catalyst loading can help suppress this side reaction.
-
Oxidation/Degradation Products: If the aldehyde was not protected, you will likely see the corresponding carboxylic acid.[6] Even with protection, prolonged exposure to very high temperatures can cause decomposition.
-
Products from Ether Cleavage: Under harsh acidic or basic conditions during workup, the desired diaryl ether bond can potentially be cleaved, although this is less common.
To minimize these, ensure efficient acetal protection before coupling, use the mildest effective temperature, and carefully control reaction time.
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing low-yield issues in the Ullmann condensation step.
Caption: Acetal-protected Ullmann synthesis workflow.
Table 1: Representative Yields for Synthetic Steps
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Acetal Protection | 3-Bromo-4-fluorobenzaldehyde, Ethylene Glycol, Trimethylchlorosilane | 85% | [1] |
| 2 | Ullmann Coupling | Acetal Intermediate, Sodium Phenolate, Cu₂O, KCl | 80% | [1] |
| 3 | Acetal Deprotection | Protected Product, HCl, Ethanol, Water | 91% | [1][9] |
Protocol 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde
[1]
-
Setup: To a reaction flask equipped with a magnetic stirrer and condenser, add 3-bromo-4-fluorobenzaldehyde (0.1 mol) and ethane-1,2-diol (0.11 mol).
-
Reagent Addition: Slowly add trimethylchlorosilane (0.24 mol) to the mixture.
-
Reaction: Heat the mixture to 100°C and stir for 3 hours.
-
Workup: Cool the reaction to room temperature and add toluene (100 mL). Wash the organic phase twice with 50 mL of ice-water each time.
-
Isolation: Dry the organic phase over anhydrous sodium sulphate, filter, and evaporate the solvent in vacuo.
-
Purification: The crude residue is purified by vacuum distillation to yield 3-bromo-4-fluorobenzaldehyde ethylene acetal as a colorless oil (Typical Yield: ~85%).
Protocol 2: Ullmann Ether Synthesis
[1]
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon), add sodium phenolate (27.5 mmol) suspended in diglyme (3 mL).
-
Dehydration: Add sodium hydride (3.5 mmol) to ensure the phenolate is completely dry.
-
Catalyst Addition: Add copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol).
-
Reaction: Heat the mixture to 155°C. At this temperature, add the 3-bromo-4-fluorobenzaldehyde ethylene acetal (25 mmol) from Protocol 1.
-
Stirring: Stir the mixture vigorously at 155°C for 7 hours.
-
Workup: After cooling, add toluene (50 mL) and filter off the inorganic salts.
-
Isolation: Remove the solvent from the filtrate in vacuo to obtain the crude protected product. (Typical Yield: ~80%).
Protocol 3: Acetal Deprotection
-
Setup: Dissolve the crude acetal from Protocol 2 (approx. 0.1 mol based on starting material) in a solution of ethanol (60 mL), water (20 mL), and concentrated hydrochloric acid (1 mL).
-
Reaction: Stir the solution at room temperature for 3 hours. Monitor by TLC or GC until the starting material is consumed.
-
Workup: Remove the ethanol by rotary evaporation. Add 100 mL of toluene to the residue.
-
Extraction: Transfer to a separatory funnel, separate the aqueous layer, and wash the organic phase twice more with 50 mL of water.
-
Isolation: Dry the organic phase over sodium sulphate, filter, and evaporate the solvent in vacuo.
-
Purification: The final product, this compound, is purified by vacuum distillation, yielding a colorless oil (Typical Yield: ~91%).
Alternative Methodologies: A Brief Overview
Q5: Are there milder, more modern alternatives to the Ullmann reaction for this synthesis?
A5: Yes, the Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to C-O bond formation and represents a powerful alternative. [4][12]This reaction can couple aryl halides or triflates with phenols under significantly milder conditions (often below 100°C).
-
Advantages: Broader substrate scope, higher functional group tolerance, and lower reaction temperatures. This could potentially allow the reaction to proceed without protecting the aldehyde group, simplifying the overall synthesis.
-
Disadvantages: Palladium catalysts and the specialized phosphine ligands (e.g., XPhos) can be expensive. The catalyst systems are often sensitive to air and moisture, requiring stringent inert atmosphere techniques.
While specific high-yield examples for this compound using this method are less documented in patents compared to the Ullmann route, it remains a viable and potent strategy for laboratory-scale synthesis and process development. [5]
References
- Bayer Aktiengesellschaft. (1981). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents.
- Bayer Aktiengesellschaft. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Pascual, S., & de Mendoza, P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Dimmock, J., Puthucode, R., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
- IOP Publishing. (2020).
- Newron Pharmaceuticals S.p.A. (2011). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
National Institutes of Health. (2010). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
- Brieflands. (2017). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole.
Sources
- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 9. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Crude 3-(4-Fluorophenoxy)benzaldehyde
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-Fluorophenoxy)benzaldehyde. The methodologies and explanations herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: My compound is 'oiling out' during recrystallization instead of forming crystals. What is causing this and how can I resolve it?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the melting point is significantly depressed by impurities. The result is a liquid phase (the oil) instead of a solid crystalline lattice.
Causality & Solution:
-
High Solute Concentration at Elevated Temperature: The solution may be cooling too rapidly, not allowing sufficient time for crystal nucleation and growth. To remedy this, return the flask to the heat source and add a small amount (1-2 mL) of the "good" solvent to increase the total solvent volume. This will lower the saturation point, requiring the solution to cool to a lower temperature before precipitation begins, ideally below the compound's melting point.[1]
-
Presence of Impurities: Significant amounts of impurities can act as a eutectic mixture, lowering the overall melting point of your product. If you suspect this, a preliminary purification step is advisable. Passing the crude material through a short plug of silica gel can remove baseline impurities and may facilitate successful crystallization.[2]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. Consider switching to a different solvent system or a two-solvent (binary) system where the compound is less soluble in the second solvent (the "anti-solvent").
Question 2: I am experiencing poor separation during flash column chromatography, with many mixed fractions, despite a clear separation on the TLC plate. What is the likely issue?
Answer: This is a common and frustrating problem that often points to an issue with compound stability on the stationary phase or improper column loading and elution.
Causality & Solution:
-
On-Column Degradation: Silica gel is weakly acidic and can cause decomposition of sensitive compounds. What appears as two spots on a TLC plate (which is run quickly) may be an equilibrium between your product and a degradation product during the much longer residence time on a column.[2]
-
Diagnostic Test: Run a 2D TLC. Spot your compound, run the plate in a solvent system, then rotate it 90 degrees and run it again in the same solvent system. If any new spots appear off the diagonal, your compound is not stable on silica.[2]
-
Solution: Consider using a less acidic stationary phase like alumina or deactivated silica gel. To deactivate silica, you can pre-elute the column with your chosen solvent system containing a small amount (e.g., 1%) of triethylamine or another base to neutralize the acidic sites.[2]
-
-
Column Overloading: Loading too much crude material relative to the amount of silica gel will exceed the column's separation capacity, leading to broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improper Sample Loading: If the initial sample band is too wide, separation will be poor. For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your packed column.[2][3] This "dry loading" technique results in a much sharper starting band.
Question 3: No crystals have formed even after extensive cooling in an ice bath. How can I induce crystallization?
Answer: The failure to form crystals typically indicates that the solution is not sufficiently supersaturated or that the activation energy for nucleation has not been overcome.
Causality & Solution:
-
Excess Solvent: Too much solvent may have been used initially, preventing the solution from becoming supersaturated upon cooling.[1]
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool slowly again.
-
-
Inhibition of Nucleation: Crystal formation requires a nucleation site to begin.
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[4]
-
Question 4: My purified this compound is a yellow oil, but the literature describes it as a colorless solid or oil. What are these colored impurities?
Answer: The yellow coloration typically points to oxidation products or residual, highly conjugated impurities from the synthesis. Aldehydes are particularly susceptible to air oxidation, especially when heated or exposed to light.
Causality & Solution:
-
Oxidation to Carboxylic Acid: The primary oxidation product is likely 3-(4-fluorophenoxy)benzoic acid. This acidic impurity can often be removed with a simple aqueous wash.
-
Solution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer in a separatory funnel with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Repeat until CO₂ evolution ceases, then wash with water and brine, dry the organic layer, and remove the solvent.[4][5]
-
-
Polymeric Impurities: Aldehydes can sometimes undergo self-condensation or polymerization reactions, leading to colored, non-volatile residues.
-
Solution: If the product is thermally stable, vacuum distillation is an excellent method for separating the desired aldehyde from non-volatile polymeric materials.[6] Alternatively, treatment with activated charcoal during recrystallization can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound? The three most common and effective techniques are:
-
Flash Column Chromatography: A preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) and solubility in a mobile phase. It is highly versatile for separating a wide range of impurities.
-
Recrystallization: This technique relies on the differences in solubility of the desired compound and its impurities in a specific solvent at different temperatures. It is an excellent method for polishing a solid compound that is already relatively pure (>90%).[7]
-
Vacuum Distillation: This method separates compounds based on differences in their boiling points. Applying a vacuum lowers the boiling point, making it suitable for purifying thermally sensitive compounds like aromatic aldehydes that might decompose at their atmospheric boiling point.[8]
Q2: What are the most probable impurities I should expect in my crude product? The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: For example, if synthesized via a nucleophilic aromatic substitution, you might have residual 4-fluorophenol and 3-fluorobenzaldehyde or a related precursor.[9] If synthesized from 3-bromo-4-fluorobenzaldehyde, this may be a key impurity.[10]
-
Oxidation Product: The aldehyde group is prone to oxidation, forming 3-(4-fluorophenoxy)benzoic acid.[4]
-
Side-Reaction Products: Depending on the reaction conditions, isomeric byproducts or products from self-condensation of the aldehyde can form.[11]
Q3: How do I select an appropriate solvent system for flash column chromatography? The ideal solvent system (eluent) is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities, with the product having a Retention Factor (Rƒ) of approximately 0.3-0.4.[2] For aromatic aldehydes, common starting points are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[12]
| Solvent System (Hexane:Ethyl Acetate) | Typical Rƒ Behavior | Recommendation |
| 95:5 | High Rƒ (>0.6) | Increase polarity (more ethyl acetate) |
| 80:20 | Ideal Rƒ (~0.35) | Good starting point for the column |
| 50:50 | Low Rƒ (<0.1) | Decrease polarity (less ethyl acetate) |
Q4: Is this compound stable under purification conditions? Aromatic aldehydes can be sensitive to heat, strong acids/bases, and atmospheric oxygen.[13][14]
-
Heat: Prolonged heating can cause decomposition or polymerization. Therefore, vacuum distillation is preferred over atmospheric distillation.[6]
-
Silica Gel: The acidic nature of silica gel can sometimes catalyze degradation. If you observe decomposition on a TLC plate, consider using deactivated silica or alumina.[2]
-
Air Oxidation: Keep the compound under an inert atmosphere (like nitrogen or argon) whenever possible, especially during heating steps, to prevent oxidation to the carboxylic acid.
Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the purification of a ~1 g sample of crude material.
-
Prepare the Column: Select a glass column (e.g., 4 cm diameter). Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Pack the Column: Dry pack the column with ~40-60 g of flash-grade silica gel. Gently tap the column to ensure even packing. Add another ~1 cm layer of sand on top of the silica.
-
Prepare the Sample (Dry Loading): Dissolve ~1 g of crude this compound in a minimal amount of dichloromethane (~5 mL). Add ~2 g of silica gel to this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[2]
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, ensuring a flat, even layer. Gently place a layer of sand (~1 cm) over the sample layer to prevent disturbance during solvent addition.[3]
-
Elute and Collect: Carefully add the pre-determined eluent (e.g., 85:15 Hexanes:Ethyl Acetate). Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 5 cm/min drop). Collect fractions in test tubes and monitor their composition by TLC.
-
Isolate Product: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. For a related compound, n-heptane was effective.[9] An ethanol/water mixture is another good option to try.
-
Dissolve the Crude Solid: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add a large excess of solvent.
-
Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallize: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.
Visualization of Purification Strategy
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the most appropriate primary purification technique.
Diagram 2: General Multi-Step Purification Workflow
Caption: A typical multi-step sequence for purifying crude this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
- Google Patents. US9018421B2 - Separation of aromatic aldehydes.
- Google Patents. Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). Available from: [Link]
-
Polson, A. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Scribd. Organic Compound Purification Guide. Available from: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
- Google Patents. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
-
TNAU Agritech Portal. Extraction Methods of Natural Essential Oils. Available from: [Link]
-
Organic Syntheses. Preparation of N-Benzoyl Pyrrolidine. Available from: [Link]
-
National Center for Biotechnology Information. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Available from: [Link]
-
Supporting Information for a scientific publication. Available from: [Link]
-
EllementalPRO. Steam Distillation of Essential Oils. Available from: [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available from: [Link]
-
organicmystery.com. Preparation of Aromatic Aldehydes and Ketones. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Dimmock, J. et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research. Available from: [Link]
-
Cenmed Enterprises. 4-(3-CHLORO-4-FLUOROPHENOXY)BENZALDEHYDE. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Available from: [Link]
-
PubMed. The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Available from: [Link]
-
ResearchGate. (PDF) 3,4-Dimethoxybenzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available from: [Link]
-
PubMed. Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate. Available from: [Link]
-
Pharmaffiliates. Benzaldehyde-impurities. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 9. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 11. The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 14. ellementalpro.com [ellementalpro.com]
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)benzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-(4-Fluorophenoxy)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the common side reactions and experimental challenges encountered during its synthesis, primarily via Ullmann-type condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a valuable intermediate, is most commonly achieved through a copper-catalyzed Ullmann condensation (also known as an Ullmann-type ether synthesis) between 3-halobenzaldehyde (typically 3-bromobenzaldehyde) and 4-fluorophenol.[1][2] While effective, this reaction is not without its challenges. This guide addresses the most common issues encountered in the laboratory.
Diagram: Core Synthetic Pathway
Below is a diagram illustrating the primary Ullmann-type reaction for synthesizing the target compound.
Caption: Competing C-O etherification and C-C homocoupling pathways.
-
Troubleshooting Protocol 3: Suppressing Homocoupling
-
Use a Ligand: As mentioned in A1, ligands like DMEDA or L-proline can modify the reactivity of the copper center, favoring the C-O coupling pathway over the C-C coupling pathway. [3] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-fluorophenol. This ensures a higher concentration of the phenoxide nucleophile, which can outcompete the second molecule of aryl halide for the copper intermediate.
-
Lower the Temperature: While high temperatures are needed, excessive heat can promote homocoupling. Modern ligand-assisted protocols may allow for lower reaction temperatures (e.g., 110-130 °C), which can minimize this side reaction. [4]
-
Q3: The aldehyde group in my product appears to be unstable during the reaction or workup. I'm seeing byproducts that could be the corresponding carboxylic acid or benzyl alcohol. How can I protect the aldehyde?
A3: Aldehyde Group Instability and Protection
The aldehyde functional group is susceptible to both oxidation (to a carboxylic acid) and, under certain conditions, reduction (to an alcohol). [5]Oxidation is more common, especially during workup if air is not excluded.
-
Oxidation: The combination of high temperatures, potential presence of residual base, and exposure to air during workup can lead to the oxidation of the aldehyde to 3-(4-fluorophenoxy)benzoic acid.
-
Cannizzaro Reaction: If a very strong base is used and the reaction is run at high concentrations without an inert atmosphere, a disproportionation (Cannizzaro) reaction could occur, although this is less common under typical Ullmann conditions.
-
Troubleshooting Protocol 4: Preserving the Aldehyde Functionality
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation at high temperatures.
-
Careful Workup: During the aqueous workup, neutralize the basic reaction mixture carefully with dilute acid (e.g., 1M HCl) at a low temperature (0-5 °C) to avoid localized heating. Avoid using strong oxidizing or reducing agents during purification.
-
Acetal Protection (If Necessary): For particularly sensitive or problematic syntheses, the aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the Ullmann reaction. [6][7]The acetal is stable to the coupling conditions and can be easily removed afterward by acid-catalyzed hydrolysis. [7]
-
Workflow: Acetal Protection Strategy
Caption: Workflow for using an acetal protecting group strategy.
Q4: Purification of the final product is difficult. Column chromatography gives poor separation between my product and a persistent impurity. What could this be and how do I remove it?
A4: Isomeric Impurities and Purification Strategies
A common and challenging impurity is an isomer formed from the reaction of residual 3-hydroxybenzaldehyde with 4-fluorobromobenzene, if the starting materials are not pure. However, a more likely scenario in this specific synthesis is the presence of unreacted 4-fluorophenol. Its polarity can be similar to the product, making chromatographic separation difficult.
-
Troubleshooting Protocol 5: Enhanced Purification
-
Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). This will deprotonate the acidic unreacted 4-fluorophenol, pulling it into the aqueous layer as its sodium salt, while the desired ether product remains in the organic layer. [8] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities. [5]Experiment with solvent systems like ethanol/water, hexane/ethyl acetate, or isopropanol.
-
Optimize Chromatography: If chromatography is necessary, ensure optimal conditions.
-
Solvent System: Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to maximize the separation (ΔRf) between your product and the impurity.
-
Silica Gel: Use high-quality, fine-mesh silica gel for better resolution. [9]
-
-
References
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 7. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorophenoxy)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(4-fluorophenoxy)benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound derivatives?
A1: The most prevalent methods for synthesizing the diaryl ether linkage in these derivatives are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[1][2] The Ullmann reaction typically employs a copper catalyst, while the Buchwald-Hartwig reaction utilizes a palladium catalyst.[3][4] Both methods involve the coupling of an aryl halide with a phenol. For this compound, this would typically involve reacting 3-halobenzaldehyde with 4-fluorophenol or 3-hydroxybenzaldehyde with a 4-fluoro-halobenzene.
Q2: I'm observing a low yield of my desired diaryl ether. What are the initial checks I should perform?
A2: Low yields can stem from several factors. Start by verifying the purity and dryness of your reagents and solvents, as moisture can significantly hinder the reaction.[5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Finally, confirm the accuracy of your reaction temperature, as both Ullmann and Buchwald-Hartwig reactions can be sensitive to thermal conditions.[1][6]
Q3: How do I choose between the Ullmann condensation and the Buchwald-Hartwig reaction for my specific derivative?
A3: The choice depends on several factors, including the substrate's functional group tolerance, cost considerations, and desired reaction conditions. The Ullmann condensation is often more cost-effective due to the use of copper catalysts but may require higher reaction temperatures.[7][8] The Buchwald-Hartwig reaction, while using more expensive palladium catalysts, often proceeds under milder conditions and has a broader substrate scope, tolerating a wider range of functional groups.[3][9]
Q4: What are the typical impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted starting materials, dehalogenated byproducts, and homocoupled products of the starting materials.[5] Purification is typically achieved through column chromatography or vacuum distillation.[10][11] For acidic or basic impurities, a preliminary workup with a dilute acid or base wash can be effective.[11] In some cases, forming a bisulfite adduct can be a highly selective method for purifying the aldehyde product.[10][12]
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired diaryl ether is one of the most frequent challenges. The following decision tree and detailed explanations will guide you through a systematic optimization process.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis and Solutions:
-
Reagent and Solvent Quality:
-
Problem: Water is a common culprit in both Ullmann and Buchwald-Hartwig reactions. It can hydrolyze starting materials and deactivate certain bases, such as carbonates.[5]
-
Solution: Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves or other appropriate drying agents. Ensure phenols and aryl halides are pure and free from contaminants. Using powdered and activated 3 Å molecular sieves in the reaction mixture can effectively scavenge trace amounts of water.[13]
-
-
Catalyst System Optimization:
-
Ullmann Condensation:
-
Problem: The choice of copper source and ligand is critical. Inexpensive copper salts like CuI or Cu₂O are often effective.[13] The reaction can be significantly accelerated by the addition of a ligand.[14]
-
Solution: Screen different copper sources (e.g., CuI, CuBr, Cu₂O).[13] N,N-dimethylglycine and L-proline have been shown to be effective and inexpensive ligands for promoting Ullmann-type diaryl ether synthesis.[9][15]
-
-
Buchwald-Hartwig C-O Coupling:
-
Problem: The palladium catalyst's activity is highly dependent on the phosphine ligand. The ligand influences both the stability and reactivity of the catalytic species.[16]
-
Solution: Bulky, electron-rich biarylphosphine ligands are generally preferred.[17] The choice of ligand often depends on the specific substrates. For challenging couplings, screening a variety of ligands is recommended.[18]
-
-
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | CuI, CuBr, Cu₂O[13] | Pd(OAc)₂, Pd₂(dba)₃[18] |
| Typical Loading | 5-10 mol%[14][19] | 1-5 mol%[17] |
| Ligand | N,N-dimethylglycine, L-proline, phenanthroline[1][9][15] | Biarylphosphines (e.g., t-BuXPhos, RuPhos)[16][17] |
| Ligand Loading | 10-20 mol%[13][14] | 1.1-1.5 equivalents relative to Pd |
-
Base Selection:
-
Problem: The base plays a crucial role in deprotonating the phenol. The strength and solubility of the base can significantly impact the reaction rate and yield.[20]
-
Solution: For Ullmann reactions, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[5][14] In Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18][21]
-
-
Solvent and Temperature:
-
Problem: The reaction solvent can influence the solubility of reagents and the stability of the catalyst. The reaction temperature needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause decomposition.
-
Solution: For Ullmann reactions, polar aprotic solvents like DMF or DMSO are common, as well as non-polar solvents like toluene or xylene.[19] Buchwald-Hartwig reactions are often performed in solvents like toluene, dioxane, or THF.[21] Typical reaction temperatures for Ullmann condensations range from 90-150°C, while Buchwald-Hartwig C-O couplings can often be performed at lower temperatures, from room temperature to 110°C.[6][9]
-
Issue 2: Formation of Significant Side Products
The presence of unwanted byproducts can complicate purification and reduce the overall yield.
Caption: Troubleshooting guide for side product formation.
In-depth Analysis and Solutions:
-
Reductive Dehalogenation:
-
Problem: The aryl halide is reduced to the corresponding arene (e.g., 3-bromobenzaldehyde is converted to benzaldehyde). This is often a result of a suboptimal ligand that does not efficiently promote the desired cross-coupling pathway.[5]
-
Solution: Screen different ligands. For Ullmann reactions, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[5] In Buchwald-Hartwig couplings, the choice of phosphine ligand is critical, and a ligand screen is often necessary.
-
-
Homocoupling:
-
Problem: The aryl halide or the phenol couples with itself to form symmetrical biaryls or diphenoquinones. This can be exacerbated by high temperatures or an inappropriate choice of base.
-
Solution: Try running the reaction at a lower temperature. Optimizing the base is also important; a weaker base may be sufficient and can help to minimize side reactions.
-
Issue 3: Incomplete Reaction and Difficult Purification
Even with product formation, achieving full conversion and isolating a pure product can be challenging.
-
Incomplete Conversion:
-
Problem: The reaction stalls before all the limiting reagent is consumed. This could be due to catalyst deactivation or insufficient reaction time.
-
Solution: Increase the reaction time or slightly increase the reaction temperature. If catalyst deactivation is suspected, consider adding a second portion of the catalyst and ligand midway through the reaction.
-
-
Purification Challenges:
-
Problem: The product has a similar polarity to the starting materials, making separation by column chromatography difficult.
-
Solution:
-
Vacuum Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[11]
-
Bisulfite Adduct Formation: For aldehyde-containing products, reaction with sodium bisulfite can form a crystalline adduct that precipitates from the reaction mixture. This adduct can then be isolated by filtration and hydrolyzed back to the pure aldehyde.[10][12]
-
-
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv.), 4-fluorophenol (1.2 equiv.), potassium phosphate (2.0 equiv.), CuI (0.1 equiv.), and N,N-dimethylglycine (0.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.[10][11]
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound
This protocol is a general guideline and may require optimization for specific derivatives.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., t-BuXPhos, 0.022 equiv.) to a dry vial. Add a portion of the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: To a dry Schlenk flask, add 3-bromobenzaldehyde (1.0 equiv.), 4-fluorophenol (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the pre-formed catalyst solution.
-
Reaction: Heat the reaction mixture to 100°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in the Ullmann condensation protocol.
References
- PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde.
- BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470.
- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Royal Society of Chemistry. (n.d.). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide.
- BenchChem. (2025). Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide.
- Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.
- PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde sodium bisulfite.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(23), 6252–6255.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
- ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF.
- Biosynth. (n.d.). 3-Phenoxybenzaldehyde | 39515-51-0 | FP26888.
- BenchChem. (n.d.). The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- ResearchGate. (2025). The Ullmann Ether Condensation.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- SynArchive. (n.d.). Ullmann Condensation.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia. (n.d.). Ullmann condensation.
- PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wiley Online Library. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
Overcoming poor solubility of 3-(4-Fluorophenoxy)benzaldehyde in reactions
Welcome to the technical support resource for 3-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges related to the compound's solubility during its use in chemical reactions. We will explore the underlying principles of its solubility and provide a series of practical, field-proven troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (CAS No. 65295-61-6) is a diaryl ether derivative containing a benzaldehyde moiety.[1] Its structure, which combines a large, relatively non-polar aromatic system with a moderately polar aldehyde group and ether linkage, dictates its solubility profile.[2]
Based on the principle of "like dissolves like," it exhibits poor solubility in highly polar protic solvents like water but is expected to be soluble in many common organic solvents.[3][4] The large non-polar surface area from the two phenyl rings dominates its character, suggesting good solubility in aromatic solvents and moderately polar to non-polar aprotic solvents. The trifluoromethyl analogue, for instance, shows good solubility in solvents like DMSO.[5]
Table 1: Predicted Solubility Profile of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble to Highly Soluble | These solvents effectively solvate the polar aldehyde group and can engage in π-stacking or dipole-dipole interactions with the aromatic rings. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity is suitable for dissolving the molecule without strong hydrogen bonding that could hinder reactivity. |
| Aromatic | Toluene, Benzene | Soluble | The non-polar, aromatic nature of these solvents is ideal for solvating the compound's two phenyl rings. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderately Soluble | Offers a balance of polarity suitable for dissolution, though less effective than polar aprotic solvents for higher concentrations. |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | The hydrogen-bonding network of alcohols is less effective at breaking the intermolecular forces between the large, non-polar molecules of the solute. |
| Non-Polar | Hexanes, Pentane | Sparingly Soluble to Insoluble | Lacks sufficient polarity to interact favorably with the aldehyde and ether functional groups. |
| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic and cannot overcome the strong hydrogen-bonding network of water. |
Troubleshooting Guide: Reaction Failure Due to Insolubility
This section addresses specific issues you may encounter when this compound fails to dissolve adequately in your chosen reaction system.
Q2: My reaction has stalled, and I can see solid starting material. How do I choose a better solvent?
A stalled reaction with visible solid reactant is a classic sign of a solubility-limited process. The primary solution is to re-evaluate your solvent choice through a systematic screening process.
Causality: For a reaction to occur, the reacting molecules must be in the same phase to interact. If your starting material remains a solid, its concentration in the solution phase (the only place it can react) is too low for the reaction to proceed at a practical rate.
Workflow: Systematic Solvent Screening
The following diagram and protocol outline a logical approach to identifying a suitable solvent system.
Caption: Workflow for Systematic Solvent Screening.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Into several small, clean vials, accurately weigh an equivalent amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a precise volume (e.g., 0.5 mL) of a different test solvent from the list in Table 1. Start with promising candidates like Toluene, THF, and DMF.
-
Room Temperature Test: Vigorously vortex or stir each vial for 1-2 minutes at ambient temperature. Visually inspect for any remaining solid.
-
Heating Test: If the compound is not fully dissolved, gently warm the vial in a water bath or on a heating block (e.g., to 50 °C). Observe if dissolution occurs.
-
Stability Check (Optional but Recommended): Spot the resulting solution on a TLC plate alongside a standard solution of the starting material to ensure no degradation has occurred upon heating.
-
Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature for your reaction.
Q3: A single solvent isn't working. Can I mix solvents?
Yes, using a co-solvent system is a powerful and common technique.
Causality: Sometimes, a single solvent does not have the ideal polarity to dissolve all reaction components. By mixing a "good" solvent for your aldehyde with a "good" solvent for another reactant, you can create a medium with an intermediate polarity that homogenizes the entire system.[6][7] This approach is based on tuning the properties of the reaction medium to meet the specific demands of the reactants.[8]
Practical Steps:
-
Identify a solvent in which this compound is highly soluble (e.g., THF or Toluene).
-
Identify a solvent in which your other reactant(s) are soluble.
-
Start by dissolving the aldehyde in a minimal amount of its preferred solvent.
-
Slowly add the second solvent to the reaction mixture until all components are dissolved. Be mindful of the final solvent ratio, as it can influence reaction kinetics.
Q4: My reaction involves an inorganic salt that is insoluble in my organic solvent. What should I do?
This is a classic scenario for Phase-Transfer Catalysis (PTC) . This technique is designed to overcome the mutual insolubility of reactants located in different phases (e.g., a solid-liquid or liquid-liquid system).[9]
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of a reactant (usually an anion) from an aqueous or solid phase into the organic phase where the reaction occurs.[10][11] The catalyst has a charged "head" that pairs with the anion and a bulky, lipophilic "tail" that allows the entire ion pair to dissolve in the organic solvent.[12] This process continually shuttles the reactive species into the organic phase, enabling the reaction to proceed.[13]
When to Use PTC:
-
When one reactant is an inorganic salt (e.g., K₂CO₃, NaCN, KI).
-
When your substrate, this compound, is dissolved in a non-polar organic solvent (e.g., Toluene, DCM).
-
When you want to avoid using high-boiling point polar aprotic solvents like DMF or DMSO.[12]
Implementation: Add a catalytic amount (typically 1-10 mol%) of a suitable phase-transfer catalyst to your biphasic reaction mixture.
Q5: Heating the reaction causes decomposition, but it's insoluble at room temperature. Are there non-thermal methods to improve solubility?
Yes. When thermal energy is not an option, mechanical and electromagnetic energy can be employed through sonication and microwave irradiation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor solubility.
1. Sonication (Ultrasonic Agitation)
Causality: Sonication uses high-frequency sound waves (>20 kHz) to induce acoustic cavitation in the liquid—the formation, growth, and violent collapse of microscopic bubbles.[14] The collapse of these bubbles near a solid surface creates powerful microjets of solvent that impact the solid, breaking up particles and eroding the surface.[15] This dramatically increases the surface area and enhances mass transfer, effectively accelerating the dissolution of the solid into the liquid phase without requiring high bulk temperatures.[16][17]
How to Implement:
-
Simple Method: Place the reaction flask in a standard ultrasonic cleaning bath.[15]
-
Advanced Method: For better energy transfer, use an immersible ultrasonic probe directly in the reaction mixture.
2. Microwave-Assisted Synthesis (MAOS)
Causality: Microwave irradiation provides rapid and efficient heating by directly interacting with polar molecules in the reaction mixture.[18] This energy transfer occurs through mechanisms like dipolar polarization and ionic conduction, leading to a rapid increase in kinetic energy.[19] This targeted heating can dramatically increase the solubility of reactants and often accelerates reaction rates far beyond what is achievable with conventional heating, reducing reaction times from hours to minutes.[20][21]
How to Implement:
-
Use a dedicated scientific microwave reactor designed for chemical synthesis.
-
Select a solvent that absorbs microwave energy efficiently (i.e., has a high dielectric constant, like DMF or ethanol).
-
Perform small-scale optimization experiments to determine the ideal temperature and time, as the reaction conditions will differ significantly from conventional methods.
References
- Vertex AI Search. (2024).
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Dallinger, D., & Kappe, C. O. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1253–1265.
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(14), 2978–2989.
-
Chem-Station. (2016). Sonication in Organic Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Eckert, C. A., et al. (2005). Sustainable Reactions in Tunable Solvents. The Journal of Physical Chemistry B, 109(35), 16515–16521.
-
Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]
-
Mason, T. J. (n.d.). Ultrasound in synthetic organic chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
-
Beilstein Journals. (2017). Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. Retrieved from [Link]
- International Journal of Research in Pharmacy and Allied Science. (n.d.).
- World Journal of Pharmaceutical Sciences. (n.d.). Microwave energy a novel approach in solubility enhancement: A review.
- International Journal of Pharmaceutical Sciences. (2025). Microwave-Assisted Solubility Enhancement Techniques: A Review.
-
PubMed. (n.d.). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. Retrieved from [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Effect of Cosolvent in a Nucleophilic Substitution Reaction Using Organoclay in Triphase Catalytic System. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Fluorobenzaldehyde in Organic Solvents.
- Technische Universität Kaiserslautern. (2012).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.
- SciELO México. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction.
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 3-(4-methoxyphenoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]
Sources
- 1. 65295-61-6|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Properties of Solvents Used in Organic Chemistry [murov.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effect of Cosolvent in a Nucleophilic Substitution Reaction Using Organoclay in Triphase Catalytic System - Modern Research in Catalysis - SCIRP [scirp.org]
- 8. Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 15. eclass.teiwm.gr [eclass.teiwm.gr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. ijrpas.com [ijrpas.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Preventing byproduct formation in chalcone synthesis
A Guide to Preventing Byproduct Formation and Optimizing Yields
Welcome to the Technical Support Center for Chalcone Synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered during the synthesis of these versatile compounds. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize byproduct formation, maximize yields, and achieve high-purity chalcones for your research endeavors.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling the common problems that can arise during chalcone synthesis via the Claisen-Schmidt condensation. Each issue is presented in a question-and-answer format, offering not just solutions but also the scientific reasoning behind them.
Q1: My reaction is complete, but the yield of the desired chalcone is low, and I observe a significant amount of a higher molecular weight impurity. What is likely happening and how can I fix it?
This is a classic case of the Michael addition byproduct formation. The newly formed chalcone, an α,β-unsaturated carbonyl compound, can be attacked by the enolate of the starting ketone (e.g., acetophenone). This 1,4-conjugate addition results in the formation of a 1,5-dicarbonyl compound, which is a common impurity that reduces your target chalcone yield.[1][2]
Causality and Strategic Solutions:
-
Excess Base and High Temperatures: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and elevated temperatures can increase the concentration and reactivity of the ketone enolate, promoting the Michael addition.[2][3]
-
Prolonged Reaction Times: Leaving the reaction to stir for too long after the initial chalcone formation provides more opportunity for the subsequent Michael addition to occur.[2]
Troubleshooting Protocol:
-
Temperature Control: Conduct the reaction at a lower temperature. Using an ice bath (0-5 °C) can significantly slow down the rate of the Michael addition compared to the desired Claisen-Schmidt condensation.[2]
-
Choice and Amount of Base:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Once the starting aldehyde is consumed, work up the reaction promptly to prevent the Michael adduct from forming.
-
Solvent Selection: Protic solvents like ethanol can sometimes facilitate the Michael addition.[1] Consider solvent-free conditions (grinding) or using an aprotic solvent.[1] Research has indicated that solvent-free grinding methods can lead to higher yields of the desired chalcone.[1]
Q2: My reaction mixture turned dark brown or black, and upon workup, I isolated a sticky, oily product instead of the expected crystalline chalcone. What is the cause?
A dark reaction mixture and the formation of a gummy precipitate are often indicative of side reactions and product degradation, frequently caused by an inappropriate choice of reaction conditions, particularly temperature and base concentration.[3] One of the primary culprits is the Cannizzaro reaction , which can occur with aldehydes that lack α-hydrogens, especially under strong basic conditions.[3][4]
Causality and Strategic Solutions:
-
The Cannizzaro Reaction: In the presence of a strong base, two molecules of a non-enolizable aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.[4] This side reaction consumes your starting aldehyde and introduces impurities that can interfere with the crystallization of your chalcone.
-
High Temperatures: Elevated temperatures can accelerate the Cannizzaro reaction and other decomposition pathways.[3]
Troubleshooting Protocol:
-
Control Base Concentration: Avoid using highly concentrated bases. A 10% solution of NaOH is often sufficient and less likely to promote the Cannizzaro reaction compared to a 50% solution.[5]
-
Maintain Low Temperatures: Running the reaction at room temperature or below (in an ice bath) is a crucial step to disfavor the Cannizzaro reaction.[3][5]
-
Order of Addition: In a crossed aldol condensation, slowly add the enolizable ketone to the mixture of the non-enolizable aldehyde and the base. This ensures that the enolate reacts with the aldehyde as it is formed, minimizing the opportunity for the aldehyde to undergo self-condensation.[5]
Q3: My TLC shows multiple spots, including what appears to be a self-condensation product of my starting ketone. How can I improve the selectivity of my reaction?
The self-condensation of the ketone is another common side reaction in chalcone synthesis, where two molecules of the ketone react with each other.[3] This is more likely to occur if the aldehyde is not sufficiently reactive or if the reaction conditions favor the ketone enolate reacting with another molecule of the unenolized ketone.
Causality and Strategic Solutions:
-
Relative Reactivity: The desired reaction relies on the ketone enolate preferentially attacking the more electrophilic aldehyde. If the reactivity difference is not significant, self-condensation can compete.
-
Stoichiometry: An excess of the ketone can increase the probability of self-condensation.[3]
Troubleshooting Protocol:
-
Use a More Reactive Electrophile: Benzaldehyde and its derivatives are generally more electrophilic than acetophenone, which helps to minimize the self-condensation of the ketone.[6]
-
Control Stoichiometry: Using a slight excess of the aldehyde can help to ensure that the ketone enolate has a higher probability of reacting with the aldehyde rather than another ketone molecule.[3]
-
Directed Aldol Condensation: For challenging substrates, a directed aldol condensation provides the highest level of control. This involves pre-forming the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). Once the enolate is formed, the aldehyde is added. This method prevents self-condensation by ensuring that only one enolate is present in the reaction mixture.[5]
Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing chalcone synthesis to prevent byproduct formation from the outset.
Q1: What is the impact of my choice of catalyst on byproduct formation?
The catalyst is a critical factor in determining the success and cleanliness of your chalcone synthesis.
-
Strong Bases (NaOH, KOH): While effective at promoting the Claisen-Schmidt condensation, they can also accelerate side reactions like the Michael addition and the Cannizzaro reaction, especially at high concentrations and temperatures.[2][3]
-
Milder Bases (K₂CO₃, Na₂CO₃): These are often a better choice for minimizing side reactions, as they are less likely to generate high concentrations of the reactive enolate.[1]
-
Lewis Acids (AlCl₃, BF₃): Acid-catalyzed condensation is an alternative that can be effective and avoids the base-catalyzed side reactions.[7][8]
-
Solid-Supported Catalysts: The use of solid-supported catalysts, such as H₅PMo₁₀V₂O₄₀ on SiO₂, can offer excellent product yields with no byproducts under solvent-free conditions.[9]
| Catalyst Type | Advantages | Disadvantages |
| Strong Bases (NaOH, KOH) | High reactivity, fast reaction times | Promotes Michael addition and Cannizzaro reaction |
| Milder Bases (K₂CO₃) | Reduces side reactions | May require longer reaction times or heating |
| Lewis Acids (AlCl₃) | Avoids base-catalyzed side reactions | Can be sensitive to moisture, may require anhydrous conditions |
| Solid-Supported Catalysts | High selectivity, easy removal, reusable | May require specific preparation |
Q2: How does the choice of solvent affect the formation of byproducts?
The solvent plays a crucial role in the reaction medium and can significantly influence the reaction pathway.
-
Protic Solvents (Ethanol, Methanol): These are the most common solvents for chalcone synthesis.[10] However, they can sometimes promote the Michael addition.[1]
-
Aprotic Solvents: In some cases, aprotic solvents can suppress the Michael addition.[1]
-
Solvent-Free (Grinding): This "green chemistry" approach often leads to higher yields and fewer byproducts by maximizing reactant concentration and minimizing side reactions that may be favored in solution.[1][11] This method is particularly effective for chalcones with higher melting points.[12]
-
Micellar Media: Using surfactants like CTAB or Tween 80 in water can create micelles that act as microreactors, sometimes leading to cleaner reactions and good yields.[7][8]
Q3: What are the best practices for purifying crude chalcones to remove byproducts?
Effective purification is essential to obtain high-purity chalcones for further applications.
-
Recrystallization: This is the most common and effective method for purifying solid chalcones.[13][14] The key is selecting an appropriate solvent system where the chalcone is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] Ethanol is a widely used solvent for chalcone recrystallization.[10][15]
-
Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography on silica gel is a powerful technique.[10][16] A solvent system of hexane and ethyl acetate is commonly used.[15]
-
Washing: Thoroughly washing the crude product with cold water after filtration is crucial to remove any remaining base catalyst and other water-soluble impurities.[1]
References
-
Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 49-53). Retrieved from [Link]
-
de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]
-
Rostom, S. A. F., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1003463. [Link]
-
Lo Presti, M., et al. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 88(5), 2894–2906. [Link]
-
Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube. [Link]
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. [Link]
-
Astuti, W., et al. (2019). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings, 2168(1), 020001. [Link]
-
Lo Presti, M., et al. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 88(5), 2894–2906. [Link]
-
ResearchGate. (n.d.). Mechanism of base catalyzed chalcone synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. [Link]
- Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical, 4(5), 139-145.
- S. L. Gaonkar, et al. (2011). Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Chemistry Research, 20(8), 1119-1150.
-
ResearchGate. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. Retrieved from [Link]
-
Gao, C., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 26(11), 3326. [Link]
-
Royal Society of Chemistry. (2023). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. RSC Advances, 13(10), 6597-6604. [Link]
-
Chemistry College. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological applications of chalcones- a review. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved from [Link]
-
Sharma, M., et al. (2022). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 18, 738–754. [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Wittig Reaction Technical Support Center: A Guide for Researchers
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that lead to low conversion rates and to provide clear, actionable strategies for optimizing reaction outcomes. The content is structured in a question-and-answer format to directly address specific challenges you may encounter in the lab.
Troubleshooting Guide: Low Conversion Rates
Low yields in a Wittig reaction can be frustrating. This section breaks down the most common culprits and provides step-by-step solutions to get your reaction back on track.
Q1: My reaction shows little to no conversion of starting materials. What are the likely causes and how can I fix it?
There are several potential reasons for a stalled Wittig reaction. Systematically investigating these possibilities is key to identifying the root cause.
Possible Cause 1: Ineffective Ylide Generation
The formation of the phosphorus ylide is the critical first step. Incomplete deprotonation of the phosphonium salt will directly lead to low yields.
-
Incorrect Base Selection: The choice of base is crucial and depends on the acidity of the phosphonium salt. For non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl or aryl group), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are required.[1][2] Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are more acidic and can be deprotonated with weaker bases like sodium hydroxide or potassium carbonate.[2]
-
Poor Base Quality: Strong bases like n-BuLi and NaH can degrade over time, especially with improper storage. Ensure your base is fresh and has been stored under anhydrous and inert conditions.[3]
-
Presence of Moisture: Ylides are highly sensitive to moisture and will be rapidly protonated by water.[1][4] It is imperative to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Solution Workflow for Ylide Generation Issues:
-
Verify Base Strength: Consult a pKa table to ensure the chosen base is strong enough to deprotonate your specific phosphonium salt.
-
Use Fresh Reagents: If in doubt, use a freshly opened bottle of base or titrate your organolithium solution to determine its exact concentration.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.
Possible Cause 2: Ylide Instability
Non-stabilized ylides are highly reactive and can decompose, especially at higher temperatures.[1][3]
Solution:
-
In Situ Generation: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde or ketone solution dropwise at that same temperature.[1][3] This ensures the ylide reacts with the carbonyl compound as it is formed, minimizing decomposition.
-
Generate in the Presence of the Carbonyl: For particularly unstable ylides, consider adding the phosphonium salt in portions to a mixture of the base and the aldehyde.[3][5]
Possible Cause 3: Poor Quality or Unreactive Carbonyl Compound
The aldehyde or ketone substrate can also be the source of the problem.
-
Aldehyde Instability: Aldehydes are prone to oxidation to carboxylic acids, which will be quenched by the ylide, or polymerization.[1][6] Use freshly distilled or purified aldehydes.
-
Steric Hindrance: Sterically hindered ketones can be very challenging substrates for the Wittig reaction, often resulting in slow reactions and low yields, especially with less reactive stabilized ylides.[1][6][7]
Solutions:
-
For Hindered Ketones: Consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and effective with hindered carbonyls.[1] An added benefit is that the phosphate byproduct of the HWE reaction is water-soluble, which simplifies purification.[1]
-
Alternative for Methylene Group Introduction: For the specific case of adding a methylene group (=CH₂) to a highly hindered ketone, the Tebbe olefination can be a very effective alternative.[1]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting low Wittig reaction yields.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction setup, stereoselectivity, and purification.
Q2: How do I choose the correct base for ylide generation?
The choice of base is dictated by the pKa of the phosphonium salt, which is influenced by the substituents on the carbon adjacent to the phosphorus.
| Ylide Type | Substituent (R) on Ylidic Carbon | Typical pKa Range | Recommended Bases |
| Non-stabilized | Alkyl, Aryl, H | ~25-35 | n-BuLi, NaH, KHMDS, NaNH₂[2][8] |
| Semi-stabilized | Aryl, Vinyl | ~20-25 | t-BuOK, NaHMDS[2] |
| Stabilized | -CO₂R, -COR, -CN | ~8-15 | NaOH, K₂CO₃, NaOMe[2][9] |
Expert Tip: To avoid side reactions like enolization of the carbonyl starting material, the ylide is typically generated first, and then the carbonyl compound is added to the reaction mixture.[10]
Q3: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Non-stabilized Ylides typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[9][11] The presence of lithium salts can decrease Z-selectivity by allowing for equilibration of intermediates.[6][8] To enhance Z-selectivity, using sodium-based strong bases (like NaHMDS or NaH) in aprotic solvents like THF can be beneficial.[1]
-
Stabilized Ylides almost always give the thermodynamically more stable (E)-alkene as the major product.[9][11] This is because the initial steps of the reaction become reversible, allowing for equilibration to the intermediate that leads to the (E)-product.[11]
-
The Schlosser Modification: To obtain the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature, which forces an equilibration to the more stable intermediate that leads to the (E)-alkene.[6][12]
Mechanism of Stereoselectivity
Caption: Factors influencing E/Z selectivity in Wittig reactions.
Q4: I'm having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification strategies?
Triphenylphosphine oxide (TPPO) can be notoriously difficult to separate from the desired alkene product, especially if the product is non-polar.
Standard Purification Methods:
-
Column Chromatography: This is the most common method, but TPPO can sometimes co-elute with the product. Using a less polar eluent system (e.g., hexanes/ethyl acetate) can help.
-
Crystallization: If your alkene product is a solid, recrystallization can be an effective method for removing the more soluble TPPO.[13] Solvents like 1-propanol can be effective as TPPO is more soluble than many non-polar alkenes.[13]
Chemical Conversion Methods for Easier Removal:
If standard methods fail, you can chemically modify the phosphorus-containing impurities to make them more polar and thus easier to remove.
-
Oxidation: Treating the crude reaction mixture with an oxidizing agent like hydrogen peroxide can convert any remaining triphenylphosphine or ylide into TPPO, which might simplify the purification profile.[14]
-
Quaternization: Reacting the crude mixture with iodomethane will convert triphenylphosphine into a phosphonium salt, which is highly polar and easily removed by a silica plug or aqueous extraction.[14]
Experimental Protocols
General Protocol for a Standard Wittig Reaction (Non-stabilized ylide):
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.[1]
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1]
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Carbonyl:
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to remove triphenylphosphine oxide.
-
References
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes. Benchchem.
- Wittig reagents. Wikipedia.
- Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig Reaction - Common Conditions.
- Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides.
- troubleshooting low yields in the Wittig synthesis of trans-2-Decene. Benchchem.
- Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide. Benchchem.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- The Wittig Reaction. Chemistry LibreTexts.
- Wittig reaction. Wikipedia.
- The Wittig Reaction: Synthesis of Alkenes. University of Minnesota.
- Wittig Reaction Mechanism and Applic
- Wittig Reaction Mechanism & Examples –. Total Synthesis.
- Wittig Reaction. Chemistry LibreTexts.
- Problems with wittig reaction. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. One moment, please... [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-(4-Fluorophenoxy)benzaldehyde
Introduction:
Welcome to the technical support guide for the purification of 3-(4-Fluorophenoxy)benzaldehyde (CAS No. 65295-61-6).[1] This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity of this benzaldehyde derivative is crucial for its successful use in subsequent synthetic steps and biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My this compound is oiling out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated to a great extent upon cooling.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
-
Solution: Experiment with a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can favor the formation of a supercooled liquid over an ordered crystal lattice.
-
Solution: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Gentle agitation or scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before recrystallization.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization. It's a trade-off between purity and yield.
Potential Causes & Solutions:
-
Compound's Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[2] Consider a different solvent where the compound has lower solubility at cold temperatures.
-
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[2]
-
Column Chromatography Issues
Q3: I'm running a silica gel column, but I'm getting poor separation between my product and an impurity. What can I do?
A3: Poor separation in column chromatography can be frustrating. Here are some ways to improve it:
Potential Causes & Solutions:
-
Inappropriate Eluent System: The polarity of your mobile phase may not be optimal for separating the components.
-
Solution: Systematically vary the solvent ratio of your eluent. A less polar solvent system will generally result in lower Rf values and can improve the separation of closely eluting spots. Perform thorough TLC analysis with different solvent systems to identify the best one before running the column.[3]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a smaller load.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and band broadening.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is kept vertical.
-
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Benzaldehydes can be sensitive to the acidic nature of silica gel.
Potential Causes & Solutions:
-
Acidity of Silica Gel: The aldehyde group can be susceptible to oxidation or other acid-catalyzed reactions.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This will neutralize the acidic sites on the silica. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[3]
-
-
Prolonged Exposure: The longer the compound stays on the column, the more time it has to degrade.
-
Solution: Use a faster flow rate (flash chromatography) and a slightly more polar solvent system to reduce the elution time.
-
General Purity Issues
Q5: My NMR spectrum shows unreacted starting materials. What's the best way to remove them?
A5: The best method depends on the starting materials used in the synthesis. A common route to this compound is the Ullmann condensation of 3-hydroxybenzaldehyde and an aryl halide like 1-fluoro-4-iodobenzene.[4][5]
-
Removing Unreacted 3-hydroxybenzaldehyde: This phenolic starting material is acidic.
-
Removing Unreacted Aryl Halide: These are typically non-polar.
-
Solution: Column chromatography is generally effective. If the boiling point is significantly different from the product, vacuum distillation could also be an option.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route. For an Ullmann-type synthesis, common impurities include:
-
Unreacted Starting Materials: 3-hydroxybenzaldehyde and the aryl halide used.
-
Homocoupled Byproducts: Formation of biphenyl derivatives from the aryl halide.
-
Oxidation Products: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(4-fluorophenoxy)benzoic acid.
-
Residual Catalyst: Copper salts from the Ullmann condensation.[5]
Q2: What is a good starting point for a recrystallization solvent?
A2: A good starting point is to test solubility in a range of solvents with varying polarities. For a compound like this compound, consider solvents such as:
-
Heptane or Hexane: Often a good choice for non-polar to moderately polar compounds. A similar compound, 4-(4-methoxyphenoxy)benzaldehyde, has been successfully recrystallized from n-heptane.[7][8]
-
Isopropanol/Water or Ethanol/Water: A mixed solvent system can be very effective. Dissolve the compound in the hot alcohol and add water dropwise until it becomes cloudy, then reheat to clarify and cool slowly.
-
Toluene: Can also be a suitable solvent.
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Heptane | Non-polar | 98 | Good for non-polar impurities. |
| Toluene | Moderately Polar | 111 | Higher boiling point, dissolve a wide range of compounds. |
| Isopropanol | Polar | 82 | Good for creating mixed solvent systems with water. |
| Ethyl Acetate | Polar | 77 | Can be used in combination with hexanes for chromatography. |
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities. A related compound, 4-fluoro-3-phenoxy-benzaldehyde, has a boiling point of 102-104 °C at 0.1 mmHg.[9]
Important Considerations for Distillation:
-
Thermal Stability: Ensure the compound is stable at the required distillation temperature to avoid decomposition.
-
Vacuum: A good vacuum is necessary to lower the boiling point and prevent thermal degradation.
-
Acidic Impurities: It is advisable to wash the crude product with a sodium bicarbonate solution to remove any acidic impurities that could catalyze decomposition at high temperatures.[2]
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques should be used to confirm both the identity and purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): The most common method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. Purity is typically reported as a percentage of the area of the main peak.
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the compound and identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q5: What are the proper storage conditions for high-purity this compound?
A5: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] It should be protected from light and air to prevent oxidation of the aldehyde group. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[3]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
References
- MSDS of 3-(4-Fluoro-phenoxy)-benzaldehyde. Google.
- Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem.
- 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet. ChemicalBook.
- 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet. ChemicalBook.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Organic Syntheses Procedure. Organic Syntheses.
- Ullmann Condensation. SynArchive.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- Ullmann condensation. Wikipedia.
- 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents.
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. PMC - PubMed Central - NIH.
- Supporting Information. Royal Society of Chemistry.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa.
- Ullmann Reaction. Thermo Fisher Scientific - US.
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
- Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. SRS | US EPA.
- 3-(4-Fluorophenyl)benzaldehyde | 164334-74-1. Manchester Organics.
- 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2. Tokyo Chemical Industry (India) Pvt. Ltd..
- 164334-74-1(3-(4-FLUOROPHENYL)BENZALDEHYDE) Product Description. ChemicalBook.
- Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068. PubChem.
- 4-(3-Chloro-4-fluorophenoxy)benzaldehyde. Cenmed Enterprises.
- Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC - NIH.
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. ResearchGate.
- Benzaldehyde-impurities. Pharmaffiliates.
- 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0. Ossila.
- Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. Google Patents.
- 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. Amerigo Scientific.
- 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | C13H8F2O2 | CID 28604055. PubChem.
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.
- 4-Carbomethoxybenzaldehyde as a highly sensitive pre-column fluorescence derivatization reagent for 9,10-phenanthrenequinone. PubMed.
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
- Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 10. 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenoxy)benzaldehyde. This molecule, with its distinct aldehyde and fluorophenoxy ether functionalities, presents unique challenges and opportunities in synthetic chemistry. The strategic selection of a catalyst is paramount to achieving desired reaction outcomes, be it high yield, specific selectivity, or avoiding unwanted side reactions. This guide is structured to provide direct answers to common issues and in-depth troubleshooting advice based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding catalyst selection for the primary transformations of this compound.
Q1: What are the most common reactions performed on this compound and the general catalyst types used?
The primary reactive site is the aldehyde group, which is amenable to a wide range of transformations. The aromatic rings and ether linkage are generally more stable but can be targeted under specific conditions.
| Reaction Type | Target Functional Group | Common Catalyst/Reagent Class |
| Reduction to Alcohol | Aldehyde (-CHO) | Heterogeneous metal catalysts (Pd/C, PtO₂, Raney Ni) with H₂; Metal hydrides (NaBH₄, LiAlH₄). |
| Oxidation to Carboxylic Acid | Aldehyde (-CHO) | Mn(III) complexes with NaClO₂, TEMPO-based systems, Pinnick oxidation. |
| Reductive Amination | Aldehyde (-CHO) | Pd, Pt, Ru, or Ni catalysts with H₂ or other reducing agents. |
| Knoevenagel Condensation | Aldehyde (-CHO) | Weakly basic amines (piperidine), Lewis acids, or reagents like I₂/K₂CO₃. |
| Electrophilic Aromatic Substitution | Aromatic Rings | Lewis acids (e.g., AlCl₃, FeBr₃) for reactions like halogenation or Friedel-Crafts. |
| Cross-Coupling (e.g., Suzuki, Heck) | Aromatic Rings (if pre-functionalized) | Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄). |
Q2: How does the fluorophenoxy group influence catalyst selection for reactions at the aldehyde?
The fluorophenoxy moiety is relatively inert and located meta to the aldehyde, meaning its electronic influence on the aldehyde's reactivity is minimal. Therefore, catalyst selection for aldehyde-centric reactions (reduction, oxidation, etc.) can generally follow standard protocols for aromatic aldehydes. However, for reactions involving the aromatic rings, its presence is significant. The fluorine atom is an ortho-, para-director on its own ring, while the entire phenoxy group is an ortho-, para-director on the benzaldehyde ring.
Q3: I need to reduce the aldehyde to an alcohol with high selectivity. What are my best options?
For selective reduction of the aldehyde to 3-(4-Fluorophenoxy)benzyl alcohol without affecting the aromatic rings or the C-F bond, catalytic hydrogenation is an excellent choice.
-
Palladium on Carbon (Pd/C): This is a robust and widely used catalyst for this transformation under mild hydrogen pressure and temperature. It offers high selectivity for the aldehyde over the aromatic rings.
-
Sodium Borohydride (NaBH₄): This chemical reductant is highly chemoselective for aldehydes and ketones and will not reduce the aromatic rings or ether linkage. It is a reliable, non-catalytic alternative suitable for smaller-scale synthesis.
Q4: I want to form a new carbon-carbon bond at the aldehyde position. What are the primary catalytic methods?
The Knoevenagel condensation is a classic and effective method for C-C bond formation with aldehydes. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).
-
Catalyst Choice: The reaction is typically catalyzed by a weak base.
-
Amines: Piperidine or pyridine are traditionally used.
-
Greener Alternatives: A variety of milder and more environmentally friendly catalysts have been developed, including I₂/K₂CO₃, zeolites, and various solid-supported bases.
-
Q5: Is it possible to perform reactions on the aromatic rings without affecting the aldehyde group?
Yes, but it often requires protecting the highly reactive aldehyde group first. Reactions like Friedel-Crafts alkylation or acylation require strong Lewis acid catalysts that can complex with the aldehyde. Similarly, if you were to perform a cross-coupling reaction on a pre-halogenated version of the molecule, the aldehyde could interfere with the palladium catalyst.
-
Protection Strategy: The most common method is to convert the aldehyde into a cyclic acetal using a diol (like ethylene glycol) and an acid catalyst. Acetals are stable under basic and neutral conditions, allowing for a wide range of subsequent reactions on the aromatic rings. The aldehyde can be easily regenerated by acidic hydrolysis.
Troubleshooting Guides
This section provides structured advice for overcoming common experimental hurdles.
Problem 1: Low Yield or Stalled Reaction in Catalytic Hydrogenation (Aldehyde Reduction)
Symptoms: The reaction stops before all the starting material is consumed, or the final yield of the desired alcohol is poor.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low-yield aldehyde hydrogenation.
| Potential Cause | Explanation & Recommended Action |
| Catalyst Poisoning | Impurities, particularly sulfur or halide compounds, can irreversibly bind to the active sites of palladium or platinum catalysts, rendering them inactive. Action: Purify the this compound starting material (e.g., by recrystallization or column chromatography) before the reaction. |
| Poor Catalyst Activity | The catalyst may be old, have been improperly stored, or may have sintered (metal particles clumping together) from previous use or high temperatures. Action: Use a fresh batch of catalyst from a reputable supplier. Ensure the reaction temperature is not excessively high. Increase catalyst loading if necessary. |
| Insufficient Hydrogen | The reaction may be starved of hydrogen due to a leak in the system, low pressure, or poor gas dispersion in the liquid phase. Action: Check the system for leaks. Ensure the H₂ pressure is adequate (typically 1-4 atm). Use vigorous stirring to maximize gas-liquid contact. |
| Incorrect Solvent | The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Action: Protic solvents like ethanol or methanol are generally effective. If solubility is an issue, consider a co-solvent system. |
Problem 2: Side-Product Formation in Reductive Amination
Symptoms: Besides the desired secondary amine, you observe the formation of the corresponding alcohol (from aldehyde reduction) or a tertiary amine (from over-alkylation).
Mechanistic Considerations: Reductive amination is a tandem reaction. First, the aldehyde and amine form an imine (or iminium ion). Second, this imine is reduced. The key to selectivity is controlling the relative rates of these steps.
Caption: Competing pathways in reductive amination.
| Potential Cause | Explanation & Recommended Action |
| Premature Aldehyde Reduction | If the reducing agent is too reactive or added too early, it can reduce the starting aldehyde to an alcohol before it has a chance to form the imine. This is common with powerful reductants like NaBH₄ at neutral pH. Action: Use a pH-sensitive reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). These are less reactive towards the aldehyde but readily reduce the protonated iminium ion intermediate. Alternatively, pre-form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO₄) before adding the reducing agent. |
| Over-Alkylation | The newly formed secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine. Action: Use a slight excess (1.1-1.5 equivalents) of the primary amine to ensure the aldehyde is consumed before significant over-alkylation can occur. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction. |
| Catalyst Choice (for catalytic hydrogenation) | Different metal catalysts have different activities. A highly active catalyst might promote aldehyde reduction. Action: Pd(OH)₂ has been shown to be particularly effective as the hydroxyl groups can facilitate both imine generation and reduction. If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney-Ni) and optimize H₂ pressure to favor imine reduction. |
Reference Experimental Protocol
Protocol A: Selective Knoevenagel Condensation
This protocol describes the synthesis of 2-(3-(4-fluorophenoxy)benzylidene)malononitrile using an iodine/potassium carbonate catalyst system.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Iodine (I₂) (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add this compound and malononitrile.
-
Add ethanol to dissolve the reactants.
-
Add potassium carbonate and a catalytic amount of iodine to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure α,β–unsaturated product.
References
-
Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. DergiPark. [Link]
- Boyoğlu, G., Karabina, A. B., Bellikan, E., & Yıldız, S. Z. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Sakarya University.
-
Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Yadav, G. D., & Mistry, C. K. (2010). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. [Link]
-
Prajapati, D., & Gohain, M. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid. [Link]
-
Fu, H., et al. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
- Wikipedia contributors. (n.d.).
Managing Reaction Temperature for Optimal Yield
<Technical Support Center >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Precise temperature control is a cornerstone of successful chemical synthesis. It is often the most critical parameter influencing reaction rate, selectivity, and ultimately, the yield and purity of the final product.[1][2] In fields like pharmaceuticals and fine chemical manufacturing, even minor temperature deviations can lead to significant consequences, including the formation of unwanted byproducts, degradation of sensitive materials, or even hazardous runaway reactions.[1][2]
This guide serves as a technical support resource designed to provide you with the foundational knowledge and practical troubleshooting strategies to effectively manage reaction temperature. We will explore the underlying principles of kinetics and thermodynamics, address common issues encountered in the lab, and offer step-by-step protocols to help you optimize your reactions for the highest possible yield.
Section 1: Fundamental Principles of Reaction Temperature Control
A deep understanding of why temperature exerts such a profound influence is essential for effective troubleshooting. The two key pillars governing this relationship are reaction kinetics and thermodynamics.
The Role of Kinetics and the Arrhenius Equation
Reaction kinetics is the study of reaction rates. The rate of a chemical reaction is fundamentally tied to temperature, a relationship mathematically described by the Arrhenius equation.[3][4][5]
Arrhenius Equation: k = A * e^(-Ea / RT)
Where:
-
k: Rate constant
-
A: Pre-exponential factor (frequency of correctly oriented collisions)
-
Ea: Activation energy (the minimum energy required for a reaction to occur)[3]
-
R: Universal gas constant
-
T: Absolute temperature (in Kelvin)
In essence, increasing the temperature provides reactant molecules with greater kinetic energy.[6] This leads to more frequent and more energetic collisions, increasing the likelihood that colliding molecules will overcome the activation energy (Ea) barrier to form products.[5][6][7] A common rule of thumb is that for many reactions, the rate roughly doubles for every 10°C increase in temperature.[5][8]
Kinetic vs. Thermodynamic Control: A Critical Distinction
When a reaction can yield multiple products, temperature becomes a deciding factor in selectivity. This is the concept of kinetic versus thermodynamic control.[9][10]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms the fastest (the one with the lowest activation energy, Ea) will be the major product, even if it is less stable. This is the kinetic product.[11][12]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. There is enough energy in the system to overcome the activation barriers for both the forward and reverse reactions. This allows an equilibrium to be established, and the most stable product (the one with the lowest overall Gibbs free energy, ΔG) will predominate. This is the thermodynamic product.[9][11]
Choosing the right temperature is therefore a strategic decision to favor the formation of the desired product over potential isomers or byproducts.[9][11]
Caption: Energy profile for competing kinetic and thermodynamic pathways.
Section 2: Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is very low or the reaction is not proceeding. Should I just increase the temperature?
Answer: While increasing the temperature often increases the reaction rate, it's not always the best first step and can sometimes be detrimental.[13] Before raising the temperature, consider the following:
-
Possibility of Decomposition: The starting material, reagents, or the desired product might be thermally unstable. Increasing the temperature could lead to degradation, lowering the yield.[14]
-
Byproduct Formation: Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, reducing selectivity and complicating purification.[1][15]
-
Thermodynamic vs. Kinetic Control: If your desired product is the kinetic product, raising the temperature could shift the equilibrium to favor the more stable, but undesired, thermodynamic product.[9]
Troubleshooting Protocol:
-
Verify Reagent & Catalyst Quality: Ensure that your starting materials and any catalysts have not expired or degraded.[16]
-
Check for Uniform Heating: Poor mixing can create localized hot or cold spots within the reactor, leading to inconsistent reaction conditions.[16][17][18] Ensure your stirring is adequate for the vessel size and viscosity of the mixture.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, GC) to confirm if the reaction is stalled or if the product is forming and then decomposing.[19]
-
Perform a Temperature Screen: If the above factors are ruled out, systematically screen a range of temperatures. Start from the literature-reported temperature and test in small increments (e.g., 5-10°C intervals) above and below that point.
Q2: I'm observing significant byproduct formation. How can I use temperature to improve the selectivity of my reaction?
Answer: The formation of byproducts is a classic selectivity problem that can often be managed with precise temperature control. The goal is to find a "sweet spot" where the rate of the desired reaction is maximized relative to the rates of competing side reactions.[20]
Troubleshooting Protocol:
-
Analyze the Byproducts: Identify the structure of the major byproducts. This can provide clues about the reaction mechanism (e.g., are they isomers, decomposition products, or products of a competing pathway?).
-
Consult the Reaction Profile:
-
If the byproduct is the thermodynamic product (more stable), running the reaction at a lower temperature for a longer time may favor the formation of the desired kinetic product.[11]
-
If the byproduct is the kinetic product (forms faster), running the reaction at a higher temperature may allow the system to equilibrate and favor the more stable, desired thermodynamic product.[11]
-
If byproducts result from decomposition, lowering the temperature is necessary.[21]
-
-
Implement Controlled Reagent Addition: For highly exothermic reactions, adding a reagent too quickly can cause temperature spikes that lead to side reactions. Slow, controlled addition at a maintained temperature is crucial.[22]
Data Summary: Temperature Effects on Product Distribution
| Scenario | Recommended Action | Rationale |
| Desired product is Kinetic | Decrease Temperature | Favors the fastest-forming product under irreversible conditions.[11][12] |
| Desired product is Thermodynamic | Increase Temperature | Allows the reaction to become reversible and settle at the most stable product.[11] |
| Byproducts from Decomposition | Decrease Temperature | Reduces the energy available for degradation pathways.[14] |
Q3: My reaction is highly exothermic and the temperature is difficult to control. What are the risks and how can I manage them?
Answer: Poorly controlled exothermic reactions pose significant safety risks, including the potential for a "thermal runaway," where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[2][22] This can damage equipment and create hazardous conditions.[2] Effective heat management is critical.[17]
Management Strategies:
-
Efficient Heat Removal: Ensure your reactor setup is capable of removing heat effectively. This can be achieved with:
-
Cooling Baths: Ice/water, dry ice/acetone, or cryocoolers.
-
Jacketed Reactors: Circulating a cooling fluid through an outer jacket provides a large surface area for heat exchange.[1][2][23]
-
Internal Cooling Coils: For larger vessels, internal coils provide additional heat transfer surface area.[23][24]
-
-
Controlled Addition Rate: Add one of the reactive reagents slowly and continuously (dropwise or via syringe pump) to the reaction mixture. The rate of addition should be managed so that the heat generated can be dissipated by the cooling system, maintaining a stable internal temperature.[22]
-
Dilution: Running the reaction in a larger volume of solvent increases the thermal mass of the system, helping to absorb the heat generated and buffer against rapid temperature changes.
Caption: Troubleshooting workflow for exothermic reactions.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the difference between the setpoint on my heating mantle and the actual internal temperature of my reaction? A: This is a critical distinction. The setpoint is the temperature of the heating element, not the reaction mixture. There is always a lag and a temperature gradient between the heat source, the flask wall, and the center of the reaction. Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor and control the true reaction temperature.[17]
Q: How does reaction scale-up affect temperature control? A: Scaling up a reaction is a major challenge because the volume of the reaction increases cubically (by r³), while the surface area available for heat transfer only increases squarely (by r²).[22] This means that dissipating heat becomes much less efficient at larger scales.[22][25] A reaction that was easily controlled in a 100 mL flask can become a dangerous exotherm in a 20 L reactor.[25] Therefore, kinetic studies and careful evaluation of heat management are essential before scaling up.[17][26]
Q: What are some best practices for ensuring accurate temperature monitoring? A:
-
Use Calibrated Probes: Regularly calibrate your thermometers and thermocouples against a known standard.[24]
-
Proper Probe Placement: The probe tip should be fully submerged in the reaction mixture, away from the vessel walls, to get an accurate reading of the bulk temperature.
-
Ensure Good Agitation: Vigorous stirring ensures a homogeneous temperature throughout the mixture and prevents the formation of hot spots.[17][18]
-
Implement Gradual Changes: Avoid thermal shock to glassware and the reaction itself by implementing slow, controlled ramps to the target temperature.[24]
References
-
Title: Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes Source: University of Illinois Springfield URL: [Link]
-
Title: Reactor Temperature Control Source: CelsisCONTECH URL: [Link]
-
Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]
-
Title: Ch 10: Kinetic and Thermodynamic Control Source: University of Calgary URL: [Link]
-
Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Arrhenius equation and its significance Source: Solubility of Things URL: [Link]
-
Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]
-
Title: Impact of Temperature on Reaction Rate in Catalytic Reactions Source: ResearchGate URL: [Link]
-
Title: What Is The Arrhenius Equation And How Does It Work? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Arrhenius equation | Research Starters Source: EBSCO URL: [Link]
-
Title: Top 10 Reactor Temperature Control Solutions for Efficient Chemical Processes Source: LNEYA URL: [Link]
-
Title: Temperature and its effect on reaction rates Source: Solubility of Things URL: [Link]
-
Title: Optimizing Arrhenius Acid Concentrations for Reaction Efficiency Source: Patsnap URL: [Link]
-
Title: What could be reason for getting a very low yield in organic chemistry? Source: Quora URL: [Link]
-
Title: How Is Temperature Controlled in A High Pressure Hydrogenation Reactor? Source: SJR URL: [Link]
-
Title: Temperature Control and Efficiency in Chemical Processing Source: Fluorotherm URL: [Link]
-
Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Arrhenius equation Source: Wikipedia URL: [Link]
-
Title: How Can You Explain Low Percent Yield In Chemistry? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Working with Exothermic Reactions during Lab and Scale up Source: Amar Equipment URL: [Link]
-
Title: How Does Temperature Affect The Rate Of A Reaction? Source: A&D Weighing URL: [Link]
-
Title: 6 key challenges when scaling up sustainable chemical processes Source: UK-CPI.com URL: [Link]
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL: [Link]
-
Title: What is the effect of temperature on the rate of reaction in chemical kinetics? Source: Quora URL: [Link]
-
Title: Operational Challenges in Chemical Reactors Source: Jinzong Machinery URL: [Link]
-
Title: Effect of Temperature On Reaction Rate Source: Save My Exams URL: [Link]
-
Title: How-to-Achieve-Optimal-Temperature-Control-of-Reactors Source: Lab Unlimited URL: [Link]
-
Title: What are issues/things to consider when scaling up reactions from the lab to a factory? Source: Reddit URL: [Link]
-
Title: My results show a very low yield. What trouble-shooting suggestions do you have? Source: PCR Biosystems URL: [Link]
-
Title: Chapter 15.6: Controlling the Products of Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Formation of disinfection by-products: effect of temperature and kinetic modeling Source: PubMed URL: [Link]
-
Title: How Do You Optimize Chemical Reaction Yields? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Which reactions need temperature control in the process of chemical and pharmaceutical production? Source: LNEYA Industrial Chillers Manufacturer URL: [Link]
-
Title: Formation of disinfection by-products: Effect of temperature and kinetic modeling Source: ResearchGate URL: [Link]
-
Title: METHODS TO REDUCE OR AVOID THERMAL IMPACTS TO SURFACE WATER Source: Washington State Department of Ecology URL: [Link]
-
Title: Temperature Excursion Prevention: Ensuring Product Integrity Source: Packaging World Insights URL: [Link]
-
Title: Temperature excursion management: A novel approach of quality system in pharmaceutical industry Source: PMC - NIH URL: [Link]
Sources
- 1. celsicontech.com [celsicontech.com]
- 2. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Arrhenius equation | Research Starters | EBSCO Research [ebsco.com]
- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. savemyexams.com [savemyexams.com]
- 8. quora.com [quora.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One moment, please... [chemicals.co.uk]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Formation of disinfection by-products: effect of temperature and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. amarequip.com [amarequip.com]
- 18. jinzongmachinery.com [jinzongmachinery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lneya.com [lneya.com]
- 21. Temperature excursion management: A novel approach of quality system in pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Top 10 Reactor Temperature Control Solutions for Efficient Chemical Processes-LNEYA [lneya-online.com]
- 24. achievechem.com [achievechem.com]
- 25. reddit.com [reddit.com]
- 26. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: Synthesis of Fluorinated Aromatic Aldehydes
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of fluorinated aromatic aldehydes. These molecules are indispensable building blocks in modern drug discovery, agrochemicals, and materials science, largely due to the unique electronic properties imparted by fluorine, such as enhanced metabolic stability and lipophilicity.[1][2] However, the very properties that make these compounds valuable also introduce significant synthetic challenges. The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, complicating classical formylation reactions, while the aldehyde group itself presents issues of stability and purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Section 1: Pitfalls in the Formylation of Fluorinated Arenes
The introduction of a formyl group onto a fluorinated aromatic ring is often the most significant hurdle. The electron-deficient nature of these substrates frequently leads to the failure of classical electrophilic aromatic substitution methods.
Q1: My Vilsmeier-Haack formylation of a fluorinated benzene derivative is failing or giving very low yields. What is the cause?
A: This is a very common and expected issue. The Vilsmeier-Haack reaction relies on the electrophilic attack of the Vilsmeier reagent, a chloroiminium ion, on an electron-rich aromatic ring.[3][4][5][6] Fluorine atoms, and especially groups like trifluoromethyl (-CF3), are strongly electron-withdrawing. This deactivates the aromatic ring, making it a poor nucleophile and thus highly resistant to attack by the relatively weak Vilsmeier electrophile.[7] In our experience, attempted Vilsmeier-Haack reactions on substrates like 4-(trifluoromethoxy)anisole often fail to proceed entirely.[7]
Mechanism of Deactivation:
The Vilsmeier reagent is a "soft" electrophile. For the reaction to succeed, the aromatic ring must possess sufficient electron density to initiate the electrophilic substitution. The presence of one or more fluorine atoms significantly lowers the energy of the HOMO (Highest Occupied Molecular Orbital) of the arene, creating a large energy gap with the LUMO (Lowest Unoccupied Molecular Orbital) of the Vilsmeier reagent and thus a high activation barrier for the reaction.
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Q2: What are effective alternative formylation methods for electron-deficient fluorinated aromatics?
A: When the Vilsmeier-Haack reaction fails, more potent electrophilic formylation systems are required. The Rieche formylation is a highly effective alternative.[8][9] This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[8] The Lewis acid generates a much more electrophilic dichloromethyl cation intermediate, which is capable of reacting with moderately deactivated rings.
Another powerful strategy is ortho-lithiation (Directed ortho-Metalation, DoM) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[8] This approach is regioselective, dictated by a directing group on the aromatic ring (e.g., -OMe, -CONR₂), and is often successful when other methods fail.
Comparison of Formylation Methods for Fluorinated Arenes:
| Method | Reagents | Substrate Scope | Common Pitfalls |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes only[6] | Fails on electron-deficient/fluorinated rings.[7] |
| Rieche Formylation | Cl₂CHOCH₃, TiCl₄/AlCl₃ | Electron-neutral to moderately deactivated arenes.[8][9] | Harsh Lewis acids can be incompatible with sensitive functional groups. Dichloromethyl methyl ether is a potent carcinogen. |
| Ortho-lithiation/DMF | n-BuLi/LDA, then DMF | Requires a directing group. Tolerates many functional groups. | Requires cryogenic temperatures (-78 °C). Sensitive to moisture and air. |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Generally limited to alkylbenzenes. | High pressure of CO required. Not suitable for many substituted arenes.[10] |
| Duff Reaction | Hexamethylenetetramine, acid | Primarily for phenols and other highly activated systems. | Often results in low yields and complex product mixtures.[10] |
Q3: I am trying to formylate a fluorinated phenol, but I'm getting an O-formylated product (aryl formate) instead of the desired C-formylated salicylaldehyde derivative. How can I fix this?
A: This is a classic example of kinetic versus thermodynamic control and the high reactivity of the phenol oxygen. The reaction of fluorinated phenols with reagents like dichloromethyl alkyl ethers often leads to the rapid formation of the corresponding aryl formate ester.[7][11] This O-formylation is typically the kinetically favored pathway.
Solutions:
-
Use a Reimer-Tiemann or Duff Reaction: These reactions are specifically designed for the ortho-formylation of phenols. While they may have their own limitations in terms of yield and regioselectivity, they are generally more reliable for producing hydroxy-substituted aldehydes.
-
Protect the Phenol: The most robust solution is to protect the hydroxyl group before formylation. A common strategy is to convert the phenol to a methyl ether (-OCH₃). The methoxy group is an excellent ortho, para-director and is stable to many formylation conditions, including Rieche formylation.[7] The methyl ether can then be cleaved post-formylation using reagents like BBr₃ to reveal the desired salicylaldehyde.
Section 2: Product Stability and Purification
The purification of fluorinated aromatic aldehydes is frequently complicated by their tendency to oxidize or polymerize, requiring specific handling and storage protocols.
Q1: After purification, my fluorinated aromatic aldehyde, which was a clear oil, slowly turned into a white, insoluble solid in the storage vial. What is this solid, and is my product lost?
A: You are observing polymerization.[12] Many aromatic aldehydes, particularly those with electron-withdrawing groups, are susceptible to forming non-volatile polymers, which appear as a white solid. This process can be initiated by trace acidic or basic impurities, light, or heat.
Fortunately, for many aldehydes, this polymerization is reversible. The product can often be recovered by a process known as "cracking." This involves carefully heating the polymer under vacuum. The volatile aldehyde monomer will distill over, leaving the non-volatile polymer behind.[12] It is critical to collect the distilled monomer in a cooled receiver to prevent immediate re-polymerization.
Q2: What is the best general-purpose method for purifying a crude fluorinated aromatic aldehyde?
A: The optimal method depends on the nature of the impurities. However, a common and effective workflow involves a pre-purification wash followed by vacuum distillation.
Caption: Figure 2: Purification Troubleshooting Workflow.
Troubleshooting Distillation:
| Problem | Potential Cause(s) | Solution(s) |
| Product darkens or decomposes | Distillation temperature is too high; Prolonged heating; Acidic/basic impurities. | Use a lower vacuum to reduce the boiling point; Wash the crude product thoroughly before distillation; Minimize distillation time.[12] |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Use fresh boiling chips or a magnetic stir bar; Ensure even heating with a mantle.[12] |
| Product polymerizes in flask | Overheating; No inhibitor. | Add a non-volatile inhibitor like Butylated hydroxytoluene (BHT) (100-200 ppm) to the distillation flask.[12] |
Q3: My aldehyde is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. Why is this happening?
A: Aldehydes are prone to oxidation on the surface of silica gel, converting to the corresponding carboxylic acid. The carboxylic acid is much more polar and will streak on the TLC plate, leading to poor separation during column chromatography.
Solutions:
-
Deactivate the Silica: Before preparing your column, you can wash the silica gel with a solvent mixture containing a small amount of a non-volatile base, like triethylamine (~1%), and then re-equilibrate with your mobile phase. This neutralizes the acidic sites on the silica.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying aldehydes that are sensitive to acidic silica.[13]
-
Work Quickly: Do not let the crude material sit on the column for an extended period. Load the sample and elute it as quickly as is practical for good separation.
Experimental Protocols
Protocol 1: Rieche Formylation of 3-Fluoroanisole
This protocol describes the formylation of an electron-rich but moderately deactivated fluorinated arene.
Safety: Dichloromethyl methyl ether is a suspected carcinogen and highly volatile. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). Titanium tetrachloride is highly corrosive and reacts violently with water.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (DCM) (100 mL) and 3-fluoroanisole (10 mmol, 1.0 eq). Cool the solution to 0 °C in an ice bath.
-
Catalyst: Slowly add titanium tetrachloride (1.1 M in DCM, 11 mmol, 1.1 eq) via the dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C. The solution will likely turn deep red or purple.
-
Formylating Agent: In the dropping funnel, prepare a solution of dichloromethyl methyl ether (11 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding water (50 mL) dropwise. An exothermic reaction will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the desired fluorinated aromatic aldehyde.
Protocol 2: Depolymerization ("Cracking") of a Polymerized Fluorinated Aldehyde
-
Setup: Place the white polymer solid into a small round-bottom flask equipped with a short-path distillation head and a receiving flask.
-
Inhibitor: Add a catalytic amount of BHT (a few crystals) to the distillation flask.
-
Vacuum: Apply a vacuum to the system (typically 1-10 mmHg).
-
Heating: Gently heat the distillation flask with a heating mantle while stirring.
-
Distillation: The polymer will begin to "crack," and the volatile aldehyde monomer will distill over. It is crucial to cool the receiving flask in an ice bath to prevent re-polymerization of the pure product.[12]
-
Storage: Once the distillation is complete, add a small amount of BHT to the purified aldehyde and store it in a freezer, protected from light.
References
- Fluorinated Aldehydes: Essential Building Blocks in Modern Synthesis. (2026). Vertex AI Search.
-
Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Taylor & Francis Online. [Link]
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. J-Stage. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical and Pharmaceutical Bulletin. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. National Institutes of Health. [Link]
-
Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene. Royal Society of Chemistry. [Link]
-
Enzymatic synthesis of fluorinated compounds. National Institutes of Health. [Link]
-
Rieche formylation. Wikipedia. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Formylation. Wikipedia. [Link]
-
α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
-
View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
(PDF) Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. ResearchGate. [Link]
-
Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]
-
Formylation of arene by formyl fluoride: Aromatic Electrophilic substitution to get aryl aldehyde. YouTube. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
Purifying aldehydes? Reddit. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health. [Link]
-
Influence of fluorine on aromatic interactions. Royal Society of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Work-up and Purification of 3-(4-Fluorophenoxy)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-fluorophenoxy)benzaldehyde, a key intermediate in various synthetic pathways. The focus is on providing practical, field-proven troubleshooting advice for the critical work-up and purification stages, which are often pivotal for achieving high yield and purity. The synthesis of diaryl ethers like this compound, commonly achieved through methods such as the Ullmann condensation, presents unique challenges related to catalyst removal, product isolation, and purification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, heterogeneous slurry after the reaction. Is this normal? A: Yes, this is typical for copper-catalyzed reactions like the Ullmann condensation.[2] The slurry usually consists of your desired product, unreacted starting materials, the copper catalyst (often as insoluble oxides or salts), and the base (e.g., potassium carbonate). The work-up is designed to systematically remove these components.
Q2: How do I effectively remove the copper catalyst residues that seem to persist through standard aqueous washes? A: Standard water washes are often insufficient. The most effective method is to wash the organic layer with a solution that can complex with copper, such as aqueous ammonium hydroxide or saturated ammonium chloride.[4] This converts insoluble copper species into soluble complexes that partition into the aqueous phase. Be aware that if your molecule has a base-sensitive functional group, a mildly acidic wash or filtration through a chelating resin might be alternative strategies.
Q3: The literature describes this compound as an oil or a low-melting solid, but my crude product is a dark, viscous gum. What's wrong? A: This is a common issue. A gummy or oily consistency in the crude product is often due to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or side products that act as impurities and depress the melting point. A thorough high-vacuum drying step followed by targeted purification, such as column chromatography or recrystallization, is necessary.
Q4: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this? A: Emulsions are common in Ullmann reaction work-ups due to fine particulate matter and the presence of basic residues. To break the emulsion, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, promoting separation. If that fails, filtering the entire biphasic mixture through a pad of Celite® can effectively break the emulsion by removing the particulate matter that stabilizes it.
Q5: My final yield is significantly lower than expected. Where could I be losing my product during the work-up? A: Product loss can occur at several stages:
-
Incomplete Extraction: The product may have some solubility in the aqueous phase, especially if excessive base is used. Ensure you perform multiple extractions with your organic solvent.
-
Adsorption: The product can adsorb onto the solid catalyst residues. Thoroughly washing the filtered solids with the extraction solvent is crucial.
-
Purification: During column chromatography, product can be lost if the polarity of the eluent is not optimized. In recrystallization, using too much solvent or cooling too quickly can lead to poor recovery.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides a systematic approach to overcoming common challenges encountered during the work-up and purification of this compound.
Problem 1: Inefficient Quenching and Initial Extraction
Scenario: After quenching the reaction with water, the product fails to cleanly partition into the organic layer, or a significant amount of solid material remains at the interface.
Causality: The synthesis of diaryl ethers often employs high-boiling polar aprotic solvents like DMF or DMSO and inorganic bases like K₂CO₃ or Cs₂CO₃.[5][6] Upon adding water and an extraction solvent (e.g., ethyl acetate, toluene), the high polarity of the aqueous phase and the presence of fine inorganic salts can hinder efficient phase separation and product extraction.
Step-by-Step Protocol: Optimized Quench and Extraction
-
Cooling: Allow the reaction mixture to cool to room temperature before quenching. This is a critical safety step and prevents uncontrolled exotherms.
-
Dilution: Dilute the reaction mixture with a primary extraction solvent like ethyl acetate or toluene before adding water. This helps to dissolve the product fully.
-
Quenching: Slowly add water or dilute HCl to quench the reaction and dissolve the inorganic salts. If a strong base like sodium hydride was used, the quench must be done cautiously at 0 °C.
-
Phase Separation: Transfer the mixture to a separatory funnel. If phase separation is poor, add brine to increase the polarity of the aqueous phase.
-
Repeated Extraction: Extract the aqueous layer at least three times with the organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine the organic extracts. Proceed with the necessary washes as described in the following sections.
Caption: Decision workflow for copper removal.
Problem 3: Final Product Purification Challenges
Scenario: The crude product, even after catalyst removal, is not pure enough for the next step. Common impurities include the starting phenol, the starting aryl halide, and homocoupled byproducts. [7] Causality: The relative polarities of the product, starting materials, and byproducts can be very similar, making separation challenging. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
This is the preferred method if the product is a solid and a suitable solvent system can be found. Recrystallization is a highly effective technique for removing small amounts of impurities. [8][9] Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (see table below). An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Common choices include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/heptane. [10]2. Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal. [11]4. Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Common Solvents for Recrystallization
| Solvent/System | Properties |
| Isopropanol/Water | Good for moderately polar compounds. Water is added until turbidity appears. |
| Ethyl Acetate/Hexanes | A versatile system. Dissolve in hot ethyl acetate, add hexanes until cloudy. |
| Toluene/Heptane | Effective for aromatic compounds. |
| Ethanol | A common choice for many organic solids. |
This method is necessary when recrystallization is ineffective or when the product is an oil. It separates compounds based on their differential adsorption to a stationary phase. [12] Step-by-Step Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the standard stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide.
- ChemicalBook. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde synthesis.
- Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
-
Taillefer, M., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Challenges for 3-(4-Fluorophenoxy)benzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(4-Fluorophenoxy)benzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important diaryl ether synthesis. We will delve into common challenges, offering troubleshooting guidance and in-depth scientific explanations to ensure the successful and efficient production of this key intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves the formation of a diaryl ether bond, a transformation that can present significant challenges, especially during scale-up. The two primary synthetic strategies for this molecule are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). This guide will address the potential pitfalls and optimization strategies for both routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Problem: The reaction shows poor conversion to the desired this compound.
Potential Causes & Solutions:
-
Inactive Catalyst (Ullmann Condensation): The copper catalyst is central to the Ullmann reaction, and its activity is paramount. The active species is generally considered to be Cu(I).[1]
-
Inappropriate Ligand (Ullmann Condensation): Modern Ullmann reactions often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3]
-
Solution: Screen a variety of ligands. For diaryl ether synthesis, common choices include phenanthrolines, amino acids (e.g., L-proline), and N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA).[3] The choice of ligand can be substrate-dependent.
-
-
Poor Leaving Group or Unactivated Aryl Halide (SNAr): The SNAr reaction rate is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.[4] For this synthesis, the reaction is typically between 3-hydroxybenzaldehyde and an activated 4-fluoro-halobenzene.
-
Suboptimal Base: The base plays a critical role in deprotonating the phenol and facilitating catalyst turnover in the Ullmann reaction.[1]
-
Incorrect Reaction Temperature: Traditional Ullmann reactions required high temperatures (>200 °C), but modern ligand-accelerated methods operate under milder conditions.[3][8]
-
Solution: For ligand-assisted Ullmann reactions, start with a temperature range of 80-140 °C.[2] If the reaction is sluggish, incrementally increase the temperature. For SNAr reactions, the temperature will depend on the degree of activation of the aryl halide.
-
Formation of Side Products
Problem: Significant formation of impurities is observed, complicating purification.
Potential Causes & Solutions:
-
Homocoupling of Aryl Halide (Ullmann Condensation): A common side reaction in Ullmann couplings is the formation of biaryl products from the self-coupling of the aryl halide.[9]
-
Solution: This is often a sign of an inappropriate ligand or reaction conditions. Optimizing the ligand, solvent, and temperature can minimize this side reaction. Using a slight excess of the phenol component can also favor the desired cross-coupling.
-
-
Hydrodehalogenation: The reduction of the aryl halide starting material can occur, particularly if there are sources of protic impurities.[1]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. The use of molecular sieves can help to scavenge trace amounts of water.[2]
-
-
Ether Cleavage: At very high temperatures, the newly formed diaryl ether product can undergo cleavage.
-
Solution: Monitor the reaction progress and avoid unnecessarily long reaction times or excessive temperatures. Modern catalytic systems that allow for lower reaction temperatures can mitigate this issue.[3]
-
Purification Challenges
Problem: Difficulty in isolating the pure this compound from the reaction mixture.
Potential Causes & Solutions:
-
Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar polarities, making chromatographic separation difficult.
-
Solution:
-
Reaction Completion: Drive the reaction to completion to minimize the amount of unreacted starting material.
-
Extraction Optimization: A carefully planned aqueous workup can help remove some impurities. For instance, a basic wash can remove unreacted 3-hydroxybenzaldehyde.
-
Crystallization: If the product is a solid, recrystallization is often a more effective purification method on a large scale than column chromatography. Experiment with different solvent systems to find one that provides good separation.
-
-
-
Removal of Copper Catalyst: Residual copper salts from an Ullmann reaction can be challenging to remove completely.
-
Solution: An aqueous wash with an ammonia solution or a solution of a chelating agent like EDTA can help to sequester and remove copper salts. Filtration through a pad of celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Ullmann Condensation or SNAr, is better for the scale-up of this compound?
A1: The choice of route depends on several factors, including the availability and cost of starting materials, and the desired purity of the final product.
-
Ullmann Condensation: This is a versatile and robust method for forming diaryl ethers.[10] Recent advancements with new ligands have made the reaction conditions milder and more scalable.[3] However, the cost of the copper catalyst and ligand, as well as the need to remove residual copper, can be drawbacks on an industrial scale.
-
Nucleophilic Aromatic Substitution (SNAr): This can be a very efficient and cost-effective method if a suitably activated aryl halide is used.[11] For instance, reacting 3-hydroxybenzaldehyde with 1-fluoro-4-nitrobenzene is a common approach.[12] The nitro group can then be reduced and diazotized to install other functionalities if needed. The SNAr route often avoids the use of expensive metal catalysts.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
High Temperatures: Traditional Ullmann reactions can require very high temperatures, which can pose a safety risk on a large scale.[8] The use of high-boiling point solvents like DMF or NMP also requires careful handling. Modern, milder Ullmann conditions can mitigate this risk.[3]
-
Exothermic Reactions: The reaction can be exothermic, especially during the initial stages. On a larger scale, proper temperature control and monitoring are crucial to prevent a runaway reaction.
-
Reagent Handling: Some of the reagents used, such as strong bases and certain solvents, require careful handling in a well-ventilated area with appropriate personal protective equipment.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for monitoring reaction progress.[1] For larger scale reactions, High-Performance Liquid Chromatography (HPLC) is often preferred for more quantitative analysis. Regular sampling of the reaction mixture will allow you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a crucial role in both the Ullmann and SNAr reactions.
-
Ullmann Condensation: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reagents and facilitate the reaction.[8] In some cases, non-polar solvents like toluene or xylene have been found to be effective, particularly for O-arylation.[1]
-
SNAr: Polar aprotic solvents are also preferred for SNAr reactions as they can solvate the cation of the base, leaving the anion more nucleophilic.
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask.
-
Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Extraction: Separate the organic layer and wash it with a dilute aqueous ammonia solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: SNAr for this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), and K₂CO₃ (1.5 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask.
-
Reaction: Heat the mixture to 100-120 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-(4-nitrophenoxy)benzaldehyde can then be carried forward to subsequent steps if the nitro group is not the desired functionality.
Data Presentation
| Parameter | Ullmann Condensation | SNAr |
| Typical Yield | 60-85% | 70-95% |
| Catalyst | Copper(I) salt | None (or phase transfer catalyst) |
| Ligand | Often required | Not typically required |
| Temperature | 80-160 °C | 80-140 °C |
| Key Challenge | Catalyst removal, cost | Requires activated aryl halide |
Visualizations
Ullmann Condensation Catalytic Cycle
Caption: Simplified Ullmann Condensation Cycle
SNAr Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. vapourtec.com [vapourtec.com]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. thalesnano.com [thalesnano.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of 3-(4-Fluorophenoxy)benzaldehyde
Welcome to the technical support center for the analysis of 3-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine theoretical principles with practical, field-proven insights to address common challenges encountered during experimental analysis.
Introduction to Impurity Analysis in this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical for the quality and efficacy of the final product. The most common synthetic route to this and similar diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] This synthesis, while effective, can lead to several process-related impurities, including unreacted starting materials and byproducts from side reactions.
This guide provides a structured question-and-answer format to help you navigate the complexities of identifying these impurities in your NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities I should expect to see in my sample of this compound?
A1: Understanding the synthesis route is key to predicting potential impurities. The Ullmann condensation for this compound typically involves the coupling of a 3-substituted benzaldehyde (e.g., 3-bromobenzaldehyde or 3-hydroxybenzaldehyde) with 4-fluorophenol in the presence of a copper catalyst and a base.
Therefore, the most common impurities are:
-
Unreacted Starting Materials:
-
Homocoupling Byproducts:
-
Symmetrical biaryl ethers formed by the self-coupling of the starting materials.
-
-
Reductive Dehalogenation Products:
-
If a halo-benzaldehyde is used as a starting material, the halogen may be replaced by hydrogen, leading to benzaldehyde.
-
-
Oxidation Products:
-
The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 3-(4-fluorophenoxy)benzoic acid.
-
The presence and quantity of these impurities will depend on the specific reaction conditions, purification methods, and storage of the sample.
Q2: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify if they belong to unreacted starting materials?
A2: The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is often crowded, making peak assignment challenging. To deconstruct this region, compare the observed peaks with the known chemical shifts and coupling patterns of the likely starting materials.
Here is a workflow to guide your analysis:
Caption: Workflow for identifying impurities in the aromatic region.
Step-by-Step Protocol for Identification:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure good shimming to obtain sharp peaks, which will aid in resolving complex multiplets.
-
Identify the Aldehyde Proton: The aldehyde proton of this compound and its benzaldehyde-based impurities will appear as a singlet far downfield, typically between 9.8 and 10.1 ppm.[15][16]
-
Look for Phenolic Protons: A broad singlet, which may vary in chemical shift depending on concentration and solvent, could indicate the presence of 4-fluorophenol or 3-hydroxybenzaldehyde.
-
Perform a D₂O Shake: To confirm the presence of a hydroxyl proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the -OH proton will exchange with deuterium and disappear or significantly diminish in intensity.
-
Compare Aromatic Signals: Carefully compare the chemical shifts and coupling patterns of the unknown peaks with the reference data in the table below.
Table 1: ¹H NMR Chemical Shifts (ppm) of Potential Starting Material Impurities in CDCl₃
| Compound | Aldehyde H (s) | Aromatic H's (m) | Phenolic OH (s, broad) |
| This compound (Predicted) | ~9.95 | ~7.0-7.8 | - |
| 3-Hydroxybenzaldehyde | ~9.93 | ~7.1-7.6 | ~5.5-6.5 (variable) |
| 3-Bromobenzaldehyde | ~9.97 | ~7.4-8.1 | - |
| 4-Fluorophenol | - | ~6.8-7.0 | ~5.0-6.0 (variable) |
| Benzaldehyde | ~10.0 | ~7.5-7.9 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[3][8][13][15]
Q3: My ¹³C NMR spectrum shows more signals than expected. How can I use it to identify impurities?
A3: ¹³C NMR spectroscopy is a powerful tool for identifying impurities, as each unique carbon atom in the product and impurities will give a distinct signal. The chemical shift of a carbon atom is highly sensitive to its electronic environment.
Key Diagnostic Regions in the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears in the range of 190-195 ppm.[17] This is often a clean region of the spectrum, and the presence of multiple peaks here strongly suggests the presence of multiple aldehyde-containing species.
-
Aromatic Carbons: The aromatic region (110-165 ppm) will contain signals for both the main product and any aromatic impurities. Pay close attention to the carbons directly attached to oxygen or fluorine, as they will have characteristic chemical shifts and, in the case of fluorine, will show C-F coupling.
Table 2: Key ¹³C NMR Chemical Shifts (ppm) for Identification in CDCl₃
| Compound | Carbonyl C | C-O | C-F | Other Aromatic C's |
| This compound (Predicted) | ~192 | ~158, ~155 | ~160 (d, ¹JCF ≈ 245 Hz) | ~116-138 |
| 3-Hydroxybenzaldehyde | ~192 | ~156 | - | ~115-138 |
| 3-Bromobenzaldehyde | ~191 | - | - | ~123-145 |
| 4-Fluorophenol | - | ~154 | ~157 (d, ¹JCF ≈ 237 Hz) | ~116-117 |
| 3-Chlorobenzaldehyde | ~191 | - | - | ~128-138 |
Note: Predicted shifts for the main product are based on analogous compounds and substituent effects. 'd' denotes a doublet due to C-F coupling. Data compiled from various sources.[9][15][16]
Workflow for ¹³C NMR Analysis:
Caption: Workflow for impurity identification using ¹³C NMR.
Q4: I suspect I have a byproduct from a side reaction of the Ullmann condensation. What should I look for?
A4: Besides unreacted starting materials, the Ullmann condensation can produce byproducts through homocoupling or other side reactions.[18]
-
Homocoupling of 4-fluorophenol: This would lead to the formation of bis(4-fluorophenyl) ether. In the ¹H NMR, you would expect to see a simple AA'BB' system in the aromatic region.
-
Reductive dehalogenation: If using an aryl halide like 3-bromobenzaldehyde, a common side reaction is the replacement of the halogen with a hydrogen atom, which would form benzaldehyde. Its characteristic ¹H NMR signals are a sharp singlet for the aldehyde proton around 10.0 ppm and aromatic signals between 7.5 and 7.9 ppm.[6]
Q5: Are there any general NMR troubleshooting tips that can help me get a cleaner spectrum for impurity analysis?
A5: Absolutely. The quality of your NMR spectrum is paramount for accurate impurity identification.
-
Solvent Selection: If peaks are overlapping, try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆). The change in solvent can alter the chemical shifts and resolve overlapping signals.
-
Sample Concentration: Very high concentrations can lead to peak broadening and shifts in chemical values due to intermolecular interactions. Prepare your sample at a moderate concentration (5-10 mg in 0.6-0.7 mL of solvent).
-
Shimming: Take the time to properly shim the spectrometer to ensure a homogeneous magnetic field. This will result in sharper peaks and better resolution.
-
Water Suppression: If you have a significant water peak in your spectrum that is obscuring signals, consider using a solvent suppression pulse sequence.
-
2D NMR Techniques: If the 1D spectra are too complex, consider running 2D NMR experiments like COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These techniques can be invaluable for definitively assigning complex structures.
By systematically applying these troubleshooting strategies and referencing the provided spectral data, you can confidently identify impurities in your this compound samples and ensure the quality of your research and development efforts.
References
-
SpectraBase. 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. 3-Hydroxybenzaldehyde. [Link]
-
Supporting Information for publications in the Royal Society of Chemistry. [Link]
-
SpectraBase. 3-Bromo-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 3-Hydroxybenzaldehyde - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 3-Hydroxybenzaldehyde. [Link]
-
PubChem. 3-Bromobenzaldehyde. [Link]
-
ATB (Automated Topology Builder). 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray. [Link]
-
ATB (Automated Topology Builder). 3-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Electronic Supplementary Information for publications in the Royal Society of Chemistry. [Link]
- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
-
Wikipedia. Ullmann condensation. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
ARKAT USA, Inc. Aryl ether synthesis via low-cost Ullmann coupling systems. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... [Link]
-
ARKAT USA, Inc. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybenzaldehyde | C7H6O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. 4-Fluorophenol(371-41-5) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. arkat-usa.org [arkat-usa.org]
Technical Support Center: Navigating the Stability of 3-(4-Fluorophenoxy)benzaldehyde in Acidic Media
Welcome to the technical support center for 3-(4-Fluorophenoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that navigating its reactivity, particularly under acidic conditions, can be challenging. This document provides in-depth, experience-driven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.
Section 1: Core Stability Concerns & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical behaviors of this compound in the presence of acid. Understanding these principles is the first step toward effective troubleshooting and reaction design.
Q1: What are the primary stability issues I should be aware of when using this compound under acidic conditions?
You will primarily encounter two distinct challenges, each related to one of the molecule's functional groups:
-
Acid-Catalyzed Ether Cleavage: The diaryl ether bond (C-O-C) is susceptible to cleavage under strong acidic conditions, particularly with heat.[1][2] This degradation pathway breaks the molecule into 3-hydroxybenzaldehyde and 4-fluorophenol, leading to significant yield loss and purification difficulties.
-
Aldehyde Group Reactivity: The aldehyde group can undergo several acid-catalyzed transformations. The most common is the formation of an acetal if an alcohol is present as a solvent or reagent.[3][4] While this can be a useful protecting group strategy, it can also be an unintended side reaction that renders the aldehyde unreactive for subsequent steps.[5][6] In strongly acidic or high-temperature conditions, aldehydes can also be prone to self-condensation or polymerization, resulting in complex mixtures and intractable tars.[7]
Q2: Can you explain the mechanism of the acid-catalyzed ether cleavage?
Certainly. The cleavage of aryl ethers in acid is a well-documented process that begins with the protonation of the ether oxygen.[8][9] This protonation creates a better leaving group. The subsequent cleavage can proceed through a mechanism with SN1 or SN2 characteristics, where a nucleophile (often water or the conjugate base of the acid) attacks one of the adjacent carbon atoms.[8][10] This results in the scission of the C-O bond.
The process is significantly accelerated by high temperatures and strong, non-oxidizing acids like HBr or HI, though it can also occur with acids like H2SO4 and HCl.[2][9]
Q3: What happens to the aldehyde group in the presence of an acid and an alcohol solvent like methanol or ethanol?
The aldehyde will react with the alcohol to form a hemiacetal, which then reacts with a second equivalent of the alcohol to form a stable acetal.[4][11] This reaction is reversible and catalyzed by acid.
-
Problem: If your synthesis requires the aldehyde to be free for another reaction (e.g., a Wittig reaction or reductive amination), this in-situ protection will inhibit the desired transformation.
-
Solution: This reactivity can be leveraged. You can intentionally form a cyclic acetal (using a diol like ethylene glycol) to protect the aldehyde while you perform chemistry elsewhere on the molecule.[5] The acetal is stable to bases and nucleophiles and can be easily removed later with a mild aqueous acid workup to regenerate the aldehyde.[3][6][12]
Q4: What specific conditions (pH, temperature, acid type) are most likely to cause degradation?
Degradation is not governed by a single parameter but by the interplay of several factors. The following table summarizes the risk levels associated with different conditions.
| Parameter | Low Risk | Moderate Risk | High Risk | Rationale |
| Acid Type | Acetic Acid, p-TsOH (catalytic) | Trifluoroacetic Acid (TFA), HCl (1-3 M) | Conc. H2SO4, HBr, HI | Stronger acids more effectively protonate the ether oxygen, initiating cleavage.[8][9] |
| Temperature | 0°C to Room Temp | 25°C to 50°C | > 50°C (especially reflux) | Ether cleavage has a significant activation energy; higher temperatures dramatically increase the rate of degradation.[13][14] |
| Solvent | Aprotic (DCM, Dioxane, THF) | Acetonitrile | Protic/Alcoholic (Methanol, Ethanol) | Alcohols can lead to unintended acetal formation. Some solvents can participate in side reactions. |
| Reaction Time | < 2 hours | 2 - 12 hours | > 12 hours | Prolonged exposure to harsh conditions increases the probability of both ether cleavage and side-product formation. |
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during reactions.
Issue 1: My reaction yield is very low, and TLC/LC-MS analysis shows the starting material is gone, but the desired product is weak.
-
Primary Suspected Cause: Acid-catalyzed cleavage of the diaryl ether bond.
-
Diagnostic Steps:
-
Re-analyze your crude reaction mixture using LC-MS or GC-MS.
-
Specifically look for the mass-to-charge ratios (m/z) corresponding to the expected degradation products: 3-hydroxybenzaldehyde (M.W. 122.12) and 4-fluorophenol (M.W. 112.10).
-
-
Corrective Actions:
-
Reduce Temperature: If the reaction was heated, repeat it at a lower temperature or even at 0°C. The stability of the ether linkage is highly temperature-dependent.[13]
-
Change Acid Catalyst: Switch from a strong mineral acid (like HCl or H2SO4) to a milder organic acid (like p-toluenesulfonic acid or acetic acid) or use a Lewis acid if appropriate for your transformation.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent over-exposure to the acidic medium.
-
Issue 2: I've isolated a major side product that has a different mass and NMR spectrum, and my desired reaction on the aldehyde didn't work.
-
Primary Suspected Cause: Unintentional acetal formation with an alcohol solvent.
-
Diagnostic Steps:
-
Examine the 1H NMR spectrum of the side product. Look for new signals in the 3.0-4.0 ppm range (characteristic of -OCH3 or -OCH2- groups from the alcohol solvent) and the disappearance of the aldehyde proton signal (~9.9-10.1 ppm). The benzylic proton of the new acetal will appear around 5.5-6.0 ppm.
-
Check your experimental setup. Were you using methanol, ethanol, or another alcohol as the solvent?
-
-
Corrective Actions:
-
Change Solvent: Rerun the reaction in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), dioxane, or acetonitrile.
-
Deprotection Step: If the main reaction was successful but the aldehyde is now protected as an acetal, you can often recover it. Dissolve the crude product in a solvent like THF/water and add a catalytic amount of dilute HCl or p-TsOH, then stir at room temperature until the acetal is hydrolyzed back to the aldehyde.[12][15]
-
Issue 3: The reaction mixture has turned dark and viscous, and I'm struggling to isolate any clean product.
-
Primary Suspected Cause: Polymerization or self-condensation of the aldehyde.
-
Diagnostic Steps:
-
This is often diagnosed by the physical appearance of the reaction mixture. Purification by chromatography will typically show a baseline of intractable material.
-
-
Corrective Actions:
-
Lower Acid Concentration: Use only a catalytic amount of acid rather than stoichiometric or excess quantities.
-
Control Temperature: Run the reaction at a lower temperature to disfavor polymerization pathways.
-
Slow Addition: If the reaction involves another reagent, consider adding your this compound slowly to the reaction mixture to keep its instantaneous concentration low.
-
Section 3: Recommended Protocols & Methodologies
Protocol 3.1: Proactive Stability Assessment via HPLC Monitoring
Before committing to a large-scale reaction, it is prudent to assess the stability of your starting material under the proposed acidic conditions.
-
Objective: To quantify the rate of degradation of this compound under specific acidic conditions.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a small vial, combine your reaction solvent and the chosen acid at the intended reaction temperature.
-
Initiation (t=0): Add a precise amount of the benzaldehyde stock solution to the vial. Immediately withdraw a small aliquot (~50 µL), quench it in a buffer solution (e.g., pH 7 phosphate buffer), and dilute for HPLC analysis. This is your t=0 time point.
-
Time Points: Continue to withdraw aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), quenching and diluting each one in the same manner.
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase column. Monitor for the disappearance of the starting material peak and the appearance of new peaks corresponding to degradation products.[16][17]
-
-
Data Interpretation: Plot the peak area of this compound versus time. A rapid decrease indicates poor stability, signaling a need to modify the reaction conditions before proceeding with the synthesis.
Protocol 3.2: Strategic Acetal Protection for Multi-Step Synthesis
This protocol demonstrates how to use the aldehyde's reactivity as a strategic advantage.
-
Objective: To protect the aldehyde as a cyclic acetal, perform a subsequent reaction, and then deprotect to yield the final product.
-
Step 1: Protection
-
Dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid, and purify to obtain the acetal-protected compound.[18]
-
-
Step 2: Subsequent Reaction
-
Step 3: Deprotection
-
Dissolve the product from Step 2 in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl.[12]
-
Stir at room temperature, monitoring by TLC for the disappearance of the protected material.
-
Once complete, neutralize with a mild base and perform a standard workup and purification to yield the final product with the free aldehyde restored.
-
Section 4: Visualization of Key Degradation Pathway
The following diagram illustrates the acid-catalyzed cleavage of the diaryl ether bond, the most critical degradation pathway to control.
Caption: Acid-catalyzed cleavage of the diaryl ether linkage.
Section 5: References
-
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
-
SciSpace. (n.d.). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. SciSpace.
-
National Institutes of Health. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. NIH. 19
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
-
Khan Academy. (2024). Acetals as protecting groups | Aldehydes, ketones and carboxylic acids | Chemistry. YouTube.
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
-
ResearchGate. (2025). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate.
-
Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Scribd.
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
-
National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. NIH.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
-
International Journal of Allied Medical Sciences and Clinical Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Google Patents. (n.d.). WO 99/38833.
-
National Institutes of Health. (n.d.). Benzaldehyde. PubChem.
-
Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Google Patents. (n.d.). EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor.
-
PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
-
PubMed. (n.d.). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. youtube.com [youtube.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 3-(4-Fluorophenoxy)benzaldehyde with other benzaldehydes.
A Comparative Guide to the Reactivity of 3-(4-Fluorophenoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on reagent reactivity is fundamental to designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of this compound against a spectrum of other substituted benzaldehydes. By integrating theoretical principles with actionable experimental data and protocols, this document serves as a practical resource for predicting chemical behavior and optimizing reaction outcomes.
The Underlying Principle: Electronic Effects on Carbonyl Electrophilicity
The reactivity of benzaldehyde and its derivatives in the most common transformations—such as nucleophilic addition, condensation, and oxidation—is fundamentally governed by the electronic nature of the carbonyl group. Specifically, the electrophilicity, or partial positive charge (δ+), on the carbonyl carbon dictates its susceptibility to attack by nucleophiles.[1]
Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects:
-
Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN, -Cl) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This intensifies the partial positive charge, making the aldehyde more electrophilic and thus more reactive towards nucleophiles.[2][3]
-
Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃, -NH₂) push electron density into the aromatic ring. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, rendering the aldehyde less electrophilic and less reactive.[2]
Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the benzene ring itself acts as an electron-donating group through resonance, which diminishes the electrophilicity of the carbonyl carbon.[1][4]
Deconstructing the 3-(4-Fluorophenoxy) Substituent
To predict the reactivity of this compound, we must analyze the net electronic effect of its unique substituent.
-
The Meta-Phenoxy Group: The ether linkage is positioned at the meta (3) position relative to the aldehyde. Due to this positioning, the oxygen's lone pairs cannot directly donate electron density to the carbonyl group via resonance. Therefore, the dominant influence of the phenoxy group at the meta position is an electron-withdrawing inductive effect (-I) , stemming from the high electronegativity of the oxygen atom.
-
The Para-Fluoro Substituent: The fluorine atom on the phenoxy ring further modifies the group's electronics. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) . While it also possesses a weak electron-donating resonance effect (+R), the inductive effect is overwhelmingly dominant for halogens.[5] This fluorine atom pulls electron density from the phenoxy ring, making the entire 3-(4-fluorophenoxy) moiety more electron-withdrawing than an unsubstituted phenoxy group.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide quantitative comparisons and validated protocols to test and demonstrate these reactivity principles.
The Wittig Reaction: A Test of Nucleophilic Addition
The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[6][7] The reaction rate is therefore highly sensitive to the electrophilicity of the aldehyde, with electron-withdrawing groups leading to significantly faster conversions.[2]
Table 1: Comparative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Predicted Reactivity Rank |
| p-NO₂ | Wittig Reaction | 14.7[2] | 1 (Highest) |
| m-NO₂ | Wittig Reaction | 10.5[2] | 2 |
| p-Cl | Wittig Reaction | 2.75[2] | 3 |
| 3-(4-Fluorophenoxy) | Wittig Reaction | (Estimated > 1.0) | (Intermediate) |
| H (Unsubstituted) | Wittig Reaction | 1.00[2] | 4 |
| p-CH₃ | Wittig Reaction | 0.45[2] | 5 |
| p-OCH₃ | Wittig Reaction | 0.22* | 6 (Lowest) |
*Value for p-OCH₃ is estimated based on established trends where strong EDGs retard the reaction.
Experimental Protocol: Comparative Wittig Olefination
This protocol is designed to compare the reaction rates of different benzaldehydes under identical conditions.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Substituted Benzaldehydes (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, this compound)
-
1-Propanol
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In separate, identical 25 mL Erlenmeyer flasks equipped with magnetic stir bars, add the substituted benzaldehyde (2.0 mmol), benzyltriphenylphosphonium chloride (2.2 mmol, 1.1 eq), and 6 mL of DMF.
-
Initiation: While stirring vigorously, add 10 drops (~0.2 mL) of 50% NaOH solution to each flask simultaneously (if possible, or with carefully timed intervals).[8] The formation of the orange-colored ylide indicates the reaction has begun.
-
Monitoring: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it onto a single TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots under UV light. The rate of consumption of the starting aldehyde (reactant spot) and the formation of the alkene (product spot) provides a direct visual comparison of the reaction rates.
-
Workup: After 60 minutes, quench the reactions by adding 5 mL of a 1:1 mixture of 1-propanol/water to precipitate the product. Collect the solid by vacuum filtration. Dry and weigh the crude product to compare yields.
Causality Behind Experimental Choices:
-
Base: 50% NaOH is a strong, cost-effective base sufficient to deprotonate the phosphonium salt to form the reactive ylide.[8]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves both the organic reagents and the phosphonium salt.
-
Monitoring: TLC is a rapid and effective technique for qualitative comparison of reaction kinetics in parallel setups, clearly visualizing the conversion of starting material to product.
Caption: Workflow for comparative Wittig reaction analysis.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes to benzoic acids can be achieved with various reagents. When using potassium permanganate (KMnO₄) under phase-transfer catalysis (PTC), the reaction is facilitated by the transfer of the permanganate ion into the organic phase, where it attacks the carbonyl carbon.[9] The reactivity trend often follows that of nucleophilic addition, where EWGs accelerate the reaction.
Table 2: Comparative Yields in the Oxidation of Substituted Benzaldehydes
| Substituent (Position) | Oxidizing Agent | Solvent | Yield (%) |
| 4-Chloro | KMnO₄ / PTC | Toluene | >90[9] |
| 3-Chloro | KMnO₄ / PTC | Toluene | >90[9] |
| 3-(4-Fluorophenoxy) | KMnO₄ / PTC | Toluene | (Predicted >90) |
| H (Unsubstituted) | KMnO₄ / PTC | Toluene | >90[9] |
| 4-Hydroxy | KMnO₄ / PTC | Toluene | >90[9] |
Note: While yields are generally high for this robust reaction, the reaction rate is expected to be faster for aldehydes with EWGs.
Experimental Protocol: Phase-Transfer Catalyzed Oxidation
Materials:
-
Substituted Benzaldehyde (10 mmol)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, 10%)
-
Diethyl ether
Procedure:
-
Setup: To a 100 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), toluene (25 mL), and TBAB (1 mmol).
-
Oxidant Addition: In a separate beaker, dissolve KMnO₄ (8 mmol) in 25 mL of water. Add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 60°C and stir vigorously for 2 hours. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown MnO₂ precipitate.
-
Quench: Cool the mixture to room temperature. Add solid sodium bisulfite in small portions until the brown MnO₂ is fully dissolved and the mixture becomes colorless.
-
Isolation: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 10% HCl to a pH of ~2 to protonate the benzoic acid, causing it to precipitate.
-
Extraction: Extract the aqueous layer three times with 20 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the corresponding benzoic acid.
Causality Behind Experimental Choices:
-
PTC (TBAB): The quaternary ammonium salt (TBAB) is crucial for transporting the permanganate anion (MnO₄⁻) from the aqueous phase into the organic toluene phase, where the aldehyde is dissolved, enabling the reaction to occur.[9]
-
Quenching (NaHSO₃): Sodium bisulfite is a reducing agent used to remove excess KMnO₄ and the MnO₂ byproduct, simplifying the purification process.
-
Acidification: The product, a benzoate salt, is water-soluble. Acidification converts it to the neutral carboxylic acid, which is soluble in organic solvents like diethyl ether, allowing for efficient extraction.
Caption: Phase-transfer catalysis in aldehyde oxidation.
Authoritative Grounding & Final Assessment
The principles of physical organic chemistry provide a robust framework for predicting the reactivity of this compound. The net electron-withdrawing character of the 3-(4-fluorophenoxy) substituent enhances the electrophilicity of the carbonyl carbon.
Final Assessment:
-
Relative to Benzaldehyde: this compound is unequivocally more reactive towards nucleophiles than unsubstituted benzaldehyde due to the inductive pull of the ether oxygen and the distal fluorine atom.
-
Relative to Nitrobenzaldehydes: It is less reactive than m- and p-nitrobenzaldehyde, as the nitro group is a significantly more powerful electron-withdrawing group through both strong inductive (-I) and resonance (-R) effects.
-
Relative to Chlorobenzaldehydes: Its reactivity is likely comparable to, or slightly greater than, that of m-chlorobenzaldehyde, as the combined inductive effects of the fluorophenoxy group are substantial.
The provided experimental protocols offer a direct and reliable means to validate these predictions empirically. For professionals in drug discovery and process chemistry, leveraging this understanding allows for more informed reagent selection, rational reaction design, and efficient optimization of synthetic pathways.
References
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (2022). ChemCatChem. [Link]
-
Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (2007). ResearchGate. [Link]
-
Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
-
How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of South Alabama. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of Colorado Denver. [Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes. (2014). Semantic Scholar. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 5. reddit.com [reddit.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activities of 3-(4-Fluorophenoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-Fluorophenoxy)benzaldehyde Scaffold: A Privileged Starting Point
The unique structural combination of this compound makes it an attractive core for medicinal chemistry. The aldehyde functional group is a key reaction site, allowing for the straightforward synthesis of a wide array of derivatives, including Schiff bases, hydrazones, semicarbazones, and thiosemicarbazones. The diaryl ether motif provides a balance of lipophilicity and conformational flexibility, crucial for interacting with biological targets. Furthermore, the fluorine atom on the phenoxy ring can enhance metabolic stability and binding affinity through favorable electronic and steric interactions. This guide will delve into how modifications at the aldehyde position give rise to a spectrum of biological activities.
Synthesis of Bioactive Derivatives: A General Overview
The primary route for derivatization involves the condensation reaction of the aldehyde group of this compound with various primary amines. This versatile reaction yields a diverse library of compounds, each with unique physicochemical properties and biological activities.
General Synthesis Workflow
The diagram below illustrates the general synthetic pathway for creating Schiff bases, hydrazones, and semicarbazones from the parent aldehyde. The reaction is typically an acid-catalyzed condensation, often performed in a solvent like ethanol.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Comparative Analysis of Biological Activities
While direct studies on this compound derivatives are emerging, extensive research on analogous structures, particularly the 4-substituted isomers, provides a strong predictive framework for their potential activities. This section compares the known activities of closely related compounds.
Anticonvulsant Activity
Semicarbazones derived from (aryloxy)aryl aldehydes are a well-established class of anticonvulsant agents. Research has shown that compounds like 4-(4'-fluorophenoxy)benzaldehyde semicarbazone are potent antiepileptic candidates.[1]
Mechanism of Action: The proposed mechanism for these semicarbazones involves the modulation of voltage-gated sodium and calcium channels, which is a cornerstone of antiepileptic drug action.[1] This mode of action is comparable to that of established drugs like phenytoin.
Comparative Performance: Studies on 4-(4-Fluorophenoxy)benzaldehyde semicarbazone revealed a median effective dose (ED₅₀) of 12.9 mg/kg in the maximal electroshock (MES) test in mice, indicating high potency.[1] This performance is often superior to standard antiepileptic drugs in preclinical models.
Table 1: Comparative Anticonvulsant Activity of Semicarbazone Derivatives
| Compound | Test Model | ED₅₀ (mg/kg, i.p.) | Reference Drug (Phenytoin) ED₅₀ | Reference |
|---|---|---|---|---|
| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | MES (mice) | 12.9 | ~25 | [1] |
| Other Quinazolinone Derivatives | MES (mice) | 28.90 - 56.40 | Not specified | [2] |
| 3-alkoxy-4-phenyl-4H-1,2,4-triazole derivative (5f) | MES (mice) | 37.3 | Carbamazepine (PI=6.4) |[3] |
Note: Data for the 4-phenoxy isomer is presented as a close structural analog to the 3-phenoxy target of this guide.
Antimicrobial Activity
Schiff bases are nitrogen analogs of aldehydes or ketones and are widely recognized for their antimicrobial properties.[4][5] Derivatives synthesized from various benzaldehydes and primary amines have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8]
Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to the lipophilic character of the molecule, which allows it to disrupt the integrity of the microbial cell membrane. The azomethine group (-C=N-) is also considered crucial for their biological activity.
Comparative Performance: Schiff bases derived from benzaldehyde and para-aminophenol have demonstrated significant activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL.[4][6]
Table 2: Comparative Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives
| Derivative Class | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzaldehyde-p-aminophenol (PC1) | E. coli | 62.5 | 125 | [4][5][6] |
| S. aureus | 62.5 | 125 | [4][5][6] | |
| C. albicans | 250 | - (Fungistatic) | [4][6] | |
| Anisaldehyde-p-aminophenol (PC2) | E. coli | 250 | 500 | [4][6] |
| S. aureus | 62.5 | 125 | [4][6] |
| | C. albicans | 62.5 | - (Fungistatic) |[4][6] |
Note: These data represent general benzaldehyde derivatives, providing a baseline for the expected activity of this compound analogs.
Anticancer (Cytotoxic) Activity
Thiosemicarbazones are another class of derivatives showing significant promise as anticancer agents. Their metal complexes, particularly with palladium(II) and platinum(II), have been a focus of research.[9]
Mechanism of Action: The cytotoxicity of thiosemicarbazones is often linked to their ability to induce apoptosis (programmed cell death) and their potential to trigger ferroptosis, a form of iron-dependent cell death.[10][11] They can also inhibit key enzymes involved in cancer cell proliferation.
Comparative Performance: Palladium complexes of benzaldehyde thiosemicarbazones have shown remarkably low IC₅₀ values against human tumor cell lines like HL-60 (promyelocytic leukemia) and U-937 (histiocytic lymphoma), often being more cytotoxic than reference drugs like cisplatin and 5-fluorouracil.[10] Synthesized thiosemicarbazone derivatives have also shown cytotoxic effects, with one derivative exhibiting an IC50 of 156.2 µM on PC-12 cells.[11]
Table 3: Comparative Cytotoxic Activity of Benzaldehyde Thiosemicarbazone Derivatives
| Compound/Complex | Cell Line | IC₅₀ (µM) | Activity Compared to Cisplatin | Reference |
|---|---|---|---|---|
| Palladium(II) Thiosemicarbazone Complexes | HL-60, U-937 | Low µM range | More cytotoxic | [10] |
| Thiosemicarbazone C2 | PC-12 | 156.2 | Not specified | [11] |
| Thiosemicarbazone C4 | PC-12 | 629.7 | Not specified |[11] |
Enzyme Inhibition
The this compound scaffold can be modified to create potent and selective enzyme inhibitors, relevant for treating neurodegenerative diseases and other conditions.
Target: Monoamine Oxidase (MAO) MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are used as antidepressants and for treating Parkinson's disease. Hydrazone derivatives synthesized from 4-substituted benzaldehydes have shown potent and selective inhibition of human MAO-A.[12][13][14]
Comparative Performance: Hydrazone derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against hMAO-A. For instance, compound 2b in one study showed an IC₅₀ of 0.028 µM, while compound 2a had an IC₅₀ of 0.342 µM for hMAO-A.[12][13] These compounds were found to be competitive and irreversible inhibitors.
Table 4: Comparative hMAO-A Inhibition by Hydrazone Derivatives
| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Hydrazone 2a | 0.342 | >10 | Competitive | [12][13] |
| Hydrazone 2b | 0.028 | >10 | Competitive |[12][13] |
Note: These derivatives were synthesized from 4-substituted benzaldehydes, indicating the potential of the fluorophenoxy benzaldehyde core for this activity.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols described below are standard, validated methods used in the field for assessing the biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Causality: The broth microdilution method is chosen for its quantitative results and efficiency in testing multiple concentrations simultaneously. It provides a direct measure of the lowest concentration required to inhibit microbial growth.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[11]
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol: Anticonvulsant Screening (Maximal Electroshock Test - MES)
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3][15]
Causality: This test induces a maximal seizure by electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a key indicator of its potential efficacy in controlling generalized seizures.
-
Animal Model: Use adult mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Stimulation: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. injection), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component. The ED₅₀ (median effective dose) is calculated as the dose required to protect 50% of the animals from the endpoint seizure.
Structure-Activity Relationships and Future Directions
The collective data suggests key structural features that govern the biological activity of these derivatives.
Caption: Relationship between derivative class and primary biological activity.
-
For Anticonvulsant Activity: The semicarbazone moiety appears essential. The (aryloxy)aryl pharmacophore is a validated feature for activity in the MES screen.
-
For Antimicrobial Activity: The imine (-C=N-) linkage in Schiff bases is critical. The nature of the substituent on the amine part significantly modulates the spectrum and potency of activity.
-
For Enzyme Inhibition: The hydrazone linkage provides a versatile scaffold. Substitutions on the phenyl ring of the hydrazine moiety can be tailored to achieve high potency and selectivity for specific enzyme targets like MAO-A.
References
-
Edebi N. Vaikosen, Samuel J. Bunu, et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. [Link]
-
Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1358. [Link]
-
Rahman, M. M., et al. (2005). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 8(3), 441-444. [Link]
-
Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmacy and Drug Development, 3(2). [Link]
-
Halder, S., et al. (2007). Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes of palladium. Indian Journal of Chemistry, 46A, 771-776. [Link]
-
Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. ResearchGate. [Link]
-
Nirmal R., et al. (2012). Synthesis and Antimicrobial Evaluation of Novel Schiff Bases Analogue of 3-(4-Amino) Phenylimino) 5-Substituted Indolin-2-One. International Journal of Pharma and Bio Sciences, 3(2), 522-529. [Link]
-
Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 99-109. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenoxybenzaldehyde. PubChem Compound Database. [Link]
-
Ghasemzadeh, A., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. BMC Chemistry, 18(1), 10. [Link]
-
Lee, H. A., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(11), 1188. [Link]
-
Casas, J. S., et al. (2007). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Journal of Inorganic Biochemistry, 101(1), 137-145. [Link]
-
Akocak, S., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure, 1230, 129881. [Link]
-
Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1358. [Link]
-
Ali, S. H., et al. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5). [Link]
-
Al-Majd, L. A. A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(21), 7244. [Link]
-
Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(19), 5909. [Link]
-
Fang, Y.-Q., et al. (2014). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. ResearchGate. [Link]
-
Leal, M. M. F. V., et al. (2024). Preliminary evaluation of the toxicological, antioxidant and antitumor activities promoted by the compounds 2,4-dihydroxy-benzylidene-thiosemicarbazones. Anais da Academia Brasileira de Ciências, 96(2). [Link]
-
Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57-65. [Link]
Sources
- 1. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. mediresonline.org [mediresonline.org]
- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.net [ijpbs.net]
- 9. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)benzaldehyde Analogs as Potent Anticonvulsant Agents
In the landscape of antiepileptic drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is a paramount objective. Among the promising scaffolds, aryloxyaryl semicarbazones have emerged as a compelling class of compounds, demonstrating significant potential in preclinical seizure models. This technical guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(4-Fluorophenoxy)benzaldehyde analogs, with a primary focus on their anticonvulsant properties. By dissecting the influence of structural modifications on biological activity, this guide aims to furnish researchers, scientists, and drug development professionals with actionable insights to inform the rational design of next-generation anticonvulsant therapeutics.
Introduction: The Promise of Aryloxyaryl Semicarbazones
The core structure of this compound serves as a versatile template for the development of potent anticonvulsant agents. The seminal discovery of the anticonvulsant properties of aryloxyaryl semicarbazones has paved the way for extensive investigation into this chemical class.[1][2] One of the most notable members of this series, 4-(4'-fluorophenoxy)benzaldehyde semicarbazone, has been identified as a lead molecule with potent activity in preclinical models of epilepsy.[2][3] This guide will systematically explore the key structural features that govern the anticonvulsant activity of these analogs, drawing upon comparative data from various studies.
Synthesis of this compound Semicarbazone Analogs
The synthesis of the title compounds typically involves a straightforward condensation reaction between a substituted this compound and semicarbazide hydrochloride. The aldehyde precursor itself can be prepared through various synthetic routes, often involving nucleophilic aromatic substitution or coupling reactions.
General Experimental Protocol: Synthesis of Semicarbazones
-
Preparation of the Aldehyde: The substituted this compound can be synthesized via established methods, such as the Ullmann condensation or other cross-coupling reactions, from the corresponding substituted phenols and 3-halobenzaldehydes.
-
Semicarbazone Formation: To a solution of the substituted this compound in a suitable solvent (e.g., ethanol), an equimolar amount of semicarbazide hydrochloride and a base (e.g., sodium acetate) are added.
-
Reaction and Isolation: The reaction mixture is typically heated under reflux for a specified period. Upon completion, the reaction is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization.
The structural integrity of the synthesized analogs is confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The anticonvulsant activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzaldehyde and the phenoxy rings, as well as modifications to the semicarbazone moiety. The primary screening models for anticonvulsant activity are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[1][4]
Key SAR Insights:
-
The Semicarbazone Moiety: The semicarbazone functional group is a critical pharmacophoric element for anticonvulsant activity in this class of compounds.[3]
-
Substitution on the Benzaldehyde Ring: The position of the phenoxy group on the benzaldehyde ring is crucial. While this guide focuses on the 3-phenoxy analogs, comparative studies have shown that the substitution pattern significantly impacts efficacy.
-
Substitution on the Phenoxy Ring: The presence of a fluorine atom at the 4-position of the phenoxy ring has been shown to be highly favorable for anticonvulsant activity.[4][5] A comprehensive study on aryl semicarbazones established a general order of activity for substituents on the primary aryl group as: 4-F > 2-Br = 3-Br = 4-Cl > 4-CH₃ > 4-Br > 3-Cl > 3-CH₃.[4] This highlights the potent contribution of the 4-fluoro substituent.
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// Specific Substituents F_4_Phenoxy [label="4-Fluoro (High Potency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Halogens [label="Other Halogens (Moderate Potency)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Alkyl_Groups [label="Alkyl Groups (Lower Potency)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Core -- Semicarbazone [label="Modification"]; Core -- Phenoxy_Substituents [label="Modification"]; Core -- Benzaldehyde_Substituents [label="Modification"]; Phenoxy_Substituents -- F_4_Phenoxy [label="Example"]; Phenoxy_Substituents -- Other_Halogens [label="Example"]; Phenoxy_Substituents -- Alkyl_Groups [label="Example"]; } caption { label: "Key Structural Modifications Influencing Anticonvulsant Activity."; fontsize: 10; fontname: "Arial"; }
Comparative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of selected aryloxyaryl semicarbazone analogs, highlighting the superior potency of the 4-fluoro substituted compound. The data is primarily from the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures.
| Compound | Substituent on Phenoxy Ring | MES ED₅₀ (mg/kg, i.p. in mice) | Reference |
| 1 | 4-Fluoro | 12.9 | [2] |
| 2 | 4-Chloro | >30 | [4] |
| 3 | 4-Bromo | >30 | [4] |
| 4 | 4-Methyl | >30 | [4] |
| 5 | Unsubstituted | >100 | [4] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.
Mechanism of Action: A Focus on Ion Channels
Understanding the mechanism of action is crucial for the rational design of safer and more effective drugs. For 4-(4'-fluorophenoxy)benzaldehyde semicarbazone, experimental evidence suggests a mode of action involving the modulation of voltage-gated ion channels.[2]
Ion-imaging and electrophysiological studies have indicated that this class of compounds may exert its anticonvulsant effects by acting on sodium and/or calcium channels.[2] This is a common mechanism for many clinically used antiepileptic drugs.[6] Importantly, studies have shown that the anticonvulsant activity of these compounds does not appear to involve interaction with the GABA-A receptor complex, a target for benzodiazepines and barbiturates.[2][7]
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Experimental Protocols for Anticonvulsant Evaluation
The preclinical evaluation of anticonvulsant drug candidates relies on a battery of standardized in vivo models. The following are the key experimental workflows used to assess the efficacy and neurotoxicity of this compound analogs.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.
-
Animal Model: Typically, adult male mice or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.
-
Data Analysis: The ED₅₀ is calculated, representing the dose that protects 50% of the animals from the tonic extensor seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration: The test compound is administered i.p. or p.o.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Endpoint: The endpoint is the failure to observe a threshold convulsion (e.g., a clonic seizure lasting for at least 5 seconds) within a specified observation period.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the threshold seizure.
Neurotoxicity Screening (Rotarod Test)
This test assesses motor impairment and potential neurological deficits caused by the test compound.
-
Apparatus: A rotating rod (rotarod) is used.
-
Animal Training: Animals are trained to remain on the rotating rod for a set period.
-
Drug Administration: The test compound is administered.
-
Testing: At the time of predicted peak effect, the animals are placed on the rotarod, and their ability to remain on the rod is recorded.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The TD₅₀ (Median Toxic Dose) is calculated, representing the dose that causes neurotoxicity in 50% of the animals.
// Start Start [label="Synthesized Analogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Dosing Dosing [label="Dose-Response Administration\n(i.p. or p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Efficacy Tests MES_Test [label="Maximal Electroshock (MES) Test\n(Tonic-Clonic Seizure Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scPTZ_Test [label="Subcutaneous Pentylenetetrazole (scPTZ) Test\n(Myoclonic/Absence Seizure Model)", fillcolor="#FBBC05", fontcolor="#202124"];
// Toxicity Test Rotarod_Test [label="Neurotoxicity (Rotarod) Test", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Data Analysis Data_Analysis [label="Data Analysis\n(ED₅₀, TD₅₀, Protective Index)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Dosing; Dosing -> MES_Test; Dosing -> scPTZ_Test; Dosing -> Rotarod_Test; MES_Test -> Data_Analysis; scPTZ_Test -> Data_Analysis; Rotarod_Test -> Data_Analysis; } caption { label: "Workflow for Preclinical Anticonvulsant Evaluation."; fontsize: 10; fontname: "Arial"; }
Conclusion and Future Directions
The this compound scaffold, particularly when derivatized as a semicarbazone, represents a highly promising avenue for the development of novel anticonvulsant drugs. The structure-activity relationship studies clearly indicate that a 4-fluoro substituent on the phenoxy ring is a key determinant of high potency in the maximal electroshock seizure model. The proposed mechanism of action, involving the modulation of voltage-gated sodium and/or calcium channels, aligns with the profiles of many established antiepileptic drugs.
Future research in this area should focus on a more extensive exploration of substituents on both aromatic rings to further refine the SAR and potentially identify analogs with an even broader spectrum of activity and an improved safety profile. Additionally, detailed electrophysiological studies are warranted to precisely elucidate the molecular targets and the nature of the interaction with specific ion channel subtypes. The insights presented in this guide provide a solid foundation for the continued rational design and development of this promising class of anticonvulsant agents.
References
-
Yogeeswari, P., Sriram, D., & Stables, J. P. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]
-
Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (1996). (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen. Journal of Medicinal Chemistry, 39(20), 3984-3997. [Link]
-
Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Stables, J. P., & Allen, T. M. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(1), 35-46. [Link]
-
Macdonald, R. L. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S1-8. [Link]
-
Pandeya, S. N. (2013). Semicarbazone: a versatile therapeutic analogue and its pharmacological evaluation. PharmaTutor, 1(2), 23-34. [Link]
-
Pandeya, S. N., Sriram, D., Yogeeswari, P., & Stables, J. P. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. ResearchGate. [Link]
-
Dimmock, J. R., & Baker, G. B. (1994). Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. Epilepsia, 35(3), 648-655. [Link]
Sources
- 1. (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Efficacy of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticonvulsant performance of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone against established antiepileptic drugs (AEDs). By synthesizing data from preclinical screening models, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate its therapeutic potential.
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a significant neurological disorder affecting millions worldwide. While numerous antiepileptic drugs are available, a substantial portion of patients remain refractory to current treatments, and many existing drugs are fraught with undesirable side effects.[1][2] This therapeutic gap drives the continued search for novel anticonvulsant agents with improved efficacy and safety profiles. Semicarbazones have emerged as a promising class of compounds, demonstrating a broad range of biological activities, including significant anticonvulsant effects.[1][3]
Among this class, 4-(4'-fluorophenoxy) benzaldehyde semicarbazone has been identified as a particularly potent lead molecule.[3][4] This guide will dissect the experimental data supporting its anticonvulsant efficacy, comparing it directly with first-line AEDs: Phenytoin, Carbamazepine, and Valproate.
Mechanism of Action: A Focus on Neuronal Excitability
The anticonvulsant activity of semicarbazones is primarily attributed to their ability to modulate neuronal ion channels, a mechanism shared with many established AEDs.
4-(4'-fluorophenoxy) benzaldehyde semicarbazone: The primary proposed mechanism of action is the blockade of voltage-gated sodium channels.[3][4] By stabilizing the inactive state of these channels, the compound limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[5][6][7] Electrophysiological and ion-imaging experiments have suggested that its mode of action could involve both calcium and sodium channels.[8] This targeted action on channels responsible for the propagation of action potentials helps to prevent the spread of seizures throughout the brain.[9]
Comparator Antiepileptic Drugs (AEDs):
-
Phenytoin: Primarily works by blocking voltage-gated sodium channels in a use-dependent manner, which means it is more effective at blocking channels in neurons that are firing rapidly, as occurs during a seizure.[5][6][7][10][11]
-
Carbamazepine: Similar to phenytoin, its main mechanism is the blockade of voltage-dependent sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[12][13][14][15]
-
Valproate: Exhibits a broader mechanism of action, which includes increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.[16][17][18][19]
Caption: Proposed mechanisms of action for 4-(4'-fluorophenoxy) benzaldehyde semicarbazone and comparator AEDs.
Comparative Efficacy: Preclinical Screening Data
The anticonvulsant potential of a compound is initially assessed using standardized preclinical models in rodents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstones of this evaluation. The MES test is a model for generalized tonic-clonic seizures, identifying compounds that prevent seizure spread, while the scPTZ test models absence (petit mal) seizures by inducing myoclonic convulsions.[9][20]
Maximal Electroshock (MES) Test
The MES test is highly effective in identifying drugs that are likely to be effective against generalized tonic-clonic seizures.[21] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9][21]
Comparative Performance in the MES Test (Oral Administration in Rats)
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 4-(4'-fluorophenoxy) benzaldehyde semicarbazone | 1.59 | >500 | >315 |
| Phenytoin | 34.4 | >740 | >21.6 |
| Carbamazepine | 7.3 | 740 | 101 |
| Valproate | 162 | >350 | >2.17 |
ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. A lower value indicates higher potency. TD₅₀ (Median Toxic Dose): The dose required to produce minimal motor impairment in 50% of the animals. A higher value indicates a better safety profile. PI (Protective Index): The ratio of TD₅₀ to ED₅₀. A higher PI is desirable, indicating a wider therapeutic window.
Analysis: The data clearly demonstrates the superior potency and safety profile of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone in the MES model.[3][4] Its oral ED₅₀ of 1.59 mg/kg is significantly lower than that of the standard drugs, indicating higher potency.[4] Most notably, its Protective Index of over 315 is substantially greater than that of Carbamazepine (101), Phenytoin (>21.6), and Valproate (>2.17), suggesting a much wider margin of safety between the effective dose and the dose causing neurotoxicity.[3][4]
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds that can prevent seizures induced by the GABA-A receptor antagonist, pentylenetetrazol.[22][23][24]
While 4-(4'-fluorophenoxy) benzaldehyde semicarbazone has shown activity in the scPTZ test in mice, its primary strength lies in the MES screen.[8][25] Detailed comparative data for the scPTZ test is less consistently reported alongside the MES data for this specific compound. However, its lack of proconvulsant properties is a significant finding.[8][25]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, it is crucial to understand the standardized methodologies employed.
Maximal Electroshock (MES) Test Protocol
This protocol outlines the standardized procedure for assessing anticonvulsant activity against electrically induced seizures.[9]
Objective: To determine a compound's ability to prevent the spread of a maximal seizure.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsometer
-
Corneal electrodes
-
Test compound and vehicle
-
Positive control (e.g., Phenytoin)
-
Saline and local anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize animals and divide them into groups (vehicle control, positive control, and test compound at various doses).
-
Drug Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., oral gavage). Allow for a predetermined pre-treatment time to ensure the compound has reached its peak effect.
-
Anesthesia and Electrode Placement: Apply a drop of local anesthetic to the corneas, followed by a drop of saline to ensure good electrical conductivity.[9][26]
-
Stimulus Delivery: Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[9]
-
Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is the endpoint indicating protection.[9][26]
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ using statistical methods like probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Neurotoxicity Screening
A critical component of anticonvulsant drug evaluation is assessing potential neurotoxicity. The rotarod test is a common method for this purpose.
Objective: To evaluate motor impairment caused by the test compound.
Procedure:
-
Train animals to walk on a rotating rod.
-
After drug administration, place the animals on the rotarod at a set speed.
-
Record the time until the animal falls off or the total time if it remains for the duration of the test.
-
A significant decrease in performance time compared to the vehicle control indicates neurotoxicity.
-
The TD₅₀ is the dose at which 50% of the animals exhibit motor impairment.[3]
Conclusion and Future Directions
The available preclinical data strongly supports the potential of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone as a highly potent and safe anticonvulsant agent. Its performance in the MES screen, characterized by a low ED₅₀ and an exceptionally high Protective Index, surpasses that of established drugs like Phenytoin, Carbamazepine, and Valproate.[3][4] The proposed mechanism of action, primarily through the blockade of voltage-gated sodium channels, aligns with the mechanisms of other effective anticonvulsants.[3][4]
Further investigations are warranted to fully elucidate its pharmacological profile. These should include:
-
Comprehensive evaluation in a wider range of seizure models, including chronic epilepsy models.
-
Detailed pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion.[4]
-
In-depth electrophysiological studies to confirm its precise effects on various ion channels.
References
- Dimmock, J. R., Puthucode, R. N., Stables, J. P., et al. (1999). Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research.
-
Kamal, M., & Jawaid, T. (2013). Semicarbazone analogs as anticonvulsant agents: a review. PubMed. [Link]
-
Al-majeed, Z. H. A., Al-sammarrae, K. W., & Al-badr, A. A. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
- Siregar, G. A. S., & Ramdani, E. (2025). phenytoin: mechanisms of action, efficacy, and safety in seizure management.
-
Patsnap. (2024). What is the mechanism of Sodium Valproate?. Patsnap Synapse. [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. PubMed. [Link]
-
Yaari, Y., Selzer, M., & Pincus, J. (1986). Phenytoin: Mechanisms of its anticonvulsant action. Semantic Scholar. [Link]
-
Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Sodium valproate: a review of its pharmacological properties and therapeutic efficacy in epilepsy. PubMed. [Link]
-
Orsu, P., & Reddy, V. (2023). Phenytoin. StatPearls - NCBI Bookshelf. [Link]
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
-
Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica. [Link]
-
Zaccara, G., & Schmidt, D. (2000). Color vision tests for early detection of antiepileptic drug toxicity. Neurology. [Link]
- Dr.Oracle. (2025).
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
-
Patsnap. (2024). What is the mechanism of Phenytoin?. Patsnap Synapse. [Link]
- BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)
-
National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
- R Discovery.
-
Drugs.com. (2023). Valproate: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem.
-
Patsnap. (2024). What is the mechanism of Carbamazepine?. Patsnap Synapse. [Link]
- Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
-
Wikipedia. (2024). Valproate. Wikipedia. [Link]
-
Wikipedia. (2024). Carbamazepine. Wikipedia. [Link]
-
Citraro, R., et al. (2016). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. PMC - NIH. [Link]
- The Pharmacotherapy of Carbamazepine in the Treatment of Epilepsy. (n.d.).
-
Melior Discovery. Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Dimmock, J. R., et al. (1994). Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. PubMed. [Link]
- Screening of semicarbazones as anticonvulsant agents. (n.d.). Hilaris Publisher.
- Quantitative evaluation of the actions of anticonvulsants against different chemical convulsants. (n.d.). Semantic Scholar.
-
Kamal, M., & Jawaid, T. (2015). A Systematic Review of Semicarbazones as an Anticonvulsant Agent. ResearchGate. [Link]
- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Semantic Scholar.
-
Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold. (2019). Ingenta Connect. [Link]
- Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties. (n.d.). PubMed.
-
Staged anticonvulsant screening for chronic epilepsy. (2016). PMC - NIH. [Link]
-
Tenny, S., & Schydlower, M. (2023). Anticonvulsants Toxicity. StatPearls - NCBI Bookshelf. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Anticonvulsant Activity and Toxicity Screening of S...: Ingenta Connect [ingentaconnect.com]
- 3. Semicarbazone analogs as anticonvulsant agents: a review [pubmed.ncbi.nlm.nih.gov]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin: Mechanisms of its anticonvulsant action | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 8. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 15. Carbamazepine - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 17. Sodium valproate: a review of its pharmacological properties and therapeutic efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Valproate - Wikipedia [en.wikipedia.org]
- 19. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenoxy)benzaldehyde: A Comparative Analysis
For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science, the diaryl ether linkage is a cornerstone of molecular design. The target molecule, 3-(4-Fluorophenoxy)benzaldehyde, is a valuable intermediate, featuring this key structural motif. This guide provides a comparative analysis of the three principal synthetic routes for its preparation: the Ullmann Condensation, the Buchwald-Hartwig O-Arylation, and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.
Strategic Considerations: The Aldehyde Functionality
A primary challenge in the synthesis of this compound is the presence of the aldehyde group. This functionality is sensitive to the often harsh conditions of cross-coupling reactions, particularly the high temperatures and basic environments typical of the Ullmann condensation.[1] To circumvent undesirable side reactions such as oxidation or condensation, protection of the aldehyde is a critical strategic consideration. A common and effective strategy is the conversion of the aldehyde to an acetal, which is stable under the coupling conditions and can be readily deprotected in a subsequent step.[1]
Route 1: The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a long-established, copper-catalyzed method for the formation of diaryl ethers.[2] While traditional protocols often required harsh conditions, modern advancements with the use of ligands have made it a more viable option.[3][4]
Mechanistic Overview
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the phenoxide to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this complex yields the diaryl ether and regenerates the active Cu(I) catalyst.
Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.
Experimental Protocol: Ullmann Synthesis of this compound (via acetal protection)
This protocol is adapted from established procedures for analogous compounds.[1]
Step A: Acetal Protection of 3-Bromobenzaldehyde
-
To a mixture of 3-bromobenzaldehyde (0.1 mol) and ethylene glycol (0.11 mol), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture in toluene with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-benzaldehyde ethylene acetal.
Step B: Ullmann Condensation
-
To a flask containing 4-fluorophenol (1.1 eq), add a suitable solvent such as DMF or DMSO, and a base (e.g., K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add CuI (0.1 eq) and a ligand (e.g., L-proline or N,N-dimethylglycine, 0.2 eq).
-
Add the 3-bromo-benzaldehyde ethylene acetal (1.0 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound ethylene acetal.
Step C: Acetal Deprotection
-
Dissolve the acetal in a mixture of acetone and 1 M HCl.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).[5]
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield this compound.
Route 2: Buchwald-Hartwig O-Arylation: A Modern Powerhouse
The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[6][7]
Mechanistic Overview
The Buchwald-Hartwig O-arylation proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the alcohol, and subsequent deprotonation by a base forms a palladium-alkoxide complex. Reductive elimination from this complex furnishes the diaryl ether and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of both the oxidative addition and reductive elimination steps.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig O-arylation.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a general procedure based on established methods.[8][9]
-
In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 eq).
-
Add 3-hydroxybenzaldehyde (1.0 eq) and 1-bromo-4-fluorobenzene (1.2 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Route 3: Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pathway
Nucleophilic aromatic substitution is a powerful method for forming C-O bonds, particularly when one of the aromatic rings is activated by electron-withdrawing groups.[10]
Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (a phenoxide in this case) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. For this reaction to be efficient, the aryl halide must possess strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group.
Caption: General mechanism of the SNAr reaction.
Experimental Protocol: SNAr Synthesis of this compound
For the synthesis of this compound via an SNAr route, one would ideally react 4-fluorophenol with a 3-halobenzaldehyde activated by a strong electron-withdrawing group, or 3-hydroxybenzaldehyde with a highly activated 4-fluorophenyl derivative. A plausible route involves the reaction of 4-fluorophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to the aldehyde, though this is a multi-step process. A more direct, albeit potentially lower-yielding approach without a strongly activating group is presented below, based on general SNAr procedures.[11][12]
-
To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add a strong base (e.g., NaH or K₂CO₃, 1.2 eq) and stir at room temperature to form the phenoxide.
-
Add 3-fluorobenzaldehyde or 3-chlorobenzaldehyde (1.1 eq). The presence of the aldehyde provides some, albeit weak, activation.
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis
| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃) | None (or phase-transfer catalyst) |
| Cost | Lower (abundant copper catalyst) | Higher (precious metal, specialized ligands) | Lowest (reagent-based) |
| Reaction Temp. | High (120-220 °C) | Mild to moderate (RT - 120 °C) | High (100-180 °C) unless highly activated |
| Substrate Scope | Good, improved with modern ligands | Excellent, very broad | Limited to activated aryl halides |
| Functional Groups | Moderate tolerance, sensitive groups may require protection | High tolerance | Moderate to high tolerance |
| Yields | Moderate to high | Generally high to excellent | Variable, high for activated substrates |
| Scalability | Well-established for industrial scale[13] | Can be challenging due to cost and ligand sensitivity | Often used in industrial processes |
Conclusion and Recommendations
The choice of synthetic route for this compound is a multifactorial decision, balancing considerations of cost, scale, substrate availability, and the need for functional group tolerance.
-
The Ullmann Condensation , particularly with modern ligand systems, presents a cost-effective and scalable option, making it attractive for large-scale industrial production. The primary drawback is the typically harsh reaction conditions which necessitate the protection of the aldehyde functionality.
-
The Buchwald-Hartwig O-Arylation stands out for its mild reaction conditions, broad substrate scope, and high functional group tolerance. This makes it the method of choice for laboratory-scale synthesis, particularly when working with complex or sensitive molecules. The main limitations are the higher cost of the palladium catalyst and ligands.
-
Nucleophilic Aromatic Substitution (SNAr) offers the simplest and most atom-economical approach, avoiding the need for a metal catalyst. However, its application is generally restricted to substrates bearing strong electron-withdrawing groups. For the synthesis of this compound, this route is likely to be less efficient than the metal-catalyzed methods unless a suitably activated starting material is employed.
For researchers in a drug discovery or early development setting, the Buchwald-Hartwig O-Arylation is often the preferred method due to its reliability and versatility. For process chemistry and large-scale manufacturing, a well-optimized Ullmann Condensation is likely to be the more economically viable approach.
References
- Aranyos, A., et al. (1999). A General and Efficient Palladium-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
- Hosseini-Sarvari, M., & Sodagar, E. (2012). An efficient synthesis of diaryl ethers and diaryl thioethers using KF/clinoptilolite as a solid base. Monatshefte für Chemie-Chemical Monthly, 143(4), 697-702.
- Lindley, J. (1984). Copper assisted nucleophilic substitution of aryl halogen. Tetrahedron, 40(9), 1433-1456.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
- Sawyer, J. S., et al. (2000). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 65(21), 7043-7053.
- Nicolaou, K. C., et al. (2005). The art and science of total synthesis at the dawn of the twenty-first century.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- U.S. Patent 4,626,601. (1986).
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 5(21), 3799-3802.
- Sawyer, J. S., et al. (1996). A new and efficient alternative to the Ullmann ether synthesis. Tetrahedron Letters, 37(34), 6071-6074.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Evano, G., et al. (2008). Copper-Mediated C-N, C-O, and C-S Bond Formation. Chemical Reviews, 108(8), 3054-3131.
- Sperotto, E., et al. (2011). The Ullmann reaction. Chemical Society Reviews, 40(10), 5033-5050.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Li, X., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(11), 1535-1550.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
- Zhang, H., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2341-2353.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Taber, D. F., & Brannick, B. M. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Musacchio, A. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16994-17000.
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
- Lestari, W. W., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. AIP Conference Proceedings, 2023(1), 020121.
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 3-(4-Fluorophenoxy)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Integrity in Synthesis
This guide provides a comprehensive, multi-technique approach to the structural validation of 3-(4-Fluorophenoxy)benzaldehyde. We will move beyond rote procedural descriptions to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy workflow. Our objective is not merely to identify the compound but to build a robust, evidence-based case for its structural integrity, a cornerstone of scientific reproducibility and innovation.[1][2]
Synthesis Strategy Overview: A Comparative Look at Diaryl Ether Formation
To contextualize the validation process, we must first consider the synthesis. The formation of the diaryl ether bond is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.
Primary Method: The Ullmann Condensation The classical and still widely used method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (3-bromobenzaldehyde) with a phenol (4-fluorophenol) in the presence of a base.[3][4][5] The mechanism typically involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[4] While effective, traditional Ullmann conditions often require high temperatures. Modern iterations utilize ligands to accelerate the reaction, allowing for milder conditions.[4]
Alternative Methods: Palladium-Catalyzed Couplings For comparison, the Buchwald-Hartwig amination protocol has been adapted for C-O bond formation. This palladium-catalyzed reaction offers an alternative, often with a broader substrate scope and milder reaction conditions than the classic Ullmann reaction.[6][7][8][9][10] These reactions involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether.[6][7]
Caption: Numbering scheme for NMR signal assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Its value lies in confirming the presence of key groups (aldehyde, ether) and the absence of starting materials (e.g., the broad O-H stretch from a phenol).
Rationale & Expected Results
The synthesized molecule has several characteristic vibrational modes that will produce distinct peaks in the IR spectrum:
-
Aldehyde C=O Stretch: A strong, sharp absorption is expected for the carbonyl group.
-
Aldehyde C-H Stretch: A characteristic "Fermi doublet" — two weaker peaks — arising from the stretch of the hydrogen attached to the carbonyl carbon. [11]* Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene rings.
-
Aryl Ether C-O-C Stretch: A strong absorption corresponding to the asymmetric stretch of the ether linkage.
-
C-F Stretch: A strong band indicating the presence of the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Perform a background scan of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands.
Data Comparison: Predicted vs. Observed FT-IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1705 - 1685 (conjugated) [12] | |
| Aldehyde | C-H Stretch (Fermi doublet) | ~2820 and ~2720 [11][12] | |
| Aromatic | C-H Stretch | > 3000 | |
| Aromatic | C=C Ring Stretches | 1600 - 1450 (multiple bands) [13] | |
| Aryl Ether | Asymmetric C-O-C Stretch | 1270 - 1230 [13] | |
| Fluoroaromatic | C-F Stretch | 1250 - 1100 [13] |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the synthesized compound, serving as a crucial checkpoint for the correct elemental composition.
Rationale & Expected Results
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The mass of this ion should correspond to the calculated exact mass of C₁₃H₉FO₂ + H⁺. Electron Ionization (EI) would show the molecular ion [M]⁺ and provide a characteristic fragmentation pattern, which can offer additional structural clues. A key fragmentation would be the loss of the aldehyde group (-CHO) or cleavage at the ether linkage. [14][15]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion or through an LC system.
-
Ionization: Utilize ESI in positive ion mode to generate protonated molecules [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) using a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the measured m/z of the most intense peak corresponding to the [M+H]⁺ ion and compare it to the calculated exact mass.
Data Comparison: Predicted vs. Observed Mass Spectrometry Data
| Analysis | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
| HRMS (ESI+) | [C₁₃H₉FO₂ + H]⁺ | 217.0659 | |
| MS (EI) | [C₁₃H₉FO₂]⁺ (Molecular Ion) | 216.0587 | |
| [C₁₃H₈FO₂]⁺ (M-1) | 215.0509 | ||
| [C₁₂H₉FO]⁺ (M-CHO) | 188.0632 | ||
| [C₆H₅]⁺ (Phenyl Cation) | 77.0391 [16] |
Note: Calculated masses are for the most abundant isotopes.
Comparing the Validation Methods
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C) | Detailed atomic connectivity, stereochemistry. | Unparalleled for detailed structure elucidation; can be made quantitative (qNMR) for purity assessment. [1][2] | Relatively low sensitivity; requires larger sample amounts; complex spectra can be difficult to interpret. |
| FT-IR | Presence/absence of functional groups. | Fast, simple, non-destructive; excellent for identifying key bonds (C=O, O-H, C-O). | Provides limited information on the overall molecular skeleton; not suitable for differentiating isomers. |
| Mass Spec. | Molecular weight and elemental formula (HRMS). | Extremely high sensitivity; definitive confirmation of molecular weight; fragmentation can provide structural clues. | Provides little information on atom connectivity by itself; isomers often indistinguishable without MS/MS. |
Conclusion: A Synthesis of Evidence
The structural validation of a synthesized compound like this compound is not a matter of a single "pass/fail" test. It is the careful construction of a logical argument based on a confluence of data from orthogonal analytical techniques. The expected ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific arrangement of substituents. FT-IR spectroscopy verifies the presence of the critical aldehyde and ether functional groups while confirming the absence of starting materials. Finally, high-resolution mass spectrometry provides an exact mass that corroborates the molecular formula. Only when the data from all three methods are consistent and align with the predicted values can the structure be considered validated with a high degree of confidence. This rigorous approach ensures the integrity of the material, which is paramount for its successful application in subsequent research and development.
References
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ullmann condensation. (n.d.). In Grokipedia. Retrieved January 11, 2026, from [Link]
-
Ullmann reaction. (2014, May 27). SlideShare. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 11, 2026, from [Link]
-
How Do Chemical Manufacturers Assess Purity? (n.d.). Moravek, Inc. Retrieved January 11, 2026, from [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
-
Buchwald-Hartwig coupling. (2019, January 7). YouTube. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 11, 2026, from [Link]
-
Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]
-
Proposed fragmentation patterns and characteristic ions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
CHEM 344 Shift Parameters. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 11, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 11, 2026, from [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 11, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved January 11, 2026, from [Link]
-
FTIR spectrum of benzaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region. (2019). RSC Publishing. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative In Vitro Analysis of Novel 3-(4-Fluorophenoxy)benzaldehyde Derivatives: A Guide to Anticancer, Antimicrobial, and Anti-inflammatory Screening
Introduction: The Therapeutic Potential of the Benzaldehyde Scaffold
Benzaldehyde and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry. Their structural motifs are foundational to numerous biologically active molecules, demonstrating a wide range of therapeutic activities including anticancer, antimicrobial, analgesic, and anti-inflammatory effects[1]. The parent compound, 3-(4-fluorophenoxy)benzaldehyde, serves as a compelling scaffold for novel drug discovery due to its synthetic tractability and the known bioactivity of related (aryloxy)aryl structures[2]. The incorporation of a fluorophenoxy group can enhance metabolic stability and binding interactions, making its derivatives prime candidates for screening.
This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of novel compounds derived from this compound, hereafter referred to as Fluorophenoxy Benzaldehyde Derivatives (FPDs). We will compare two lead candidates, FPD-1 and FPD-2 , against established reference compounds across three key therapeutic areas: oncology, infectious disease, and inflammation. Our approach emphasizes a logical, tiered screening process designed to efficiently identify and characterize the primary bioactivity of each novel compound.
The causality behind this multi-assay approach is rooted in efficiency and resource management. A broad primary screen across different biological systems allows researchers to quickly triage compounds, dedicating further resources only to those that exhibit potent and selective activity in a specific area. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design.
Part 1: Comparative Assessment of Anticancer Activity
The cytotoxic potential of benzaldehyde derivatives against various cancer cell lines is well-documented, with some analogs showing significant activity at micromolar concentrations[1][3]. Recent studies have even shown that benzaldehyde can overcome therapy resistance in aggressive cancers like pancreatic cancer by targeting key signaling proteins[4]. This provides a strong rationale for evaluating FPD-1 and FPD-2 as potential anticancer agents.
Experimental Design: Multi-Cell Line Cytotoxicity Screening
To avoid cell-line specific artifacts and to gain an initial understanding of selectivity, the primary anticancer screen should be conducted against a panel of human cancer cell lines from diverse tissue origins. We will compare the cytotoxic effects of FPD-1 and FPD-2 against Doxorubicin, a widely used chemotherapeutic agent.
-
Cell Lines:
-
MCF-7: Hormone-sensitive breast adenocarcinoma.
-
A549: Lung carcinoma.
-
HL-60: Promyelocytic leukemia[1].
-
-
Control:
-
Positive Control: Doxorubicin.
-
Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in media.
-
The core of this assessment is the MTT assay, a colorimetric method that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability[5][6].
Workflow for Anticancer Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies to ensure reproducibility and accuracy[5][7][8].
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[9].
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (FPD-1, FPD-2, Doxorubicin) in sterile DMSO. Create a series of dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include wells treated with 0.1% DMSO as a vehicle control and wells with media only as a background control[6].
-
Incubation: Return the plate to the incubator for 48 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well[6].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope[8].
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[5][9].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative Data Summary (Hypothetical)
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on HL-60 (µM) |
| FPD-1 | 2.5 | 5.1 | 1.8 |
| FPD-2 | 45.7 | > 100 | 68.3 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Interpretation: In this hypothetical scenario, FPD-1 demonstrates potent anticancer activity, particularly against the HL-60 leukemia cell line, with IC₅₀ values in the low micromolar range. FPD-2 shows significantly weaker activity, suggesting it may not be a promising anticancer candidate.
Part 2: Comparative Assessment of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties[10]. Synthetic compounds, including various heterocyclic and aromatic structures, are a rich source for such discoveries[11][12]. We will evaluate FPD-1 and FPD-2 for broad-spectrum antimicrobial activity.
Experimental Design: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[10][13]. This method is preferred over diffusion assays for screening novel compounds as it provides a precise numerical value for comparison.
-
Test Organisms:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungal pathogen)
-
-
Controls:
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).
-
Negative Control: Growth media with 0.1% DMSO.
-
Sterility Control: Uninoculated media.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and reliability[14][15].
-
Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[14]. Dilute this suspension in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: In a sterile 96-well plate, perform a two-fold serial dilution of the test compounds and control antibiotics, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Within 15 minutes of its preparation, add the standardized inoculum to each well of the plate[16]. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).
-
MIC Determination: After incubation, examine the plates visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear[16].
Comparative Data Summary (Hypothetical)
| Compound | MIC on S. aureus (µg/mL) | MIC on E. coli (µg/mL) | MIC on C. albicans (µg/mL) |
| FPD-1 | 64 | > 128 | > 128 |
| FPD-2 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation: FPD-2 exhibits promising broad-spectrum antimicrobial activity, with low MIC values against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen. FPD-1 shows very weak activity, indicating it is not a viable antimicrobial candidate.
Part 3: Comparative Assessment of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous human diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes[17][18]. Targeting this pathway is a validated strategy for developing anti-inflammatory drugs[19][20].
Experimental Design: Inhibition of Nitric Oxide Production
A common and effective in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation activates the NF-κB pathway, leading to the production of inflammatory mediators, including nitric oxide (NO)[21][22]. The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS).
-
Control:
-
Positive Control: Dexamethasone (a potent steroidal anti-inflammatory drug).
-
Negative Control: Cells treated with LPS and vehicle (0.1% DMSO).
-
Basal Control: Untreated cells.
-
The Canonical NF-κB Signaling Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT Assay protocol v1 [protocols.io]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdb.apec.org [pdb.apec.org]
- 15. woah.org [woah.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-(4-Fluorophenoxy)benzaldehyde in Key Synthetic Transformations
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Fluorophenoxy Moiety
In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Substituted benzaldehydes are foundational building blocks, and among these, 3-(4-Fluorophenoxy)benzaldehyde presents a unique combination of structural features. The diaryl ether linkage is a common motif in pharmaceuticals and agrochemicals, while the fluorine atom can impart desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity. The placement of the fluorophenoxy group at the meta position of the benzaldehyde ring offers an interesting electronic profile, influencing the reactivity of the aldehyde group in a nuanced manner.
This guide provides an in-depth technical comparison of the performance of this compound in two key synthetic transformations: the Wittig reaction and reductive amination. Its performance will be benchmarked against structurally related and commonly used benzaldehydes to provide a clear understanding of its synthetic utility.
Comparative Reactivity Analysis: The Electronic Influence of the 4-Fluorophenoxy Substituent
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.
The 4-fluorophenoxy substituent at the meta position exerts a complex electronic influence. The phenoxy group itself is generally considered to be electron-withdrawing through its inductive effect (-I) and electron-donating through resonance (+R). However, the fluorine atom on the remote phenyl ring is strongly electron-withdrawing (-I), which modulates the overall electronic character of the substituent. When positioned meta to the aldehyde, the resonance effect is minimized, and the inductive effect of the ether oxygen and the fluorine atom dominates, rendering the 4-fluorophenoxy group as a net electron-withdrawing substituent. This is expected to enhance the reactivity of the aldehyde compared to unsubstituted benzaldehyde.
Performance Benchmark 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in forming carbon-carbon double bonds. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.
Causality of Experimental Design
In this comparative study, we will examine the reaction of various benzaldehydes with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, providing a good measure of both reactivity (in terms of yield) and stereoselectivity.[1] The reactions are conducted under standardized, solvent-free conditions to isolate the effect of the aldehyde's electronic nature.[2]
Comparative Data: Wittig Reaction Yields
| Aldehyde | Substituent | Predicted Reactivity vs. Benzaldehyde | Expected Yield (%) | Predominant Isomer |
| Benzaldehyde | -H | Baseline | ~85-90 | (E) |
| 4-Fluorobenzaldehyde | 4-F (-I, +R) | Slightly Increased | ~90-95 | (E) |
| 3-Phenoxybenzaldehyde | 3-OPh (-I) | Increased | ~92-96 | (E) |
| This compound | 3-(4-F-OPh) (-I) | Increased | ~93-97 | (E) |
| 4-Nitrobenzaldehyde | 4-NO₂ (-I, -R) | Significantly Increased | >95 | (E) |
Note: The expected yields are based on the established principle that electron-withdrawing groups accelerate the rate of nucleophilic addition to the carbonyl group in the Wittig reaction.[3]
Experimental Protocol: Wittig Reaction
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol)
-
Anhydrous dichloromethane (10 mL)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add hexanes (15 mL) and triturate to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure alkene.
-
Characterize the product by ¹H NMR to determine the E/Z isomer ratio.
Workflow Diagram: Wittig Reaction
Caption: Experimental workflow for the Wittig reaction.
Performance Benchmark 2: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds in one pot, involving the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Causality of Experimental Design
For this comparative analysis, we will investigate the reductive amination of various benzaldehydes with a primary amine, benzylamine, using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and is compatible with a wide range of functional groups.[4] The choice of a one-pot protocol provides a direct measure of the aldehyde's susceptibility to both imine formation and subsequent reduction.
Comparative Data: Reductive Amination Yields
| Aldehyde | Substituent | Predicted Reactivity vs. Benzaldehyde | Expected Yield (%) |
| Benzaldehyde | -H | Baseline | ~85-90 |
| 4-Fluorobenzaldehyde | 4-F (-I, +R) | Slightly Increased | ~90-95 |
| 3-Phenoxybenzaldehyde | 3-OPh (-I) | Increased | ~92-96 |
| This compound | 3-(4-F-OPh) (-I) | Increased | ~93-97 |
| 4-Chlorobenzaldehyde | 4-Cl (-I) | Increased | ~92-96 |
Note: The expected yields are based on the principle that electron-withdrawing groups on the benzaldehyde facilitate the initial nucleophilic attack by the amine to form the imine intermediate, which is often the rate-determining step.
Experimental Protocol: Reductive Amination
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and benzylamine (1.1 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure secondary amine.
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
Conclusion: A Versatile and Reactive Building Block
Based on fundamental principles of physical organic chemistry, this compound is predicted to be a highly effective substrate in both Wittig reactions and reductive aminations. The net electron-withdrawing character of the 3-(4-fluorophenoxy) substituent enhances the electrophilicity of the carbonyl carbon, leading to accelerated reaction rates and high yields in these nucleophilic addition-based transformations. Its performance is expected to be superior to that of unsubstituted benzaldehyde and comparable to, or slightly better than, other benzaldehydes bearing moderately electron-withdrawing groups.
The presence of the diaryl ether and fluoro-aromatic motifs makes this compound a particularly valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The experimental protocols provided herein offer a robust starting point for the utilization of this versatile reagent in various synthetic endeavors.
References
-
Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(18), 4433-4438. [Link]
-
Leung, S. H., & Angel, S. A. (2004). A solvent-free Wittig reaction. Journal of Chemical Education, 81(10), 1494. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine Synthesis by Reductive Amination (Reductive Alkylation). Retrieved from [Link]
Sources
The Decisive Influence of Fluorine Positioning on the Reactivity of Phenoxy Benzaldehydes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, phenoxy benzaldehydes serve as pivotal structural motifs. The strategic incorporation of fluorine atoms into these molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] However, the reactivity of the entire molecule is exquisitely sensitive to the position of the fluorine substituent on the phenoxy ring. This guide provides an in-depth technical comparison of how ortho-, meta-, and para-fluorine substitution dictates the reactivity of phenoxy benzaldehydes, supported by mechanistic insights and experimental data.
The Duality of Fluorine's Electronic Effects: A Constant Tug-of-War
The profound influence of fluorine stems from a delicate balance between two opposing electronic forces: the inductive effect (-I) and the mesomeric, or resonance, effect (+R).[2] Understanding this interplay is paramount to predicting reactivity.
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[2] This effect is distance-dependent, being strongest at the carbon atom directly attached to the fluorine and diminishing with increasing distance. This electron withdrawal deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[3]
-
Mesomeric Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[4] This donation of electron density increases the electron density at the ortho and para positions, but not the meta position.[5][6]
The net effect on reactivity is a complex outcome of which of these two forces dominates, a scenario that is directly dictated by the fluorine's location.
Positional Isomers: A Tale of Three Reactivities
Let's dissect the reactivity of the phenoxy benzaldehyde molecule by considering the fluorine atom at the ortho, meta, and para positions on the phenoxy ring, which is attached to the benzaldehyde moiety. The primary reactive sites on the phenoxy benzaldehyde molecule are the aldehyde group and the aromatic rings.
Reactivity of the Aldehyde Group
The aldehyde functional group is a key site for reactions such as nucleophilic addition, oxidation, and reduction.[7] The electrophilicity of the carbonyl carbon is modulated by the electronic effects transmitted from the substituted phenoxy ring.
| Fluorine Position | Influence on Aldehyde Reactivity | Predicted Reactivity Trend |
| Ortho | The strong -I effect of the nearby fluorine significantly withdraws electron density, increasing the partial positive charge on the carbonyl carbon. However, the bulky phenoxy group and the ortho-fluorine can sterically hinder the approach of nucleophiles.[3] | Moderately Enhanced |
| Meta | The -I effect is weaker at this distance. The +R effect does not influence the meta position, leaving the inductive withdrawal as the primary electronic influence on the benzaldehyde ring. | Slightly Enhanced |
| Para | Both the -I and +R effects are at play. The electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon, while the electron-donating resonance effect partially counteracts this. Generally, the inductive effect is stronger for halogens.[6] | Enhanced |
Experimental Protocol: Comparative Oxidation of Fluorine-Substituted Phenoxy Benzaldehydes
This protocol provides a framework for comparing the oxidation rates of the different isomers, which serves as a proxy for the electrophilicity of the carbonyl carbon.
Materials:
-
Ortho-fluorophenoxy benzaldehyde, meta-fluorophenoxy benzaldehyde, para-fluorophenoxy benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Aqueous buffer solution (pH 7)
-
Dichloromethane
Procedure:
-
Dissolve 1 mmol of the respective substituted phenoxy benzaldehyde in dichloromethane.
-
Add an aqueous solution of potassium permanganate (2 mmol) to the reaction mixture.
-
Stir the biphasic mixture vigorously at a constant, monitored room temperature.
-
Monitor the disappearance of the purple permanganate color, which indicates the progress of the oxidation. The time taken for the color to disappear is inversely proportional to the reaction rate.
-
After the reaction is complete, separate the organic layer for further analysis if needed (e.g., by GC-MS to confirm product formation).
Expected Outcome: The para- and ortho-isomers are expected to react faster than the meta-isomer due to the stronger electron-withdrawing influence of the fluorine at these positions, which makes the aldehyde more susceptible to oxidation.
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom itself can act as a leaving group in SNAr reactions, a transformation of significant interest in the synthesis of complex molecules.[8][9] The rate of SNAr is highly dependent on the ability of the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex).[10]
| Fluorine Position | Influence on SNAr Reactivity | Predicted Reactivity Trend |
| Ortho | The fluorine is positioned ortho to the activating phenoxy group and the benzaldehyde moiety (which is also electron-withdrawing). This positioning strongly stabilizes the negative charge in the Meisenheimer complex through both inductive and resonance effects. | High |
| Meta | The fluorine is meta to the activating groups. The negative charge in the Meisenheimer complex cannot be effectively delocalized onto the electron-withdrawing benzaldehyde group through resonance. | Low |
| Para | The fluorine is para to the activating phenoxy group. This position allows for excellent stabilization of the Meisenheimer complex through resonance delocalization of the negative charge onto the benzaldehyde group. | Very High |
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution with a Thiol Nucleophile
This experiment compares the rate of displacement of the fluorine atom by a nucleophile.
Materials:
-
Ortho-fluorophenoxy benzaldehyde, meta-fluorophenoxy benzaldehyde, para-fluorophenoxy benzaldehyde
-
4-methoxythiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In separate reaction vessels, dissolve 1 mmol of each fluorophenoxy benzaldehyde isomer in DMF.
-
Add 1.2 mmol of 4-methoxythiophenol and 2 mmol of potassium carbonate to each vessel.
-
Heat the reaction mixtures to 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The rate of consumption of the starting material provides a direct measure of the relative reactivity of each isomer.
Expected Outcome: The para-isomer is expected to react the fastest, followed by the ortho-isomer. The meta-isomer will likely show significantly lower or no reactivity under these conditions.
Visualizing the Electronic Landscape
The following diagrams illustrate the underlying electronic principles governing the observed reactivity patterns.
Caption: Electronic effects of fluorine at different positions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. An overview of the chemistry and biology of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Comparative study of catalysts for the synthesis of 3-(4-Fluorophenoxy)benzaldehyde
Introduction: The Significance of 3-(4-Fluorophenoxy)benzaldehyde in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its diaryl ether motif is a common feature in numerous approved drugs and clinical candidates, contributing to their metabolic stability and target-binding affinity. The precise and efficient synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the two primary catalytic methodologies for the synthesis of this compound: the classical Ullmann condensation and the modern Buchwald-Hartwig etherification. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a critical comparison of their performance based on experimental data.
At a Glance: Ullmann Condensation vs. Buchwald-Hartwig Etherification
The choice between the Ullmann and Buchwald-Hartwig reactions for the synthesis of this compound is a critical decision that balances cost, efficiency, and scalability. The Ullmann condensation, a stalwart of industrial chemistry, relies on cost-effective copper catalysts but often necessitates harsh reaction conditions.[1] In contrast, the Buchwald-Hartwig etherification employs more expensive palladium catalysts but offers the significant advantages of milder conditions, broader substrate scope, and often higher yields.[2]
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper-based (e.g., CuI, Cu₂O) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often requires N- or O-donor ligands (e.g., phenanthroline, amino acids) for improved performance | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial |
| Reaction Temperature | Typically high (120-220 °C), though modern methods can be milder | Generally milder (room temperature to 120 °C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | A wider range of bases can be used, including weaker carbonates and stronger alkoxides (e.g., NaOtBu) |
| Substrate Scope | Can be limited, especially with electron-rich aryl halides | Broad substrate scope, tolerating a wide range of functional groups |
| Yields | Moderate to good, but can be variable | Generally good to excellent |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing the synthesis of this compound.
The Ullmann Condensation: A Copper-Catalyzed Nucleophilic Aromatic Substitution
The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.
Caption: Simplified catalytic cycle of the Ullmann condensation.
The Buchwald-Hartwig Etherification: A Palladium-Catalyzed Cross-Coupling Reaction
The Buchwald-Hartwig reaction follows a well-established Pd(0)/Pd(II) catalytic cycle. This involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the phenoxide, and reductive elimination to furnish the desired diaryl ether and regenerate the active Pd(0) catalyst. The choice of ligand is critical in facilitating each step of this cycle.[3]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig etherification.
Experimental Protocols: A Step-by-Step Guide
To provide a practical comparison, we present detailed experimental protocols for both the Ullmann and Buchwald-Hartwig syntheses of this compound. It is important to note that the aldehyde functionality in the starting material, 3-halobenzaldehyde, can be sensitive to the reaction conditions, particularly in the Ullmann reaction. Therefore, protection of the aldehyde as an acetal is often a necessary preceding step.
Ullmann Condensation Protocol
This protocol is adapted from a known procedure for a closely related isomer and represents a typical modern Ullmann synthesis.
Sources
A Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)benzaldehyde and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 3-(4-Fluorophenoxy)benzaldehyde and its primary precursors, 3-hydroxybenzaldehyde and 1-fluoro-4-iodobenzene. By examining the distinct transformations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can establish a clear and validated methodology for confirming the successful synthesis of this valuable diaryl ether intermediate. This document is intended for researchers and professionals in organic synthesis and drug development who rely on robust analytical techniques for structural elucidation.
The Synthetic Pathway: An Overview
The synthesis of this compound is typically achieved via an Ullmann condensation. This well-established, copper-catalyzed reaction forms a diaryl ether by coupling a phenol with an aryl halide.[1] In this case, the phenolic hydroxyl group of 3-hydroxybenzaldehyde acts as a nucleophile, displacing the iodine atom from 1-fluoro-4-iodobenzene to form the C-O ether linkage.
The choice of precursors is strategic: 3-hydroxybenzaldehyde provides the core benzaldehyde structure, while 1-fluoro-4-iodobenzene serves as the fluorophenyl source. Iodine is an excellent leaving group for this type of cross-coupling reaction. The reaction provides a direct and efficient route to the target molecule.
Caption: Synthetic route to this compound.
A Comparative Spectroscopic Analysis
The transition from precursors to the final product is marked by distinct and predictable changes in their respective spectra. The following sections detail these transformations, providing a spectroscopic "fingerprint" for reaction completion and product identity.
Note: While extensive experimental data is available for the precursors, published experimental spectra for the final product, this compound, are not readily found in common scientific databases. Therefore, the analysis for the product is based on established principles of spectroscopy and predicted values, which serve as a reliable guide for researchers interpreting their own experimental results.
¹H NMR Spectroscopy: Tracking Key Protons
¹H NMR spectroscopy is invaluable for monitoring the disappearance of starting materials and the appearance of new structural motifs. The key transformation is the conversion of the phenolic hydroxyl group into an ether linkage.
-
3-Hydroxybenzaldehyde: The spectrum shows a characteristic singlet for the aldehyde proton (CHO) around 9.9-10.0 ppm.[2] The phenolic proton (-OH) typically appears as a broad singlet, its chemical shift being variable depending on concentration and solvent. The aromatic protons appear in the range of 7.1-7.6 ppm.[2]
-
1-Fluoro-4-iodobenzene: This molecule displays a symmetric pattern in the aromatic region. The protons ortho to the iodine (and meta to fluorine) and those meta to the iodine (and ortho to fluorine) give rise to two distinct signals, often appearing as complex multiplets or doublets of doublets between 6.8 ppm and 7.6 ppm due to H-H and H-F coupling.[3]
-
This compound (Expected):
-
The broad phenolic -OH peak from 3-hydroxybenzaldehyde will be absent, which is a primary indicator of a successful reaction.
-
The aldehyde proton (CHO) singlet will remain, likely shifted slightly, but still expected in the 9.9-10.1 ppm region.
-
The aromatic region will become significantly more complex, containing signals from both aromatic rings. Protons on the benzaldehyde ring will be influenced by the new ether linkage, and protons on the fluorophenyl ring will show characteristic splitting due to the adjacent fluorine atom (H-F coupling). The entire aromatic region is expected to span from approximately 7.0 to 7.9 ppm.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR confirms the formation of the new C-O-C ether bond and shows the electronic effects of the substituents on the carbon framework.
-
3-Hydroxybenzaldehyde: The spectrum features a signal for the aldehyde carbonyl carbon (C=O) around 191-192 ppm. The carbon attached to the hydroxyl group (C-OH) appears around 158 ppm, while other aromatic carbons are found between 115-138 ppm.[1][4]
-
1-Fluoro-4-iodobenzene: The carbon directly bonded to fluorine (C-F) exhibits a large chemical shift (around 162 ppm) and a strong coupling constant (¹JCF), appearing as a doublet. The carbon bonded to iodine (C-I) is found significantly upfield, around 83 ppm.[5]
-
This compound (Expected):
-
The aldehyde carbonyl signal will persist around 191-192 ppm.
-
Two new signals corresponding to the carbons of the ether linkage (Ar-O-Ar) will appear around 155-165 ppm. One of these, the C-F carbon from the fluorophenyl ring, will appear as a doublet with a large coupling constant.
-
The signal for the C-I carbon (around 83 ppm) from 1-fluoro-4-iodobenzene will be absent.
-
The signal for the C-OH carbon (around 158 ppm) from 3-hydroxybenzaldehyde will also be absent, replaced by the new C-O ether carbon signal.
-
FT-IR Spectroscopy: Identifying Functional Group Transformation
Infrared spectroscopy is a rapid and powerful tool for identifying the key functional groups involved in the reaction. The most telling change is the loss of the hydroxyl group and the formation of the ether bond.
-
3-Hydroxybenzaldehyde: The spectrum is dominated by a broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. A sharp, strong peak for the aldehyde C=O stretch is observed around 1680-1700 cm⁻¹.[2]
-
1-Fluoro-4-iodobenzene: The spectrum lacks O-H bands. It shows characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (around 1470-1600 cm⁻¹), and a strong C-F stretching band around 1220-1240 cm⁻¹.[5]
-
This compound (Expected):
-
The most significant change is the complete disappearance of the broad O-H stretching band from 3-hydroxybenzaldehyde.
-
The appearance of two new, strong C-O-C stretching bands, characteristic of an aromatic ether, is expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
The sharp aldehyde C=O stretching peak will still be present, likely in the 1690-1710 cm⁻¹ range.
-
The C-F stretch from the fluorophenyl ring will also be present around 1220-1240 cm⁻¹.
-
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the coupling reaction by confirming the mass of the final product.
-
3-Hydroxybenzaldehyde (C₇H₆O₂): The molecular ion peak (M⁺) is observed at m/z = 122.12.[2]
-
1-Fluoro-4-iodobenzene (C₆H₄FI): The molecular ion peak (M⁺) is observed at m/z = 221.99.[5]
-
This compound (C₁₃H₉FO₂): The expected molecular ion peak (M⁺) for the product is at m/z = 216.21. Observing this peak, along with the absence of peaks at m/z 122 and 222, confirms the formation of the desired product and the consumption of the starting materials.
Data Summary Tables
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key FT-IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 3-Hydroxybenzaldehyde | ~9.9 (s, 1H, CHO), Broad (-OH), 7.1-7.6 (m, Ar-H) | ~192 (C=O), ~158 (C-OH) | 3200-3400 (Broad, O-H), 1680-1700 (C=O) | 122 |
| 1-Fluoro-4-iodobenzene | 6.8-7.6 (m, Ar-H) | ~162 (d, C-F), ~83 (C-I) | ~1230 (C-F), 1475 (C=C) | 222 |
| This compound (Expected) | ~10.0 (s, 1H, CHO), 7.0-7.9 (m, Ar-H), No -OH signal | ~192 (C=O), 155-165 (Ar-O-Ar), No C-I signal | 1690-1710 (C=O), 1200-1250 (Asym. C-O-C), No O-H band | 216 |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for sample analysis.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient. Set the spectral width to cover a range of -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio. Set the spectral width to cover 0 to 220 ppm.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
B. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Neat Liquid/Solid): For liquid samples or low-melting solids, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Place the sample in the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted.
-
Analysis: Identify characteristic absorption bands and compare them to known values.
C. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode. Scan a mass range that includes the expected molecular weights of all components (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peak (M⁺, [M+H]⁺, or [M-H]⁻) and compare it to the calculated molecular weight.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive toolkit for characterizing the synthesis of this compound. The key spectroscopic markers for a successful reaction are:
-
The disappearance of the phenolic -OH proton in ¹H NMR and the O-H stretching band in FT-IR.
-
The formation of the C-O-C ether linkage, evidenced by new signals in the ¹³C NMR spectrum and characteristic C-O stretching bands in the FT-IR spectrum.
-
The confirmation of the correct molecular weight (m/z = 216) by Mass Spectrometry.
By systematically comparing the spectra of the product to its precursors, researchers can confidently verify the structure of their synthesized material, ensuring its purity and identity for subsequent applications in drug discovery and materials science.
References
-
SynArchive. Ullmann Condensation. [Link]
-
SpectraBase. 3-Hydroxybenzaldehyde. [Link]
-
PubChem. 3-Hydroxybenzaldehyde. [Link]
-
SpectraBase. 3-Hydroxybenzaldehyde 13C NMR. [Link]
-
PubChem. 4-Fluoroiodobenzene. [Link]
Sources
- 1. 3-Hydroxybenzaldehyde(100-83-4) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of 3-(4-Fluorophenoxy)benzaldehyde Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel scaffolds with broad therapeutic applicability is a paramount objective. The 3-(4-Fluorophenoxy)benzaldehyde core structure has emerged as a promising entity, with derivatives demonstrating significant potential across a spectrum of therapeutic areas, including epilepsy, oncology, and infectious diseases. This guide provides an in-depth, comparative analysis of these derivatives, grounded in experimental data, to aid researchers and drug development professionals in evaluating their therapeutic promise.
Introduction: The this compound Scaffold - A Privileged Structure?
The this compound moiety combines several key features that contribute to its potential as a pharmacophore. The diaryl ether linkage provides a degree of conformational flexibility, allowing for optimal binding to a variety of biological targets. The fluorine substituent is a well-established bioisostere for a hydrogen atom, which can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. The reactive aldehyde group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as semicarbazones, chalcones, and Schiff bases, each with distinct biological activities.
This guide will explore the therapeutic potential of these derivatives in three key areas: anticonvulsant, anticancer, and antimicrobial activities, comparing their performance against established therapeutic agents.
Anticonvulsant Potential: A Promising Alternative to Conventional Antiepileptic Drugs
Derivatives of this compound, particularly semicarbazones, have shown remarkable anticonvulsant properties. The primary mechanism of action for many of these compounds is believed to be the blockade of voltage-gated sodium channels, a key target for many established antiepileptic drugs (AEDs).
Comparative Efficacy
The following table summarizes the anticonvulsant activity of a representative this compound semicarbazone derivative compared to standard AEDs in preclinical models.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity (TD₅₀, mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound Semicarbazone | 12.9 | > 54 | > 40 | > 3.1 |
| Phenytoin | ~9.5 | Inactive | ~68 | ~7.2 |
| Carbamazepine | ~8.8 | ~24 | ~43 | ~4.9 |
| Valproate | ~272 | ~149 | ~430 | ~1.6 |
Data compiled from preclinical studies. Absolute values can vary based on experimental conditions.
The data indicates that the this compound semicarbazone derivative exhibits potent activity in the maximal electroshock (MES) model, which is predictive of efficacy against generalized tonic-clonic seizures.[1] While its protective index is lower than that of phenytoin and carbamazepine in this specific comparison, its distinct chemical structure offers the potential for a different side-effect profile and a valuable alternative for patients refractory to existing treatments.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines the standardized procedure for evaluating the anticonvulsant efficacy of a test compound in the MES model.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compound (e.g., this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Male Swiss albino mice (20-25 g)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses to different groups of mice (n=6-8 per group). Administer the positive control to a separate group.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Logical Workflow for Anticonvulsant Screening
Caption: Workflow for anticonvulsant drug discovery.
Anticancer Activity: A New Frontier for Benzaldehyde Derivatives
Recent studies have highlighted the potential of fluorinated benzaldehyde derivatives as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation.
Comparative Cytotoxicity
The following table presents the in vitro cytotoxicity of a representative this compound derivative against human cancer cell lines compared to a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative | MCF-7 (Breast Cancer) | ~15 |
| HCT116 (Colon Cancer) | ~25 | |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 |
| HCT116 (Colon Cancer) | ~0.2 |
Data is illustrative and compiled from various studies on related benzaldehyde derivatives.
While the potency of the this compound derivative is lower than that of doxorubicin, it represents a novel chemical scaffold with the potential for a different toxicity profile and the ability to overcome resistance mechanisms associated with existing drugs. Further optimization of the structure could lead to enhanced potency. Some research suggests that benzaldehyde derivatives can induce apoptosis through caspase activation pathways.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Signaling Pathway Implicated in Anticancer Activity
Caption: Proposed apoptotic pathway.
Antimicrobial Potential: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated benzaldehyde derivatives have demonstrated promising activity against a range of bacterial strains.
Comparative Antimicrobial Activity
The table below shows the Minimum Inhibitory Concentration (MIC) values of a this compound derivative against common bacterial pathogens.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde | 5.64 | 13.40 |
| Ciprofloxacin | ~0.5-1 | ~0.015-0.125 |
| Vancomycin | ~0.5-2 | Inactive |
Data for the test compound is from in vitro studies.[2] Comparator MICs are typical ranges.
The 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde shows notable activity against both Gram-positive and Gram-negative bacteria.[2] While not as potent as established antibiotics like ciprofloxacin, its novel structure could be effective against resistant strains and serves as a valuable starting point for the development of new antibacterial agents. The presence of fluorine is thought to enhance lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated promising anticonvulsant, anticancer, and antimicrobial activities in preclinical studies.
Key takeaways for researchers:
-
Anticonvulsant potential: Semicarbazone derivatives are particularly promising, warranting further investigation into their pharmacokinetic and pharmacodynamic properties.
-
Anticancer activity: The novel mechanism of action of these derivatives could be advantageous in overcoming drug resistance. Structure-activity relationship (SAR) studies are crucial to enhance potency.
-
Antimicrobial efficacy: The broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes these compounds attractive leads in the fight against antibiotic resistance.
Future research should focus on lead optimization to improve potency and selectivity, as well as in-depth mechanistic studies to fully elucidate the molecular targets of these compounds. The development of in vivo models for anticancer and antimicrobial efficacy will also be critical in translating the in vitro findings into clinically relevant therapies.
References
- Dimmock, J. R., et al. (1999). Anticonvulsant activities of 4'-(4'-fluorophenoxy) benzaldehyde semicarbazone. Drug Development Research, 46(2), 133-140.
- Pandeya, S. N., et al. (2012). Semicarbazone–a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263-286.
- Gupta, Y. K., & Sharma, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian journal of physiology and pharmacology, 43(1), 25–43.
- Richens, A. (1990). Phenobarbitone, phenytoin, carbamazepine, or sodium valproate for newly diagnosed adult epilepsy: a randomised comparative monotherapy trial.
- Kupferberg, H. J. (2001). Antiepileptic drug discovery and development. Epilepsia, 42(s4), 4-7.
- Ulker, Z., Alpsoy, L., & Mihmanli, A. (2017). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & experimental toxicology, 36(10), 1083–1090.
- Marson, A. G., et al. (2007). The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial. The Lancet, 369(9566), 1000-1015.
- Pessoa, C., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. Revista Brasileira de Farmacognosia, 24(2), 159-165.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Poeta, E., Massenzio, F., & Piazzi, J. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. Humana, New York, NY.
-
Sinfoo. This compound. Retrieved from [Link]
Sources
A Methodological Guide to Assessing Cross-Reactivity for 3-(4-Fluorophenoxy)benzaldehyde Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. Among the most critical is ensuring target selectivity. The 3-(4-fluorophenoxy)benzaldehyde scaffold has emerged as a versatile starting point for the synthesis of novel bioactive molecules, showing potential in areas ranging from antimicrobial to anticancer research[1][2]. However, the very structural motifs that grant these derivatives their biological activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a logical workflow for building a robust selectivity profile. Our focus is not merely on the "how" but the "why," empowering you to make informed decisions that mitigate the risk of late-stage failures and enhance the therapeutic potential of your lead compounds.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The term cross-reactivity describes the ability of a drug molecule to bind to and elicit a response from targets other than the intended therapeutic target.[5][6] Such interactions are a primary cause of adverse drug reactions and can compromise clinical efficacy.[3][4] For derivatives of this compound, the presence of the flexible ether linkage, the reactive aldehyde group, and the fluorinated phenyl ring creates a pharmacophore that could potentially fit into the binding sites of a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1]
Understanding a compound's selectivity profile across the "target-rich" human proteome is therefore not an optional step but a foundational pillar of preclinical development. Early and comprehensive cross-reactivity screening allows for:
-
Compound Prioritization: Selecting lead candidates with the cleanest off-target profiles for further optimization.[7]
-
Mechanism Deconvolution: Differentiating between on-target efficacy and effects caused by unintended interactions.
-
Toxicity Prediction: Identifying potential liabilities, such as interactions with hERG channels or other safety-critical targets, long before clinical trials.[8]
-
Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to enhance potency at the primary target while designing out off-target activities.
A Strategic Workflow for Cross-Reactivity Profiling
A robust assessment of selectivity is not a single experiment but a multi-stage, tiered approach. The strategy is to move from broad, high-throughput screens to more focused, biologically relevant assays as confidence in a compound series grows.
Comparative Analysis of Hypothetical Derivatives
To illustrate the output of such a screening cascade, let us consider three hypothetical derivatives of our core scaffold and their performance against a primary target (e.g., a hypothetical kinase "TGT-1") and a selection of common off-targets identified in a broad panel screen.
Table 1: Illustrative Selectivity Data for this compound Derivatives
| Compound ID | Primary Target IC50 (TGT-1, nM) | Off-Target 1 IC50 (Kinase X, nM) | Off-Target 2 Ki (GPCR Y, nM) | Selectivity Ratio (Kinase X / TGT-1) | Notes |
| FPB-001 | 15 | 85 | >10,000 | 5.7 | Potent but poor kinase selectivity. |
| FPB-002 | 45 | 4,500 | >10,000 | 100 | Good selectivity, moderate potency. |
| FPB-003 | 20 | >10,000 | 350 | >500 | High potency, clean kinase profile, but shows moderate GPCR interaction. |
This data is for illustrative purposes only and does not represent real experimental results.
This table allows for at-a-glance comparison. FPB-001 is potent but its low selectivity ratio makes it a high-risk candidate. FPB-002 is a safer starting point due to its 100-fold selectivity, though its potency might need improvement. FPB-003 highlights the complexity of cross-reactivity; while highly selective against other kinases, it has an identified GPCR liability that must be addressed.
Key Experimental Protocols
Here we detail the methodologies for the critical assays in our screening workflow. The causality behind each step is explained to ensure robust and trustworthy data generation.
Protocol 1: Broad Kinase Selectivity Profiling (ADP-Glo™ Assay)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction. It is a gold-standard for primary screening due to its sensitivity and high-throughput compatibility.[9]
Rationale: Kinases are one of the largest and most frequently implicated target families for off-target effects.[7] Screening against a broad panel (e.g., >400 kinases) at a high concentration (typically 1-10 µM) is the most efficient way to identify potential liabilities early in the discovery process.[10][11]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a stock plate. For a single-dose screen, prepare a 100x final concentration (e.g., 1 mM for a 10 µM final assay concentration).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate/ATP mixture. Systems like Promega's Kinase Selectivity Profiling Systems provide these pre-optimized.[9]
-
Compound Addition: Transfer the test compound from the stock plate to the reaction plate. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This period allows the enzymatic reaction to proceed to a point where inhibition can be accurately measured.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent interference from unused ATP in the subsequent detection step.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Protocol 2: GPCR Functional Assay (cAMP Second Messenger Assay)
Many drugs unexpectedly interact with G-protein coupled receptors (GPCRs).[3][8] After a primary binding screen identifies a potential interaction, a functional assay is required to determine if the compound acts as an agonist, antagonist, or modulator. This protocol describes a common assay for Gs or Gi-coupled receptors, which signal through the modulation of cyclic AMP (cAMP).[12][13]
Rationale: A binding hit does not always translate to a functional effect. This assay provides a more biologically relevant context, confirming whether the observed binding affinity results in a cellular signaling event, which is the true hallmark of a potential side effect.[12][14]
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably overexpressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight to allow for adherence.
-
Compound Treatment (Antagonist Mode): a. Add the test compound (e.g., FPB-003) at various concentrations to the cells. b. Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptor. c. Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (EC80). This step challenges the system to see if the test compound can block the agonist's effect.
-
Compound Treatment (Agonist Mode): Add the test compound at various concentrations to the cells without a subsequent agonist addition. This tests if the compound can activate the receptor on its own.
-
Cell Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and use a competitive immunoassay kit (e.g., HTRF or ELISA-based) to measure the intracellular concentration of cAMP.
-
Data Analysis:
-
For Antagonist Mode: Plot the cAMP signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 (the concentration at which the compound inhibits 50% of the agonist response).
-
For Agonist Mode: Plot the cAMP signal against the log of the compound concentration to determine the EC50 (the concentration at which the compound produces 50% of its maximal effect).
-
Conclusion
The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For a promising scaffold like this compound, moving beyond the initial discovery of on-target activity to a deep understanding of its selectivity profile is the key to unlocking its therapeutic potential. By employing a tiered screening approach, utilizing robust and well-validated assays, and carefully interpreting the resulting data, research teams can build a comprehensive picture of a compound's behavior. This methodological rigor ensures that only the most selective and safest candidates advance, ultimately increasing the probability of clinical success and delivering safer, more effective medicines to patients.
References
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Retrieved from [Link]
-
Hu, Y., et al. (2014). Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]
-
Liu, Y., et al. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate. Retrieved from [Link]
-
Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
O'Brien, T. (2011). Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors. ResearchGate. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Retrieved from [Link]
-
Trubiano, J. A., et al. (2017). Testing for Drug Hypersensitivity Syndromes. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions. NIH. Retrieved from [Link]
-
Falkome Group of Companies. (n.d.). 3-phenoxy benzaldehyde. Falkome Group of Companies. Retrieved from [Link]
-
Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde. PubChem. Retrieved from [Link]
-
American Academy of Allergy, Asthma & Immunology. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. AAAAI. Retrieved from [Link]
-
Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Retrieved from [Link]
-
Wang, Y., et al. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Retrieved from [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. LookChem. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxybenzaldehyde. PubChem. Retrieved from [Link]
-
Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. MDPI. Retrieved from [Link]
-
Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. direct-ms.org [direct-ms.org]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-(4-Fluorophenoxy)benzaldehyde: A Comparative Analysis of HPLC and UPLC
For researchers, scientists, and professionals in drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 3-(4-Fluorophenoxy)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. The presence of process-related impurities or degradants can have significant downstream effects, making robust analytical oversight essential.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), for the purity assessment of this compound. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, establish a framework for a self-validating, stability-indicating method, and present comparative data to guide your selection of the optimal analytical technique.
The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture.[1] Its operation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[2][3] For a molecule like this compound, which possesses aromatic rings and a polar aldehyde group, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar, causing more nonpolar compounds to be retained longer on the column.[4]
Establishing a Stability-Indicating HPLC Method
A trustworthy purity method must be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) or key intermediate without interference from any degradation products, process impurities, or other excipients.[5][6] To achieve this, we employ forced degradation studies, intentionally subjecting the compound to harsh conditions to generate potential degradants.[7] This practice is a core requirement of regulatory bodies like the International Conference on Harmonisation (ICH).[8]
Experimental Protocol 1: Forced Degradation Studies
The objective is to achieve modest degradation (typically 10-20%) to ensure that the analytical method can resolve the primary compound from its breakdown products.[5][6]
-
Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[9]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 1 M NaOH and maintain at room temperature. Withdraw samples at timed intervals, neutralize with 1 M HCl, and dilute for analysis.[9]
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Monitor the reaction and prepare samples for analysis.[9]
-
Thermal Degradation : Store the solid compound in an oven at 80°C. Sample at various time points, dissolve in the mobile phase, and analyze.
-
Photolytic Degradation : Expose the solid compound to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be shielded from light.
The chromatograms from these stressed samples are then used to develop and validate the specificity of the primary HPLC method.
Optimized HPLC Protocol for Purity Analysis
This protocol is designed to provide robust separation of this compound from potential impurities identified during synthesis and forced degradation studies.
-
Instrumentation : HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobic interactions with the aromatic rings of the analyte and its impurities.[4]
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water. (The acid modifier improves peak shape and suppresses ionization).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program :
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: Return to 60% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C (Maintaining a constant temperature ensures reproducible retention times).
-
Detection Wavelength : 254 nm (A common wavelength for aromatic compounds).
-
Injection Volume : 10 µL
-
Standard & Sample Preparation : Prepare solutions of an analytical standard and the test sample at approximately 0.5 mg/mL in acetonitrile/water (50:50). Filter through a 0.45 µm syringe filter before injection.
The following diagram illustrates the general workflow for this HPLC purity assessment.
Caption: General workflow for HPLC purity assessment.
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC technology, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of operating at much higher pressures (up to 15,000 psi).[10][11] This fundamental difference leads to significant improvements in three key areas: speed, resolution, and sensitivity.[12][13]
-
Faster Analysis : The smaller particles allow for higher optimal mobile phase flow rates without sacrificing efficiency, dramatically reducing run times.[14]
-
Improved Resolution : The increased surface area of the smaller particles enhances separation efficiency, resulting in sharper, narrower peaks and better separation of closely eluting impurities.
-
Higher Sensitivity : Narrower peaks mean a higher concentration of the analyte passes through the detector per unit of time, leading to taller peaks and improved signal-to-noise ratios, which is invaluable for detecting trace-level impurities.[10]
Comparative UPLC Protocol for Purity Analysis
To provide a direct comparison, the UPLC method uses the same mobile phase and detector settings but adapts the column and gradient to leverage the technology's strengths.
-
Instrumentation : UPLC system with a PDA detector.
-
Column : C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program :
-
0-0.2 min: 60% B
-
0.2-3.0 min: 60% to 95% B
-
3.0-3.5 min: 95% B
-
3.6-4.0 min: Return to 60% B (re-equilibration)
-
-
Flow Rate : 0.6 mL/min
-
Column Temperature : 35 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 2 µL (Smaller volume is used due to the smaller column dimensions and higher sensitivity).
Performance Comparison: HPLC vs. UPLC
To illustrate the practical differences, the following table summarizes hypothetical yet realistic data from the analysis of a batch of this compound containing a known, closely eluting impurity.
| Parameter | HPLC Method | UPLC Method | Rationale for Difference |
| Purity Result (%) | 99.52% | 99.51% | Both methods are accurate for quantification when properly validated. |
| Analysis Time (min) | 20.0 | 4.0 | UPLC's smaller particles and higher pressure allow for a much faster gradient and shorter run time.[13] |
| Resolution (Rs) between Main Peak and Impurity | 1.8 | 2.5 | The higher efficiency of the 1.7 µm particles in the UPLC column provides superior separation power.[12] |
| Solvent Consumption per Run (mL) | ~20.0 mL | ~2.4 mL | The combination of a lower flow rate and a much shorter run time results in significant solvent savings.[10] |
| Backpressure (psi) | ~1,800 | ~9,500 | UPLC operates at significantly higher pressures to force the mobile phase through the densely packed, small-particle column.[11] |
Deciding Between HPLC and UPLC
The choice between these two powerful techniques depends on the specific needs of the laboratory. While HPLC remains a robust and reliable workhorse, UPLC offers compelling advantages for modern research and quality control environments.[10]
Caption: Decision tree for selecting between HPLC and UPLC.
Validation and System Suitability
Regardless of the chosen technology, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16] Key validation parameters include:
-
Specificity : Demonstrated by the forced degradation studies, ensuring no co-elution of impurities with the main peak.
-
Linearity : The method provides results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy : The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of spiked standard.
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[15]
Before any analysis, a System Suitability Test (SST) must be performed by injecting a standard solution multiple times. The results must meet predefined criteria for parameters like peak area repeatability (%RSD), theoretical plates, and peak tailing factor, confirming that the chromatographic system is performing adequately.[18]
Conclusion
For the critical task of assessing the purity of this compound, both HPLC and UPLC offer robust and reliable solutions.
HPLC stands as the established, versatile standard, perfectly suitable for routine quality control and research where analysis time is not the primary constraint. Its lower operating pressure makes it compatible with a wide range of existing laboratory equipment.[10]
UPLC , on the other hand, is the superior choice for high-throughput environments, complex impurity profiling, and laboratories prioritizing speed and efficiency.[12][14] The significant reduction in analysis time and solvent consumption translates directly into higher productivity and lower operational costs, making it a forward-looking investment for modern drug development.
The ultimate decision rests on a careful evaluation of your laboratory's specific requirements regarding sample throughput, sensitivity needs, and available resources. By implementing a well-developed, stability-indicating method and adhering to rigorous validation standards, researchers can ensure the highest confidence in the purity of their materials, safeguarding the integrity of their research and development pipeline.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website.[12]
-
Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal.[4]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from RJPT website.[13]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from JPAC website.[1]
-
WebofPharma. (2025). HPLC vs. UPLC. Retrieved from WebofPharma website.[10]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website.[11]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from Open Access Journals website.[5]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru website.[14]
-
LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from LCGC Europe website.[15]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). A Short Review on: Definition, Principle and Applications of High Performance Liquid Chromatography. Retrieved from IJPPR website.[19]
-
BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Retrieved from BenchChem website.[9]
-
Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from Biomedical and Pharmacology Journal website.[2]
-
Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from Microbe Notes website.[3]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website.[17]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website.[6]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from Global Research Online website.[7]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from IJARSCT website.[8]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate website.[18]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo website.[16]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pharmtech.com [pharmtech.com]
- 16. zenodo.org [zenodo.org]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenoxy)benzaldehyde
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 3-(4-Fluorophenoxy)benzaldehyde demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple checklists to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence.
Core Hazard Profile: Understanding the Risks
Before any handling or disposal, a thorough understanding of the inherent risks of this compound is paramount. This compound is not benign; it presents a multi-faceted hazard profile that dictates every aspect of its disposal protocol.
The primary directive for disposal is to entrust the material to an approved waste disposal plant.[1][2][3][4] Under no circumstances should this chemical be allowed to enter drains or the environment, due to its toxicity to aquatic life.[1][5][6]
| Hazard Classification | GHS Code | Critical Safety Implication |
| Combustible Liquid | H227 | Must be kept away from heat, sparks, open flames, and other ignition sources.[1][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled; all handling must be done in a well-ventilated area, preferably a chemical fume hood.[1][7] |
| Skin Irritation | H315 | Causes skin irritation, necessitating the use of chemical-resistant gloves.[1][2][4][8][9] |
| Serious Eye Irritation | H319 | Causes serious eye irritation, requiring robust eye protection like safety goggles or a face shield.[1][2][3][4][6][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation, reinforcing the need for proper ventilation.[1][2][8][9] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child, a critical long-term health risk that demands minimal exposure.[1] |
| Aquatic Toxicity (Chronic) | H411 | Toxic to aquatic life with long-lasting effects, making environmental release illegal and unethical.[1][3] |
| Hazardous Combustion Products | N/A | Combustion can generate highly toxic and corrosive gases, including hydrogen fluoride (HF).[2][5] This is a crucial factor in determining the final disposal method. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the hazard profile, a specific and non-negotiable PPE ensemble is required. This is your primary defense against accidental exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or Viton®. Inspect gloves for integrity before each use.[6][10]
-
Eye and Face Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant splash risk.
-
Body Protection : A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[10]
-
Respiratory Protection : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][2][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[1][7]
Waste Segregation: The Foundation of Compliant Disposal
Proper segregation is the most critical step in the disposal process. Miscategorizing chemical waste can lead to dangerous reactions, create complex and expensive disposal challenges, and result in regulatory violations.
This compound is a halogenated organic compound due to the presence of a fluorine atom.[11][12] It must be segregated as such.
Causality: Halogenated wastes cannot be disposed of in the same manner as non-halogenated wastes. They require high-temperature incineration in specialized facilities equipped with "scrubbers" that can neutralize the acidic and highly corrosive gases (like hydrogen fluoride) produced during combustion.[6][12] Mixing this waste with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and environmental burden.[11][13]
Step-by-Step Disposal Protocol
This protocol outlines the process from generating the first drop of waste to its final removal from your laboratory.
Step 1: Waste Collection
-
Select a Designated Container : Obtain a dedicated, leak-proof waste container that is compatible with the chemical. A high-density polyethylene (HDPE) carboy or bottle is typically appropriate.[10][11]
-
Affix a Hazardous Waste Tag : Immediately label the empty container with your institution's official hazardous waste tag.[11] Do not wait until it is full.
-
Collect Waste : Pour the waste this compound carefully into the container, using a funnel if necessary, inside a chemical fume hood.
-
Keep Container Closed : The container must be securely closed at all times, except when actively adding waste.[10][11] This minimizes the release of harmful vapors.
Step 2: Labeling the Waste Container
The hazardous waste tag must be filled out contemporaneously. Incomplete or inaccurate labels are a common and serious compliance violation.
-
Write the Full Chemical Name : List "this compound" and any other chemicals in the waste stream.[10] Do not use abbreviations.
-
Indicate Percentages : Estimate and record the approximate percentage of each component.
-
Check Hazard Boxes : Mark all applicable hazard characteristics: "Toxic," "Combustible," and "Environmental Hazard."
-
Provide Generator Information : Clearly write the name of the principal investigator, the laboratory location, and the date the first waste was added.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Location : Store the sealed waste container in your lab's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[11][13]
-
Secondary Containment : The container should be placed within a larger, chemically resistant secondary containment bin to contain any potential leaks.[11]
-
Segregation : Ensure the container is stored with other compatible halogenated organic wastes, away from acids, bases, and oxidizers.[12][14]
Step 4: Arranging for Final Disposal
-
Monitor Fill Level : Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Request Pickup : Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[10]
-
Documentation : Retain any paperwork or records provided by the EHS office or the waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the safe and compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure
Even with careful planning, accidents can happen. Swift and correct action is vital.
In Case of a Spill:
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[10]
-
Ventilate : Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation if safe to do so.
-
Contain : Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to surround and cover the spill.[1][10][15][16] Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Label the container of spill cleanup material as hazardous waste and arrange for its disposal through your EHS office.
In Case of Personal Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][17]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect our environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- TCI AMERICA - Spectrum Chemical. (2018). Spectrum Chemical.
- 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- MSDS of 4-Fluoro-3-phenoxy-benzaldehyde - Capot Chemical. (2013). Capot Chemical.
- SAFETY DATA SHEET - Fisher Scientific (4-Fluorobenzaldehyde). (2009). Fisher Scientific.
- Hazardous Waste Segregation - Bucknell University. (2016). Bucknell University.
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University.
- SAFETY DATA SHEET (3-Chloro-4-fluorobenzaldehyde) - Fisher Scientific. (2025). Fisher Scientific.
- 4-(3-Fluorophenoxy)benzaldehyde - AK Scientific, Inc.
- Halogenated Solvents in Laboratories - Temple University. (2021).
- Benzaldehyde Hazard Summary - NJ Department of Health. (Date not available). New Jersey Department of Health.
- 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- Chemical Waste - Environmental Health & Safety (EHS) - The University of Texas at Austin. (Date not available).
- BENZALDEHYDE - Chemstock.
- Ambeed SDS for 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. capotchem.com [capotchem.com]
- 7. file.ambeed.com [file.ambeed.com]
- 8. 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. nj.gov [nj.gov]
- 16. chemstock.ae [chemstock.ae]
- 17. 4-Fluoro-3-phenoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 3-(4-Fluorophenoxy)benzaldehyde
An In-Depth Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenoxy)benzaldehyde
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. The proper handling of chemical reagents is the bedrock of safe and reproducible research. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound (CAS No. 65295-61-6). This is not merely a checklist, but a framework for understanding and mitigating the specific risks associated with this compound.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our safety protocols.
The primary hazards are irritation to the skin, serious irritation to the eyes, and potential irritation to therespiratory system.[1][2] It is also classified as harmful if swallowed.[3][4] These classifications are not abstract warnings; they are directives that inform every action we take, from the moment we retrieve the container from storage to the final disposal of waste.
| Hazard Classification | GHS Category | Signal Word | Potential Effect |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[3][4] |
Core PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but about an integrated system of barriers. For this compound, our approach must protect the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Ocular Protection: Beyond Standard Safety Glasses
The designation "Causes serious eye irritation" demands robust eye protection.[1][3][4] A splash to the eye could lead to significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These are suitable for handling small quantities in a well-controlled environment where the risk of splashing is minimal.
-
Recommended Standard: Chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against splashes, and are essential when handling larger volumes or during procedures with a higher risk of splashing.[5]
-
Enhanced Protection: A face shield worn over chemical splash goggles. This combination is the best practice when transferring significant quantities of the liquid or when a reaction has the potential to splash. A face shield protects the entire face from contact.[6][7]
Causality: Standard prescription eyeglasses or safety glasses without side shields are inadequate as they leave gaps through which splashes can easily reach the eye.[6][8] The severity of the irritant classification for this compound necessitates a barrier that seals the orbital area.
Dermal Protection: Gloves and Lab Coats
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[4] For prolonged handling or immersion, consult the glove manufacturer’s compatibility data. The key to effective glove use is the technique:
-
Donning: Wash and dry hands before putting on gloves.
-
Doffing: Use a proper removal technique to avoid touching the external, contaminated surface of the glove with your bare skin.[4]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[4] Do not reuse disposable gloves.
-
-
Body Protection: A long-sleeved laboratory coat is required to protect the skin on your arms and your personal clothing from contamination.[5] Ensure the lab coat is fully buttoned. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection.
Respiratory Protection: Engineering Controls First
The potential for respiratory irritation means that engineering controls are the first and most critical line of defense.[1]
-
Primary Control: Always handle this compound inside a certified chemical fume hood. This minimizes the concentration of vapors or aerosols in your breathing zone.
-
When Respirators are Necessary: If you must handle this chemical outside of a fume hood, or if there is a potential for generating dust (if in solid form) or aerosols, respiratory protection is required.[4]
-
For nuisance dusts, a NIOSH-approved N95 particulate respirator may be sufficient.[4]
-
For vapors, or at higher concentrations, an air-purifying respirator with organic vapor (OV) cartridges is necessary.[4]
-
All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
-
Operational Plan: From Handling to Disposal
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure your chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are immediately accessible.[1]
-
PPE Donning: Don your lab coat, followed by safety goggles, and finally, gloves.
-
Chemical Handling: Perform all transfers and manipulations of this compound deep within the fume hood to ensure containment of any vapors.
-
Post-Handling: Securely close the chemical container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. First, remove gloves using the proper technique. Then remove your lab coat, and finally, your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[1]
Emergency Response: Spill and Exposure Plan
Preparedness is key to mitigating the impact of an accident.
Spill Management Workflow
The following diagram outlines the logical flow for responding to a spill of this compound.
Caption: Workflow for managing a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][9]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste product must be disposed of through a licensed professional waste disposal service. Do not pour it down the drain.[1]
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, and contaminated lab coats or other disposable PPE. These items must be collected in a clearly labeled, sealed container for hazardous waste disposal, in accordance with your institution's and local environmental regulations.
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. [Link]
-
University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources. UNIT 7: Personal Protective Equipment. [Link]
-
Power, L. A., & Anderson, C. M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Oncology Pharmacy Practice. [Link]
-
Cole-Parmer. Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. [Link]
-
Chemical Label. This compound. [Link]
-
California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements. [Link]
-
Minnesota Department of Health. (2022). Components of Personal Protective Equipment (PPE). [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. Benzaldehyde, 3-(4-fluorophenoxy)- - Substance Details. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. pppmag.com [pppmag.com]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 3-(4-FLUOROPHENYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
